Domiphen Bromide

Catalog No.
S526505
CAS No.
538-71-6
M.F
C22H40NO.Br
C22H40BrNO
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domiphen Bromide

CAS Number

538-71-6

Product Name

Domiphen Bromide

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium bromide

Molecular Formula

C22H40NO.Br
C22H40BrNO

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

OJIYIVCMRYCWSE-UHFFFAOYSA-M

SMILES

Array

solubility

Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene

Synonyms

N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium Bromide (1:1); Dodecyldimethyl(2-phenoxyethyl)a mmonium Bromide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]

The exact mass of the compound Domiphen bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water (100 g/100 ml), much less sol at low temps. soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Domiphen bromide mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

The biological activity of domiphen bromide stems from three primary mechanisms, which are summarized in the table below.

Mechanism of Action Key Molecular Targets / Effects Primary Experimental Evidence
1. Broad-Spectrum Antimicrobial [1] [2] Disruption of microbial cell membranes; Denaturation of proteins [2]. In vitro assays against bacteria and fungi; Used in commercial antiseptics and mouthwashes [1].
2. Inhibition of the MEP Pathway in *Plasmodium* [3] [4] Inhibition of IspD (CMS) enzyme in apicoplast; Depletion of isoprenoid precursors (IPP/DMAPP) [3]. In vitro growth arrest of P. falciparum; LC-ESI-MS/MS metabolomics; IPP supplementation rescues parasites [3].
3. Synergistic Antifungal Action [5] Enhanced efficacy of itraconazole; Disruption of cell wall/membrane; Inhibition of drug efflux pumps [5]. Checkerboard MIC and growth curve assays; Transcriptome sequencing; In vivo Galleria mellonella model [5].

The following diagram illustrates the primary antimicrobial mechanism and the antimalarial mechanism via MEP pathway inhibition.

G DB This compound Subgraph1        Broad-Spectrum Antimicrobial Action        (Bacteria, Fungi)     DB->Subgraph1 Subgraph2        Anti-Plasmodial Action        (Malaria Parasite)     DB->Subgraph2 MCM Disruption of Microbial Cell Membrane Subgraph1->MCM MEP Inhibition of MEP Pathway (via IspD/CMS enzyme) Subgraph2->MEP Leak Leakage of Cellular Contents MCM->Leak Prot Denaturation of Proteins MCM->Prot Death1 Cell Death Leak->Death1 Prot->Death1 IPP Depletion of IPP & DMAPP (Isoprenoid precursors) MEP->IPP Death2 Parasite Death (Growth Arrest) IPP->Death2 Apic Apicoplast Organelle Apic->MEP Location

Quantitative Biological Data

Key quantitative findings from experimental studies are consolidated in the following tables for easy comparison.

Table 1: Antiplasmodial and Enzyme Inhibition Activity [3] [6]

Parameter Value / Concentration Experimental Context
Anti-P. falciparum IC₅₀ ~1 µM In vitro culture (3D7 strain)
IspD (CMS) Inhibition Confirmed inhibitor Recombinant enzyme activity assay
Growth Stage Arrest Early trophozoite Microscopic observation of synchronized cultures

Table 2: Synergistic Antifungal Activity (with Itraconazole) [5]

Parameter Result Experimental Context
Fractional Inhibitory Concentration (FIC) Index Synergistic (value <0.5) Checkerboard assay vs. A. fumigatus
Cytotoxicity (Cell Survival) >80% (HT-22, HK-2 cells) 24h exposure, CCK-8 assay
In Vivo Efficacy Increased survival Galleria mellonella infection model

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core experimental methodologies.

Protocol: In Vitro Antiplasmodial Activity and Metabolomic Analysis [3]

This protocol assesses this compound's ability to kill malaria parasites and profiles metabolic changes.

  • Parasite Culture: Maintain Plasmodium falciparum 3D7 strain in human red blood cells (type B) at 3% hematocrit in RPMI complete medium with 5 g/L Albumax II. Use a gas mixture of 92% N₂, 5.5% CO₂, and 2.5% O₂ at 37°C.
  • Synchronization: Synchronize cultures at the ring stage using 5% sorbitol lysis.
  • Drug Assay: Plate 200 µL of synchronized culture (7% parasitemia) in 96-well plates. Treat with 20 µM this compound (from a 20 mM stock in methanol) for 48 hours. Include controls (e.g., 20 µM chloroquine).
  • Parasitemia Assessment: Determine growth inhibition at various time points via microscopic examination of blood smears or flow cytometry.
  • Metabolite Extraction (for LC-ESI-MS/MS): Collect 10 mL samples by centrifugation (500 × g, 5 min) at specified times. Flash-freeze pellets in liquid N₂ and lyophilize.
  • LC-ESI-MS/MS Analysis: Reconstitute lyophilized pellets in 100 µL ultrapure water. Mix 20 µL with internal standard and 70 µL acetonitrile, then centrifuge. Inject supernatant for analysis.
    • Chromatography: Use a UPLC BEH Amide column with a gradient of ammonium bicarbonate (pH 10.5) and acetonitrile.
    • Detection: Perform MS/MS detection via selected reaction monitoring (SRM) for MEP pathway intermediates (e.g., MEP, DXP) and Krebs cycle metabolites.
Protocol: Checkerboard Assay for Synergistic Antifungal Activity [5]

This protocol evaluates the synergistic effect of this compound and itraconazole against Aspergillus fumigatus.

  • Strain Preparation: Use wild-type and azole-resistant A. fumigatus strains. Preserve conidia in 50% glycerol at -20°C. Prepare fungal suspensions at 1 × 10⁶ CFU/mL for assays.
  • Minimum Inhibitory Concentration (MIC) Determination: Prepare serial dilutions of itraconazole and this compound separately in minimal medium (MM). Inoculate tubes with 20 µL of fungal suspension and incubate at 37°C for 36 hours. The MIC is the lowest drug concentration without visible fungal growth (clear tube).
  • Checkerboard Assay: Combine this compound and itraconazole in a 2D dilution series across a microtiter plate. Inoculate each well with the standardized fungal suspension. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
    • Synergy is typically defined as FICI ≤ 0.5.

Key Research Implications

  • Combination Therapies: The strong synergy with itraconazole presents a viable strategy to combat azole-resistant fungal strains and potentially lower required doses of both agents [5].
  • Novel Antimalarial Target: this compound validates the MEP pathway, particularly the IspD enzyme, as a druggable target for developing much-needed, fast-acting antimalarials with a unique mechanism [3] [4].
  • Resistance Management: As with any antimicrobial, prudent use is crucial to delay the development of resistance, even for a multi-targeting agent like this compound [2].

References

Domiphen bromide HERG channel inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the core experimental data for domiphen bromide's inhibition of the HERG channel.

Property Value for this compound Experimental Context
IC50 (HERG Tail Current) 9 nM [1] [2] [3] HERG-expressing CHO cells; whole-cell patch clamp [1] [3].
Hill Coefficient 0.24 [1] [3] HERG-expressing CHO cells; whole-cell patch clamp [1] [3].
Inhibition Characteristics Voltage-dependent, use-dependent, state-dependent (preference for activated channels) [1] [4]. HERG-expressing CHO cells; whole-cell patch clamp [1].
Proposed Binding Site PAS domain (from docking models) [1] [4]. Computational docking studies [1] [4].

For comparison, the related compound didecyl dimethylammonium bromide was found to have an even lower IC50 of 5 nM in the same study [1] [2]. Another potent quaternary ammonium compound, tetra-n-octylammonium bromide, showed an IC50 of 80 nM in an automated patch-clamp assay [5].

Detailed Experimental Protocols

The primary data for this compound was generated using the following rigorous methodologies:

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the HERG potassium channel [1] [3].
  • Culture Conditions: Cells were maintained in HAMS F-12 medium, supplemented with 10% fetal bovine serum and 1 mM L-glutamine, in a humidified incubator at 37°C with 5% CO₂ [1] [3].
Electrophysiology (Whole-Cell Patch Clamp)
  • Technique: Whole-cell patch clamp was performed at room temperature (22°C) [1] [3].
  • Solutions:
    • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH 7.4) [1] [3].
    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.2) [1] [3].
  • Key Protocols:
    • Tail Current Recording (for IC50): Cells were depolarized from a holding potential of -80 mV to +20 mV for 4 seconds, then repolarized to -40 mV for 2 seconds to elicit tail currents. This compound was applied cumulatively [1] [3].
    • Voltage-Dependent Inhibition: A series of depolarizing pulses from -70 mV to +50 mV were used to study the current-voltage (I-V) relationship [1].
    • Use-Dependence: A pulse to +20 mV was applied every 30 seconds to assess block development with repeated channel activation [1].

The following diagram illustrates the core workflow of the patch-clamp experiment used to generate this data.

G A HERG-expressing CHO Cells B Whole-Cell Patch Clamp Setup A->B C Voltage Protocol Application B->C E Current Measurement & Data Analysis C->E D Cumulative Drug Application (this compound) D->C

Mechanism of Action and Cardiotoxicity Relevance

The study proposed a specific mechanism for this compound based on its observed effects:

  • State-Dependent Block: The compound preferentially blocks the activated state of the HERG channel. This is distinct from the "trapped" mechanism of some smaller blockers and more akin to a "foot in the door" mechanism [1] [3].
  • Channel Kinetics Alteration: this compound causes a substantial negative shift in the channel's activation curve and accelerates the activation process, without affecting deactivation or reactivation kinetics [1] [4].
  • Structural Insight: Computational docking models suggested that this compound binds to the PAS (Per-Arnt-Sim) domain of the HERG channel, which is a key regulatory region, thereby inhibiting its function [1] [4].

Inhibition of the HERG channel is a well-established mechanism for drug-induced Long QT Syndrome (LQTS), which can lead to a life-threatening arrhythmia called Torsades de Pointes [6] [5]. The potent nanomolar-range IC50 of this compound highlights its significant potential for cardiotoxicity, underscoring why HERG channel screening is a critical step in the drug development process [7] [6].

Research Context and Limitations

It is important to note that the most detailed and cited data on this compound's HERG inhibition comes from a single, comprehensive study published in 2014 [1] [2] [3]. While this study is robust, the information would be strengthened by independent replication.

  • Screening Methods: Later research, including large-scale Tox21 program efforts, has successfully used thallium flux assays in U2OS cells as a high-throughput method to identify HERG inhibitors like this compound, with findings confirmed by automated patch-clamp techniques [6] [8] [5].
  • Ongoing Predictive Work: Current research in the field focuses heavily on using machine learning models to predict hERG toxicity early in drug discovery, leveraging large public bioactivity datasets [7].

References

Fundamental Properties and Antimicrobial Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Domiphen bromide (CAS 538-71-6) is a synthetic quaternary ammonium compound with the molecular formula C₂₂H₄₀NO·Br and a molecular weight of 414.46 g/mol [1] [2]. Its structure features a positively charged nitrogen atom, which classifies it as a cationic surfactant [1] [3].

Mechanism of Action: The compound exerts antimicrobial effects by targeting microbial cell membranes. Its positively charged (cationic) head interacts with negatively charged phospholipids in bacterial and fungal membranes [1] [4]. This interaction destabilizes membrane integrity, causing permeabilization, leakage of cytoplasmic content, and ultimately cell lysis and death [1] [4]. Its surfactant properties further enhance this disruptive capability [1].

The following diagram illustrates this primary mechanism of action:

G This compound Antimicrobial Mechanism DB This compound (Cationic Surfactant) CM Microbial Cell Membrane (Negatively Charged) DB->CM 1. Electrostatic Attachment Perm Membrane Permeabilization CM->Perm 2. Disruption of Membrane Integrity Lysis Cell Lysis & Death Perm->Lysis 3. Leakage of Cytoplasmic Content

Quantitative Antimicrobial Efficacy Data

Table 1: Synergistic Antifungal Activity against *Aspergillus fumigatus* This data is derived from studies combining this compound with the antifungal drug itraconazole [4]. | Parameter | Itraconazole Alone | This compound Alone | Combination (Domiphen + Itraconazole) | | :--- | :--- | :--- | :--- | | Minimum Inhibitory Concentration (MIC) | Variable (strain-dependent) | Variable (strain-dependent) | Reduced MIC for both agents (synergistic effect) | | Efficacy against Azole-Resistant Strains | Ineffective | Ineffective | Effective, restored sensitivity | | Key Synergistic Mechanisms | — | — |

  • Inhibition of drug efflux pumps
  • Enhanced cell wall/membrane disruption
  • Improved biofilm penetration and removal
| | Cytotoxicity (Cell Survival) | Minimal cytotoxicity reported | Minimal cytotoxicity reported | No significant increase in cytotoxicity observed |

Table 2: Analytical Method Parameters for Quantification This data summarizes a validated RP-HPLC method for quantifying this compound in pharmaceuticals [5].

Parameter Value / Condition
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Detection Wavelength 275 nm
Linearity Range 1.132 – 1000 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.373 µg/mL
Limit of Quantification (LOQ) 1.132 µg/mL
Accuracy (Recovery) 98.8 – 99.76%

Detailed Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Synergy Testing This protocol is used to determine the synergistic effects between this compound and other antimicrobials, such as itraconazole [4].

  • Materials:

    • Reagents: this compound, itraconazole (or other drug of interest), solvent (e.g., DMSO), culture medium (e.g., Minimal Medium - MM), microbial suspension.
    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
  • Procedure:

    • Drug Preparation: Prepare stock solutions of this compound and itraconazole. Serially dilute each drug in the culture medium across a concentration range (e.g., 1/16x MIC to 4x MIC).
    • Plate Setup: Use a checkerboard pattern in a 96-well plate. Add varying concentrations of this compound along one axis and itraconazole along the other. Each well will contain a unique combination of the two drugs.
    • Inoculation: Add a standardized microbial inoculum (e.g., 1 × 10⁶ CFU/mL for fungi) to each well.
    • Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for A. fumigatus) for a specified period (e.g., 36-48 hours).
    • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. An FIC index of ≤0.5 is generally considered synergistic.

Protocol 2: Validated RP-HPLC Analysis for this compound This method is suitable for quantifying this compound in bulk material or pharmaceutical formulations like oral suspensions [5].

  • Materials:

    • Chemicals: this compound standard, HPLC-grade acetonitrile, perchloric acid, ethanol, bidistilled water.
    • Equipment: HPLC system with Diode Array Detector (DAD), Inertsil ODS-3 C18 column (250 mm x 3.0 mm, 5 µm), 0.45 µm nylon membrane filter.
  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : 0.0116 M perchloric acid (70:30, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection Wavelength: 275 nm
    • Column Temperature: 25°C
    • Injection Volume: 20 µL
    • Run Time: ~6 minutes
  • Sample Preparation:

    • Standard Solution: Accurately weigh this compound and dissolve in a diluent of ethanol and water (1:1, v/v) to prepare a stock solution of 1000 µg/mL.
    • Pharmaceutical Formulation: For a suspension like Maalox, dilute 10 mL of the sample to 20 mL with the same ethanol:water diluent. Filter through a 0.45 µm membrane before injection.

The workflow for this analytical method is outlined below:

G RP-HPLC Analysis Workflow for this compound SamplePrep Sample Preparation (Dilution in Ethanol:Water) Filtration Filtration (0.45 µm membrane) SamplePrep->Filtration HPLC HPLC Analysis (C18 Column, ACN:HClO₄ Mobile Phase) Filtration->HPLC Detection Detection & Quantification (UV at 275 nm) HPLC->Detection

Current Research and Applications

  • Restoring Colistin Efficacy: A 2024 study demonstrated that this compound can restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria, both in vitro and in vivo, presenting a promising strategy to combat multi-drug resistant infections [1].
  • Novel Degradation Product with Antimicrobial Activity: Stressed degradation studies identified a primary oxidative degradation product, p-bromothis compound. This compound exhibits comparable, and in some cases superior, antimicrobial activity to the parent this compound, particularly against Gram-positive bacteria, and demonstrates greater stability under oxidative conditions [6].
  • Safety and Toxicity Considerations: Drug cytotoxicity and acute toxicity assays have shown that this compound exhibits minimal cytotoxicity and good biocompatibility at effective concentrations [4]. However, research also indicates a potential side effect of inhibiting the hERG potassium channel, which is associated with cardiac arrhythmias, suggesting this requires careful evaluation in drug development [1].

References

Domiphen bromide cationic surfactant properties

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Mechanism of Action

The core functionality of domiphen bromide stems from its structure as a quaternary ammonium compound, which confers both surfactant and antimicrobial characteristics.

  • Physicochemical Properties: this compound typically appears as a white to off-white crystalline powder with a mild characteristic odor and a bitter taste [1] [2]. It has a melting point of 112-113 °C [1] (also reported as 117-119 °C [3] [2]). It is highly soluble in water (100 g/100 mL), ethanol, and chloroform [1]. Its molecular formula is C₂₂H₄₀BrNO, and it has a molecular weight of 414.46 g/mol [4] [1].
  • Mechanism of Action as an Antimicrobial: The molecule features a positively charged nitrogen center that is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins [4] [5]. This interaction leads to the integration of this compound into the lipid bilayer, increasing membrane permeability. The subsequent leakage of essential cellular contents like ions and nucleotides disrupts osmotic balance and homeostasis, leading to cell lysis and death [4] [5]. Additionally, this compound can denature critical microbial proteins and enzymes, further disabling cellular functions [5].
  • Surfactant Properties: As a cationic surfactant, this compound reduces surface tension. The surface tension of its aqueous solutions decreases with dilution, ranging from 26.75 dynes/cm for a 10% solution to 22.08 dynes/cm for a 0.1% solution [1]. This property makes it useful for solubilizing hydrophobic compounds and stabilizing emulsions in biochemical assays [4].

The following diagram summarizes the antimicrobial mechanism of action of this compound.

DB This compound (Cationic QAC) CM Microbial Cell Membrane (Negatively Charged) DB->CM Electrostatic Attachment Perm Increased Membrane Permeability CM->Perm Integration into Lipid Bilayer Leak Leakage of Cellular Contents (Ions, Nucleotides) Perm->Leak Denat Denaturation of Proteins & Enzymes Perm->Denat Disruption of Membrane Proteins Death Disruption of Homeostasis & Cell Death Leak->Death Denat->Death

Diagram of this compound's Antimicrobial Mechanism

Structured Technical Data

The table below consolidates key quantitative data on this compound for easy reference.

Property Details Source
CAS Registry Number 538-71-6 [4] [1]
Molecular Formula C₂₂H₄₀BrNO [4] [1]
Molecular Weight 414.46 g/mol [4] [1]
Melting Point 112-113 °C (also reported 117-119 °C) [1] [3] [2]
Solubility in Water 100 g/100 mL [1]
Acute Toxicity (LD₅₀, rat, IV) 18 mg/kg [2]
Surface Tension (10% soln.) 26.75 dynes/cm [1]
Surface Tension (0.1% soln.) 22.08 dynes/cm [1]

Analytical Methods and Stability

Robust analytical methods are crucial for quality control. A recent reversed-phase HPLC (RP-HPLC) method has been developed and validated for this compound quantification.

  • Chromatographic Conditions: The method uses an Inertsil ODS-3 C18 column with a mobile phase of acetonitrile and 0.0116 M perchloric acid in a 70:30 (v/v) ratio. The flow rate is 2.0 mL/min, detection is at 275 nm, and the column temperature is maintained at 25°C [6].
  • Method Performance: The method shows excellent linearity in the 1.132–1000 µg/mL range. It is highly sensitive, with a limit of detection (LOD) of 0.373 µg/mL and a limit of quantification (LOQ) of 1.132 µg/mL. It is also precise (RSD < 2%) and accurate (98.8-99.76% recovery) [6].
  • Stability and Degradation: Forced degradation studies reveal that this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%). It remains stable under thermal stress and in acidic conditions [7] [6] [8]. The method successfully separates the drug from its degradation products, confirming its stability-indicating capability [6].

The experimental workflow for this analytical method is outlined below.

A Mobile Phase Preparation: Acetonitrile & 0.0116 M Perchloric Acid (70:30, v/v) C Chromatographic Separation: Column: Inertsil ODS-3 (C18) Flow Rate: 2.0 mL/min, Temp: 25°C A->C B Sample Preparation: Diluent: Ethanol & Water (1:1, v/v) Filter through 0.45 µm membrane B->C D Detection & Analysis: Wavelength: 275 nm C->D E Validation Parameters: Linearity, Precision, Accuracy, Robustness, Specificity D->E

RP-HPLC Workflow for this compound Analysis

Research and Application Insights

This compound's properties enable diverse research and potential therapeutic applications.

  • Antimicrobial and Synergistic Applications: It is used as a disinfectant and preservative in laboratory settings [4]. A significant finding is its synergy with other agents. For instance, combining this compound with miconazole proves fungicidal against Candida biofilms by generating excess reactive oxygen species [4]. Similarly, it can restore the efficacy of colistin against colistin-resistant Gram-negative bacteria [4].
  • Other Research Applications: Beyond antimicrobial uses, this compound has been identified as an inhibitor of the HERG potassium channel, which is important for cardiac safety pharmacology [4]. It also shows promise as an antiplasmodial agent by inhibiting the apicoplastidic methyl erythritol phosphate (MEP) pathway in Plasmodium parasites [4].
  • Toxicological and Safety Considerations: this compound is for research use only and is not intended for human therapeutic use [4] [3]. It has demonstrated proarrhythmic effects in preclinical models, linked to its inhibition of hERG potassium channels [4]. Toxicological data indicates an intraperitoneal LD₅₀ of 40 mg/kg in rats [2].

Conclusion

This compound is a versatile quaternary ammonium compound with potent cationic surfactant and broad-spectrum antimicrobial properties. Its mechanism of action, centered on disrupting microbial membrane integrity, makes it a valuable tool for research. The development of robust, stability-indicating analytical methods ensures reliable quantification and quality control. Emerging research on its synergistic effects with other antimicrobials opens promising avenues for combating resistant infections.

References

Domiphen bromide quaternary ammonium compound QAC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Basic Properties

Domiphen bromide is a cationic surfactant and a quaternary ammonium compound widely used as a topical antiseptic and preservative in pharmaceutical and personal care products [1] [2] [3].

The table below summarizes its core chemical and pharmacological identity:

Property Description
Systematic Name N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide [2]
Chemical Formula C₂₂H₄₀BrNO [2]
Molecular Weight 414.472 g·mol⁻¹ [2]
CAS Number 538-71-6 [2]
Modality Small Molecule [3]
Primary Approved Use Topical anti-infective agent [3]

Antimicrobial Activity & Synergistic Applications

DB's primary antimicrobial mechanism involves disrupting microbial membrane integrity, leading to cytoplasmic leakage and cell death [1]. Recent research highlights its potential in combination therapies to address multidrug-resistant (MDR) bacteria and biofilms.

Synergy with Colistin against Gram-Negative Bacteria

DB has been shown to restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria [4].

  • Key Findings: In vitro and in vivo studies demonstrated that the combination of colistin and DB significantly reduced the minimum inhibitory concentration (MIC) of colistin, enhanced bacterial killing, and disrupted pre-formed biofilms in pathogens like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa [4].
  • Proposed Mechanism: The combination increases bacterial membrane permeability, facilitating the entry of colistin. It also triggers an accumulation of lethal levels of reactive oxygen species (ROS) within bacterial cells [4].

The experimental workflow for this synergy study is summarized in the diagram below:

G start Start: Colistin-Resistant Gram-Negative Bacteria iso Bacterial Isolation & Culture start->iso mic Checkerboard Assay (MIC & FIC Determination) iso->mic tk Time-Kill Assay mic->tk bio Biofilm Eradication Assay tk->bio perm Membrane Permeability & ROS Detection Assays bio->perm in_vivo In Vivo Efficacy (G. mellonella Model) perm->in_vivo end Conclusion: DB restores colistin efficacy in_vivo->end

Experimental workflow for evaluating the this compound and colistin synergy.

Synergy with Azoles against Gram-Positive Bacteria

A 2024 study identified several synergistic combinations between imidazoles and QACs against Gram-positive wound pathogens [5].

  • Most Promising Combination: Miconazole with this compound showed synergistic activity (Fractional Inhibitory Concentration Index, FICI ≤ 0.5) against a broad range of Gram-positive pathogens, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecium, and Streptococcus pyogenes [5].
  • Resistance Development: Experimental evolution over 11 cycles showed an absence of strong resistance development against the miconazole/DB combination, underscoring its potential as a durable therapeutic option [5].

The quantitative data from these antimicrobial studies is consolidated in the table below for easy comparison.

Biological Activity Test System / Organism Key Metric Reported Value Citation
hERG Channel Blockade CHO cells (Patch clamp) IC₅₀ (Tail Current) 9 nM [6]
Antibacterial Synergy S. aureus SH1000 MIC (Miconazole alone) 19.5 µg/mL [5]
MIC (Miconazole + DB) 4.4 µg/mL [5]
MIC (DB alone) 5.2 µg/mL [5]
MIC (DB + Miconazole) 1.6 µg/mL [5]
FICI (Synergy) 0.5 [5]
Antibiotic Resensitization Colistin-Resistant E. coli FICI (Colistin + DB) ≤ 0.5 (Synergy) [4]

Cardiotoxicity: hERG Channel Inhibition

A critical aspect of DB's safety profile is its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is a well-known mechanism that can delay cardiac repolarization, leading to prolonged QT interval and an increased risk of life-threatening arrhythmias [7].

  • Potency: DB inhibits the hERG channel with a half-maximal inhibitory concentration (IC₅₀) of 9 nM, indicating very high potency [6].
  • Mechanism of Blockade: The block is voltage-dependent and use-dependent, with a preference for the activated channel state. DB binds to the channel's PAS domain, causes a substantial negative shift in the activation curve, and accelerates the activation process [6].

The mechanism of hERG channel blockade and its cardiotoxic consequence is illustrated below:

G DB This compound hERG hERG K+ Channel (PAS Domain Binding) DB->hERG Binds to Block Channel Blockade (Voltage & Use-Dependent) hERG->Block IKr Reduced IKr Current Block->IKr APD Prolonged Action Potential IKr->APD LQTS Long QT Syndrome (LQTS) Risk of Torsades de Pointes APD->LQTS

Proposed molecular pathway linking this compound-induced hERG blockade to cardiotoxicity.

Analytical Methods & Stability

A robust and sustainable reversed-phase HPLC (RP-HPLC) method for the quantification of DB in pharmaceuticals was published in 2025 [1].

  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 (C18)
    • Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
    • Detection: 275 nm
    • Flow Rate: 2.0 mL/min
  • Validation:
    • Linearity: 1.132–1000 µg/mL (r² > 0.999)
    • Sensitivity: LOD 0.373 µg/mL; LOQ 1.132 µg/mL
  • Stability-Indicating Property: The method successfully separated DB from its degradation products. Forced degradation studies showed DB is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [1].

Key Takeaways for Researchers

  • Repurposing Potential: DB shows exceptional promise as a synergistic agent to rejuvenate existing antibiotics (colistin) and antifungals/antibacterials (miconazole) against multidrug-resistant pathogens [5] [4].
  • Major Development Hurdle: Its potent hERG channel blockade (IC₅₀ 9 nM) is a significant cardiotoxicity concern that must be addressed for any systemic therapeutic application. This risk may be less critical for topical formulations [6].
  • Advanced Analytical Tools: A modern, stability-indicating HPLC method is available for precise quality control and stability testing of DB in formulations [1].

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Properties Domiphen bromide (CAS 538-71-6) is a small molecule quaternary ammonium compound with the chemical formula C₂₂H₄₀BrNO and a molecular weight of 414.46 g/mol [1] [2]. It is a cationic surfactant that appears as white to off-white crystals or a yellowish flake [1] [3].

Therapeutic Uses and Regulatory Status

  • Approved Uses: Primarily used as a topical anti-infective agent and a preservative in pharmaceutical and personal care products [4] [5]. Formulations include throat lozenges, mouthwashes, and topical creams. In some regions, it is combined with local anesthetics for symptomatic hemorrhoid treatment [4].
  • Regulatory Status: Not approved by the U.S. FDA for systemic use. Approved in other jurisdictions for topical applications [4].

Mechanism of Action The antimicrobial action is multifaceted, stemming from its properties as a cationic surfactant [4] [6]. The mechanism can be visualized as a sequential process leading to cell death, as illustrated below.

G D This compound (Positively Charged) CM Microbial Cell Membrane (Negatively Charged) D->CM 1. Electrostatic Attachment P Increased Membrane Permeability CM->P 2. Integration into Lipid Bilayer L Leakage of Cellular Contents (K+, nucleotides) P->L 3. Disruption of Osmotic Balance E Impairment of Membrane- Bound Enzymes/Proteins P->E 4. Denaturation CD Cell Death L->CD E->CD

This compound's multi-step mechanism of microbial membrane disruption.

This mechanism gives this compound broad-spectrum activity against bacteria and fungi [6]. Recent research also indicates potential anti-inflammatory properties that may help mitigate infection-related tissue damage [6].

Analytical Methods & Stability

Robust analytical methods are crucial for quality control. A newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a sustainable and comprehensive solution [5].

Chromatographic Conditions

  • Column: Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm [5]
  • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v) [5]
  • Flow Rate: 2.0 mL/min [5]
  • Detection: 275 nm (DAD) [5]
  • Column Temperature: 25°C [5]
  • Injection Volume: 20 µL [5]
  • Run Time: < 6 minutes [5]

Method Validation Data The method was validated per ICH guidelines, showing strong performance [5].

Validation Parameter Result
Linearity Range 1.132 – 1000 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.373 µg/mL
Limit of Quantification (LOQ) 1.132 µg/mL
Intra-day & Inter-day Precision (RSD) < 2%
Accuracy (Recovery) 98.8 – 99.76%

Solution Stability

  • Standard and sample solutions remain stable for 24 hours at 25°C and for 48 hours at 4°C [5].

Forced Degradation Studies Forced degradation studies under ICH stress conditions confirm the method's stability-indicating capability [5]. The workflow for these studies is summarized below.

G DB This compound Solution S1 Acidic Hydrolysis (e.g., HCl) DB->S1 S2 Basic Hydrolysis (e.g., NaOH) DB->S2 S3 Oxidative Stress (e.g., H₂O₂) DB->S3 S4 Thermal Stress DB->S4 S5 Photolytic Stress DB->S5 A HPLC Analysis & Degradation Quantification S1->A ~18% Degradation S2->A ~27% Degradation (Most Susceptible) S3->A ~15% Degradation S4->A S5->A

Experimental workflow for forced degradation studies of this compound.

Antimicrobial Efficacy & Synergy

Synergy with Antifungal Agents A significant 2023 study demonstrated that this compound synergizes with the antifungal drug itraconazole against Aspergillus fumigatus, including azole-resistant strains [7]. This synergy addresses a critical clinical challenge of antifungal resistance [7].

Proposed Synergistic Mechanisms:

  • Inhibition of Drug Efflux: Domiphen downregulates genes responsible for drug efflux, increasing intracellular itraconazole concentration [7].
  • Enhanced Membrane Disruption: The combination more effectively disrupts the fungal cell wall and membrane [7].
  • Biofilm Removal: The combination demonstrates a superior ability to remove fungal biofilms [7].

Cytotoxicity and Safety

  • In vitro studies on mammalian cell lines (HT-22 and HK-2) showed minimal cytotoxicity for both domiphen and itraconazole [7].
  • Acute toxicity assays in zebrafish confirmed good biocompatibility at the tested concentrations [7].

Research Applications & Considerations

This compound presents several promising research avenues beyond its traditional use as a preservative.

  • Combination Therapy for Resistant Fungi: The synergy with itraconazole offers a viable strategy to combat drug-resistant aspergillosis, improving the prognosis for a fatal infection [7].
  • Novel Formulation Development: High solubility in DMSO, water, and ethanol facilitates development of various research formulations [1].
  • Exploration of Antiviral Potential: While domiphen's antiviral activity requires more research, a closely related QAC (Thonzonium bromide) inhibits SARS-CoV-2 replication, suggesting QACs may have broader antiviral applications [8].

Important Considerations for Researchers:

  • Stability: this compound is susceptible to hydrolysis, especially under basic conditions. This must be considered during formulation and analysis [5].
  • Responsible Use: As with all antimicrobials, prudent use is essential to minimize the risk of developing microbial resistance [6].

References

Domiphen bromide synthesis and purification

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Domiphen Bromide

One patent describes a method for synthesizing a this compound impurity, which outlines the core reaction steps for creating the domiphen molecule [1]. The key reaction involves the interaction of N,N-Dimethyl-2-phenoxyethylamine with 1-Bromotetradecane [1].

The table below summarizes the optimized conditions for this synthesis step:

Parameter Specification
Reactants N,N-Dimethyl-2-phenoxyethylamine, 1-Bromotetradecane [1]
Solvent Toluene [1]
Catalyst Sodium methoxide [1]
Reaction Conditions Reflux for 8 hours [1]
Work-up Washing with sodium hydroxide solution and water, followed by drying [1]

The synthesis workflow from the patent can be visualized as follows:

synthesis_workflow Start Start Reactants Mix Reactants: • N,N-Dimethyl-2-phenoxyethylamine • 1-Bromotetradecane • Solvent: Toluene Start->Reactants Catalyst Add Catalyst: Sodium Methoxide Reactants->Catalyst Reflux Reflux Reaction (8 hours) Catalyst->Reflux WorkUp Work-up: 1. Wash with NaOH Solution 2. Wash with Water 3. Dry Organic Layer Reflux->WorkUp End Crude Product WorkUp->End

Diagram of the this compound synthesis workflow.

Analytical Method for Determination and Stability

A recent (2025) study developed and validated a precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is essential for quantifying this compound in pharmaceuticals and assessing its stability [2].

The table below outlines the validated chromatographic conditions:

Parameter Specification
Column Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm [2]
Mobile Phase Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v) [2]
Flow Rate 2.0 mL/min [2]
Detection Wavelength 275 nm [2]
Column Temperature 25 °C [2]
Injection Volume 20 µL [2]
Run Time 6 minutes [2]

This method is stability-indicating, meaning it can separate this compound from its degradation products. Forced degradation studies revealed that this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [2].

Additional Research and Purification Context

While a direct purification method for this compound itself was not detailed, the compound is used in advanced bioprocessing. One patent describes its use as a cationic detergent to precipitate host cell DNA during the purification of adenovirus particles, significantly improving the clarity of the cell lysate [3].

Furthermore, recent research has identified that this compound acts as an inhibitor of the methyl erythritol phosphate (MEP) pathway in the malaria parasite Plasmodium falciparum, presenting a new potential application as a fast-acting antiplasmodial agent [4].

References

Established & Emerging Pharmacological Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core and emerging pharmacological effects of domiphen bromide.

Effect Category Mechanism of Action Key Experimental Findings / Metrics Primary Applications / Context
Broad-Spectrum Antimicrobial (Core Effect) Disruption of microbial cell membranes via cationic surfactant action; denaturation of proteins [1] [2] [3]. Significant decrease in pain/inflammation in acute infectious dental diseases [1]. Topical antiseptic, mouthwashes, throat lozenges [1] [2].
Antimalarial (Emerging) Inhibition of the apicoplast MEP pathway, specifically targeting IspD (CMS) enzyme, depleting isoprenoid precursors [4] [5]. In vitro IC~50~ ~1 µM against P. falciparum; arrests growth at early trophozoite stage [4]. Proposed as a fast-acting antimalarial model for combination therapies [4].
Antifungal Synergist (Emerging) Enhances itraconazole effect by disrupting cell membranes/walls and inhibiting drug efflux pumps [6]. Synergy with itraconazole (FIC Index ≤0.5) against azole-resistant A. fumigatus; reduced expression of efflux pump genes [6]. Potential combination therapy for invasive aspergillosis, especially against resistant strains [6].
Potassium Channel Inhibition (Adverse Effect) High-affinity inhibition of the hERG potassium channel, delaying cardiac repolarization [7]. Prolongs FPDc in stem cell-derived cardiomyocytes (≥0.1 µM) and QTc in rabbits (2 mg/kg); induces arrhythmias [7]. Major cardiotoxicity concern; explains proarrhythmic risk [7].

The mechanism of this compound's antimalarial activity involves a specific blockade within the Methylerythritol Phosphate (MEP) pathway in the parasite's apicoplast.

Key Experimental Data and Protocols

For researchers looking to validate or build upon these findings, the following summarizes critical experimental details from recent studies.

In Vitro Antimalarial Assay [4]
  • Parasite Culture: Plasmodium falciparum 3D7 strain, cultured in human red blood cells at 37°C under a gas mixture (92% N₂, 5.5% CO₂, 2.5% O₂).
  • Synchronization: Ring-stage parasites were synchronized via 5% sorbitol lysis.
  • Growth Inhibition Assay: Synchronized ring-stage cultures (7% parasitemia) were incubated with 20 µM this compound for 48 hours.
  • Analysis: Parasitemia was determined by microscopic examination of blood smears and flow cytometry. Metabolite levels were tracked using LC-ESI-MS/MS.
In Vitro/In Vivo Synergistic Antifungal Assay [6]
  • Strains: Wild-type and azole-resistant Aspergillus fumigatus strains.
  • Checkerboard Assay: Minimum Inhibitory Concentrations (MICs) of domiphen and itraconazole were determined individually and in combination using the broth microdilution method in minimal medium. The Fractional Inhibitory Concentration (FIC) Index was calculated to confirm synergy (FIC ≤0.5).
  • In Vivo Model: Efficacy was validated in a Galleria mellonella (wax moth larva) infection model.
  • Mechanism Investigation: Transcriptome sequencing (RNA-seq) was performed to analyze changes in gene expression following domiphen treatment.
Cardiotoxicity Assessment [7]
  • In Vitro Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were used.
  • Assay: Field potential duration (FPD, a correlate of QT interval) and arrhythmic events were measured using microelectrode array (MEA) technology after exposure to ≥0.1 µM this compound.
  • In Vivo Model: Anesthetized New Zealand white rabbits were administered 2 mg/kg this compound intravenously.
  • Analysis: Electrocardiograms (ECGs) were monitored for QTc interval prolongation and the onset of ventricular arrhythmias.

Cardiotoxicity: A Critical Safety Consideration

Recent investigations have identified a significant safety concern regarding this compound. Studies show it is a high-affinity inhibitor of the hERG potassium channel [7]. This action delays cardiac repolarization, leading to:

  • Prolonged QT interval on an electrocardiogram [7].
  • Induction of arrhythmias, including Torsades de Pointes (TdP), a potentially fatal ventricular tachycardia [7].

These effects were observed in validated pre-clinical models, indicating a tangible proarrhythmic risk that would be a major hurdle for systemic drug development [7].

Analytical Methodology for Quality Control

A robust, stability-indicating RP-HPLC method has been developed for quantifying this compound in pharmaceuticals, aligning with green chemistry principles [8].

  • Column: Inertsil ODS-3 C18
  • Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
  • Detection: 275 nm
  • Linearity: 1.132–1000 µg/mL (r² >0.999)
  • Key Application: Successfully used to analyze Maalox oral suspension without excipient interference [8].

The stability profile shows particular susceptibility to basic hydrolysis (26.72% degradation), followed by acid and oxidative stress, confirming the method's stability-indicating capability [8].

Future Research Directions

This compound is a compound with multifaceted and complex pharmacological activities. Key areas for future research include:

  • Exploring its potential as an antimalarial, particularly in combination therapies to address artemisinin resistance [4].
  • Further investigating its synergistic effects with existing antifungals to combat resistant fungal infections [6].
  • Most critically, any development for systemic use must address the significant cardiotoxicity risk associated with hERG channel blockade [7].

References

Key Anti-Biofilm Combinations and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most promising domiphen bromide combinations identified in recent research:

Combination Partner Pathogens Tested Key Synergistic Metrics (FIC/FBC) Proposed Primary Mechanism of Action
Allicin (Natural plant extract) S. aureus, E. coli, C. albicans [1] FBC < 0.38 [1] Disperses biofilm matrix; disrupts cell membrane integrity and protein homeostasis [1] [2].
Miconazole (Imidazole antifungal) C. albicans, C. glabrata, C. auris [3] N/A Increases plasma & vacuolar membrane permeability; elevates intracellular ROS and drug availability [3].
Itraconazole (Triazole antifungal) Aspergillus fumigatus (azole-resistant strains) [4] N/A Inhibits drug efflux pumps; disrupts cell membrane/wall; enhances intracellular azole concentration [4].

Detailed Experimental Protocols

Here are the methodologies used in the cited research to evaluate this compound's synergistic effects.

Checkerboard Assay for Synergy Determination

This assay is fundamental for quantifying the interaction between this compound and its partner drug.

  • Objective: To determine the Fractional Inhibitory Concentration (FIC) and Fractional Bactericidal/Fungicidal Concentration (FBC) indices [1] [4].
  • Procedure:
    • Prepare a 96-well microtiter plate with a 2-fold dilution series of one drug along the x-axis and the other along the y-axis [1].
    • Inoculate each well with a standardized microbial suspension (e.g., ~10^5 CFU/mL) [1].
    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours) [1].
    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC in combination is the lowest concentration showing no visible growth [1].
    • To determine the Minimum Bactericidal Concentration (MBC), subculture from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration resulting in ≤10 colonies [1].
    • Calculate the FIC and FBC indices using the formulas:
      • FIC index = (MIC of drug A in combo / MIC of drug A alone) + (MIC of drug B in combo / MIC of drug B alone) [1].
      • FBC index = (MBC of drug A in combo / MBC of drug A alone) + (MBC of drug B in combo / MBC of drug B alone) [1]. An index ≤0.5 is typically considered synergistic [1].

The following diagram illustrates the workflow for this protocol:

G A Prepare 2-fold drug dilutions in 96-well plate B Inoculate with microbial suspension (~10^5 CFU/mL) A->B C Incubate (e.g., 37°C for 18-24h) B->C D Determine MIC in combination C->D E Subculture on agar plates D->E F Determine MBC in combination E->F G Calculate FIC/FBC indices F->G

Workflow for the checkerboard assay to determine FIC and FBC.

Biofilm Inhibition and Dispersal Assay

This protocol assesses the effect of drug combinations on pre-formed biofilms.

  • Objective: To quantify the inhibition of biofilm formation and dispersal of existing biofilms [1].
  • Procedure - Crystal Violet Staining:
    • Grow biofilms in 96-well plates (e.g., for 24-48 hours at 37°C) [1].
    • Treat the pre-formed biofilms with the drug combination for a set period.
    • Carefully remove the planktonic cells and media, and wash the biofilm with phosphate-buffered saline (PBS) [1].
    • Fix the biofilm with methanol or ethanol, then stain with a crystal violet solution (e.g., 0.1% for 15-20 minutes) [1].
    • Wash off excess stain, solubilize the bound dye with acetic acid or ethanol, and measure the absorbance at 570-595 nm to quantify the remaining biofilm biomass [1].
  • Procedure - Viable Cell Count (for dispersal):
    • Grow biofilms on relevant material surfaces (e.g., stainless steel, polyethylene) [1].
    • Treat the biofilms with the antimicrobial combination.
    • Scrape or sonicate the biofilm cells off the surface and serially dilute the suspension [1].
    • Plate the dilutions on agar and incubate to determine the Total Viable Count (CFU/mL) of surviving biofilm cells [1].

Mechanism of Action Workflow and Visualization

The combination of this compound with other drugs, particularly miconazole, follows a multi-step mechanism that leads to enhanced cell killing, as depicted below.

G DB This compound (DB) PM Increased Plasma Membrane Permeability DB->PM Action VM Increased Vacuolar Membrane Permeability DB->VM Action MCZ Miconazole (MCZ) IU Increased Intracellular MCZ Uptake & Altered Distribution MCZ->IU Entry PM->IU VM->IU ROS Excess Reactive Oxygen Species (ROS) Accumulation IU->ROS MCZ Effect FD Fungicidal Activity & Biofilm Eradication ROS->FD

Proposed synergistic mechanism of this compound and miconazole leading to fungal cell death [3].

Key Research Implications and Future Directions

  • Overcoming Azole Resistance: Domiphen's ability to potentiate azoles like itraconazole against resistant A. fumigatus offers a promising strategy to reclaim the efficacy of existing antifungals [4].
  • Broad-Spectrum Potential: The synergistic effect observed across bacteria (S. aureus, E. coli) and fungi (Candida spp., A. fumigatus) suggests domiphen's mechanism is not pathogen-specific, widening its application [1] [3] [4].
  • Clinical Translation: The miconazole/domiphen bromide combination for vulvovaginal candidiasis is already in Phase 2 clinical trials, demonstrating the commercial and therapeutic viability of this approach [5].

The this compound research is rapidly evolving. For the most current information, you may find it helpful to monitor clinical trial registries and patents in addition to standard scientific databases.

References

Domiphen bromide antibacterial spectrum Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and Efficacy

The table below summarizes the activity of Domiphen bromide against various microorganisms based on the collected research.

Microorganism Effectiveness / Minimum Inhibitory Concentration (MIC) Notes / Context
Gram-positive Bacteria
Staphylococcus aureus MIC: 5.2 µg/mL [1] Confirmed activity against multiple strains, including Methicillin-resistant S. aureus (MRSA) [1].
Staphylococcus epidermidis MIC: 2.6 µg/mL [1] A common wound pathogen [1].
Bacillus cereus MIC: 3.9 µg/mL [1] Tested on the ATCC 7004 strain [1].
Listeria monocytogenes Effective [1] Demonstrated by a low Fractional Inhibitory Concentration (FIC) index in synergy studies [1].
Enterococcus faecium Effective [1] Demonstrated by a low FIC index in synergy studies [1].
Streptococcus pyogenes & S. dysgalactiae Effective [1] Demonstrated by a low FIC index in synergy studies [1].
Gram-negative Bacteria
Escherichia coli Less susceptible alone; highly effective in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] The combination dispersed over 50% of biofilm mass and reduced viable counts on surfaces [2].
Acinetobacter baumannii Synergistic effect with Miconazole [1] FIC Index ≤ 0.5 indicates synergy [1].
Klebsiella pneumoniae Effective in combination with Colistin in vivo [3] Mentioned in the context of a mouse model [3].
Pseudomonas aeruginosa Less susceptible [1] [4] Monotherapy MIC exceeded tested concentrations; no synergy with Miconazole found in one study [1].
Fungi
Candida albicans Biofilm disruption in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] The combination dispersed over 50% of biofilm mass [2].
Aspergillus fumigatus Synergistic effect with Itraconazole [5] Effective against both wild-type and azole-resistant strains in vitro and in vivo [5].

Mechanism of Antibacterial Action

As a cationic surfactant and quaternary ammonium compound, this compound's primary mechanism involves disrupting microbial cell membranes [6]. Its positively charged nitrogen head interacts with the negatively charged components of bacterial cell membranes (e.g., phospholipids, proteins) [6]. This integration increases membrane permeability, causing leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and leads to cell death [6]. This compound can also denature critical microbial proteins and enzymes, further disabling cellular functions [6].

G Domiphen This compound (Cationic QAC) Action1 1. Binds to Negatively Charged Cell Membrane Domiphen->Action1 Action2 2. Integrates into and Disrupts Lipid Bilayer Action1->Action2 Action3 3. Increases Membrane Permeability Action2->Action3 Action4 4. Denatures Proteins & Impairs Enzymes Action2->Action4 Outcome1 Leakage of Cellular Contents (Ions, Nucleotides) Action3->Outcome1 Outcome3 Disruption of Vital Cellular Functions Action4->Outcome3 Outcome2 Loss of Osmotic Balance and Homeostasis Outcome1->Outcome2 Result Cell Death Outcome2->Result Outcome3->Result

The multifaceted antibacterial mechanism of this compound leads to microbial cell death [6].

Synergistic Antimicrobial Combinations

Research indicates this compound's efficacy is significantly enhanced in combination with other agents, reducing required dosages and overcoming resistance.

  • With Allicin: This combination synergistically inhibits and disperses biofilms formed by S. aureus, E. coli, and C. albicans [2]. A combination of 64 µg/mL allicin with 1 µg/mL domiphen dispersed over 50% of the biofilm mass and reduced viable counts on material surfaces [2].
  • With Azole Antifungals: this compound shows strong synergy with miconazole against a range of Gram-positive pathogens, including S. aureus and S. epidermidis [1]. It also acts as a synergist for itraconazole against Aspergillus fumigatus, even in azole-resistant strains [5].
  • With Colistin: this compound exhibits synergistic effects with colistin against K. pneumoniae in mouse models [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.

Checkerboard Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [2] [1].

G Start Prepare 2-fold serial dilutions of Drug A and Drug B Step1 Dispense drugs in a 96-well plate to create a combination matrix Start->Step1 Step2 Inoculate wells with standardized microbial suspension (~10⁵ CFU/mL) Step1->Step2 Step3 Incubate (e.g., 37°C for 18-24 h) Step2->Step3 Step4 Determine MIC for combinations (MIC_comb) and alone (MIC_alone) Step3->Step4 Step5 Calculate FIC Index: FIC = (MIC_A_comb/MIC_A_alone) + (MIC_B_comb/MIC_B_alone) Step4->Step5 Step6 Interpretation: FIC ≤ 0.5 = Synergy; FIC > 4.0 = Antagonism Step5->Step6

Workflow for checkerboard assay to evaluate antimicrobial synergy [2] [1].

Broth Microdilution for MIC/MBC

This standard protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2].

  • Preparation: Create two-fold serial dilutions of this compound in a suitable broth like Mueller-Hinton Broth (MHB) within a microtiter plate [2].
  • Inoculation: Adjust a microbial culture to a density of approximately 10^5 CFU/mL and add it to each well [2].
  • Incubation & MIC Reading: Incubate the plate (e.g., at 37°C for 18 hours). The MIC is the lowest concentration with no visible growth [2].
  • MBC Determination: Subculture samples from wells with no growth onto agar plates. The MBC is the lowest concentration that results in ≤10 colonies after subculture, indicating killing of ≥99.9% of the initial inoculum [2].
Biofilm Disruption Assay

This method evaluates an agent's ability to disrupt pre-formed biofilms, often using crystal violet staining [2].

  • Biofilm Formation: Grow biofilms in 96-well plates for a specified period.
  • Treatment: Expose the mature biofilms to the antimicrobial agent(s) of interest.
  • Staining and Quantification: Fix the biofilm with methanol, stain with crystal violet, and then solubilize the bound dye with acetic acid. Measure the optical density to quantify the remaining biofilm biomass relative to an untreated control [2].

Additional Technical Notes

  • Cardiotoxicity Consideration: In vivo studies on rabbits indicated dose-dependent cardiotoxicity (QTc prolongation, arrhythmias) at intravenous doses of 12.85 mg/kg, though lower doses (1.28 mg/kg) were tolerated [3].
  • Stability and Degradation: this compound is susceptible to hydrolytic and oxidative degradation. Stressed degradation studies identified p-bromodomiphen as a primary degradation product, which also exhibits promising antimicrobial activity [4] [7].
  • Cytotoxicity: Studies on mammalian cell lines (HT-22 and HK-2) and zebrafish models suggest this compound has minimal cytotoxicity and good biocompatibility at effective antimicrobial concentrations [5].

This compound is a versatile antimicrobial agent with a well-defined mechanism. Its potency and application scope can be significantly broadened through strategic combinations with other antimicrobials, making it a promising candidate for addressing resistant infections and persistent biofilms.

References

Solubility and Stability Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Solubility Profile of Domiphen Bromide [1]

Solvent Solubility Notes
DMSO 83 mg/mL (200.26 mM) Moisture-absorbing DMSO reduces solubility; use fresh DMSO.
Water 83 mg/mL -
Ethanol 83 mg/mL -

Table 2: Stability Under Stress Conditions [2] [3] [4]

Stress Condition Degradation Key Findings
Base Hydrolysis High (26.72%) Highest susceptibility; leads to decomposition.
Acid Hydrolysis Moderate (18.45%) Shows significant degradation.
Oxidative Stress Moderate (15.23%) Can lead to bromination, forming p-bromothis compound.
Thermal Stress Stable No significant degradation observed.
Photolytic Stress Stable (in solution) Solution remains stable for 24h at 25°C and 48h at 4°C.

Experimental Protocols and Analytical Methodology

For researchers aiming to reproduce stability studies or quantify this compound, the following validated protocol can be employed.

Robust RP-HPLC Analysis Method

A recent (2025) study developed and validated a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound in pharmaceuticals, following ICH guidelines [2].

  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 reversed-phase C18 (3.0 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio.
    • Flow Rate: 2.0 mL/min.
    • Detection: DAD at 275 nm.
    • Injection Volume: 20 µL.
    • Column Temperature: 25 °C.
    • Run Time: < 6 minutes.
  • Sample Preparation:
    • Use a diluent of ethanol and bidistilled water (1:1, v/v).
    • Filter samples through a 0.45 µm nylon membrane before injection.
  • Method Validation:
    • Linearity: Excellent from 1.132–1000 µg/mL (r² > 0.999).
    • Sensitivity: LOD of 0.373 µg/mL and LOQ of 1.132 µg/mL.
    • Precision: RSD < 2% for both intra-day and inter-day analyses.
    • Accuracy: 98.8 to 99.76% recovery across three concentration levels.
Forced Degradation Studies Protocol

The same study conducted forced degradation under ICH-recommended stress conditions to confirm the method's stability-indicating capacity [2]. The workflow for these studies is outlined below. The diagram illustrates the experimental workflow for conducting forced degradation studies on this compound as per ICH guidelines, leading to the identification of a novel brominated derivative with antimicrobial activity.

G Start This compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Stress Start->Oxidative Thermal Thermal Stress Start->Thermal Photolytic Photolytic Stress Start->Photolytic Analyze HPLC-MS/MS Analysis Acid->Analyze 18.45% Degradation Base->Analyze 26.72% Degradation Oxidative->Analyze 15.23% Degradation Thermal->Analyze Stable Photolytic->Analyze Stable Result1 Identifies p-Bromodomiphen as a degradation product Analyze->Result1 Result2 Confirms higher stability of the brominated derivative Analyze->Result2

A key finding from degradation studies is that under oxidative stress, the bromide counter-ion can brominate the phenyl ring of this compound, leading to a novel compound: p-bromothis compound [4]. Notably, this degradant demonstrates promising antimicrobial activity, potentially comparable to or even better than the parent compound, particularly against Gram-positive bacteria [4].

Key Insights for Research and Development

  • Stability in Formulations: this compound is susceptible to base hydrolysis and somewhat to acid and oxidative stress. This necessitates careful consideration of pH and the exclusion of oxidizing agents in formulation development to ensure product shelf-life [2].
  • Synergistic Potential: Beyond its use as a preservative, this compound shows promise in combination therapies. It has been found to restore the efficacy of colistin against colistin-resistant Gram-negative bacteria and exhibits synergistic effects with other antifungal agents like miconazole [5].
  • Novel Biological Activity: Recent research has characterized this compound as a fast-acting antiplasmodial agent that inhibits the apicoplastidic methyl erythritol phosphate (MEP) pathway in Plasmodium falciparum, presenting a model for new antimalarial drug development [6].

The RP-HPLC method provided offers a reliable, green, and cost-effective tool for quality control and stability monitoring of this compound in both pure and formulated products [2].

References

Application Notes and Protocol for Domiphen Bromide Analysis by RP-HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Domiphen bromide (DB), a quaternary ammonium compound, is widely employed as an antimicrobial preservative in various pharmaceutical and personal care products, including oral suspensions and ointments. Its mechanism of action involves disrupting microbial membrane integrity, leading to cell death. Maintaining the optimal concentration of DB is crucial, as subtherapeutic levels may result in microbial contamination, while excessive levels can cause adverse effects. This necessitates reliable and accurate analytical methods for quality control. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is validated as per ICH guidelines, incorporates Quality by Design (QbD) principles for robustness, and includes a comprehensive forced degradation study to demonstrate its stability-indicating capability [1].


Materials and Methods

Chemicals and Reagents
  • Analytical Standard: this compound (High Purity, e.g., 99.96%)
  • Solvents: HPLC-grade Acetonitrile, Ethanol, and Water.
  • Reagents: Perchloric acid (70%).
  • Commercial Formulation: For example, Maalox oral suspension or Viosept ointment [1] [2].
Instrumentation and Chromatographic Conditions

A summary of the critical instrumental parameters is provided in the table below.

Table 1: Chromatographic System and Parameters

Parameter Specification
HPLC System Agilent 1260 Infinity II (or equivalent) with DAD [1]
Data Station OpenLAB CDS ChemStation or equivalent [1]
Column Inertsil ODS-3 (C18), 250 mm × 4.6 mm or 3.0 mm, 5 µm [1] [2]
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid (pH ~2.0) (70:30, v/v) [1]
Flow Rate 2.0 mL/min [1]
Injection Volume 20 µL [1]
Column Temperature 25 °C [1]
Detection Wavelength 275 nm [1]
Run Time ~6 minutes [1]
Preparation of Solutions
2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].

2.3.2. Working Standard Solutions

Prepare a series of working standards by appropriate dilution of the stock solution with the same diluent (ethanol:water, 50:50 v/v) to cover the concentration range of 1.132–1000 µg/mL for the calibration curve [1].

2.3.3. Sample Preparation (e.g., Maalox Oral Suspension)
  • Transfer 10 mL of the well-mixed oral suspension into a 20 mL volumetric flask.
  • Dilute to volume with the ethanol:water (50:50, v/v) diluent.
  • Mix thoroughly and filter the solution through a 0.45 µm nylon membrane filter before injection into the HPLC system [1].

For ointments like Viosept, an extraction process using acetone or a hexane-water system might be necessary, followed by filtration [2].


Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines. The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Results

Validation Parameter Results and Specifications
Linearity Range 1.132 – 1000 µg/mL [1]
Correlation Coefficient (r²) > 0.999 [1]
Limit of Detection (LOD) 0.373 µg/mL [1]
Limit of Quantification (LOQ) 1.132 µg/mL [1]
Precision (Repeatability) Intraday and Interday RSD < 2% [1]
Accuracy (% Recovery) 98.8 – 99.76% (across three concentration levels) [1]
Robustness Demonstrated as robust for deliberate variations in critical method parameters (e.g., flow rate, temperature) as per QbD-DoE [1]
Specificity No interference from excipients or degradation products, confirming stability-indicating nature [1]

Experimental Protocols

Protocol 1: System Suitability Testing
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
  • Inject the standard solution (e.g., 100 µg/mL) six times.
  • Record the chromatograms and calculate the system suitability parameters:
    • %RSD of Retention Time and Peak Area: Should be ≤ 2.0%.
    • Theoretical Plates (N): > 2000 (System is suitable if it meets the pre-defined criteria).
    • Tailing Factor (T): Should be ≤ 2.0 [1].
Protocol 2: Forced Degradation Studies

Forced degradation is performed on the drug substance (~1 mg/mL) to validate the stability-indicating property of the method. The sample is stressed under various conditions, and the main peak is examined for peak purity and separation from degradation products [1].

G Start This compound Solution (~1 mg/mL) Acid Acidic Hydrolysis 0.1M HCl, 60°C Start->Acid Base Basic Hydrolysis 0.1M NaOH, 60°C Start->Base Oxidative Oxidative Stress 3% H₂O₂, RT Start->Oxidative Thermal Thermal Stress Solid, 105°C Start->Thermal Photolytic Photolytic Stress Expose solid/solution Start->Photolytic Neutral Neutral Hydrolysis Water, 60°C Start->Neutral Analysis HPLC Analysis Check for degradation Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Neutral->Analysis

Diagram 1: Workflow for forced degradation studies of this compound.

Table 3: Typical Forced Degradation Conditions and Results

Stress Condition Experimental Details % Degradation Observed Key Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°C for a defined period ~18.45% Separation of degradants from main peak [1]
Basic Hydrolysis 0.1 M NaOH, 60°C for a defined period ~26.72% Separation of degradants from main peak [1]
Oxidative Stress 3% H₂O₂, Room Temperature ~15.23% p-Bromodomiphen (identified by LC-ESI-MS/MS) [1] [3]
Thermal Stress Solid drug stored at 105°C for a defined period Stable (Specific data not provided) No significant degradation [1]
Photolytic Stress Expose solid/solution to UV/Visible light as per ICH Stable (Specific data not provided) No significant degradation [1]
Protocol 3: Analysis of a Commercial Formulation
  • Prepare the sample solution as described in Section 2.3.3.
  • Inject the sample solution and the corresponding standard solution into the HPLC system.
  • Calculate the amount of this compound in the formulation using the peak areas from the standard and sample injections.

Discussion

Analytical QbD and Robustness

The method was developed using an Analytical Quality by Design (QbD) approach. A 2³ full factorial Design of Experiments (DoE) was employed to optimize critical method parameters like the acetonitrile ratio, flow rate, and column temperature. Statistical analysis (ANOVA) confirmed the influence of these parameters on critical quality attributes (retention time, resolution, peak shape), establishing a robust design space. This ensures the method's reliability against minor but deliberate variations in normal operating conditions [1].

Stability-Indicating Nature and Degradation Pathways

The forced degradation studies confirm the method's stability-indicating capability. DB was found to be most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A key finding is the identification of p-bromodomiphen as a major oxidative degradant, formed via bromination of the phenyl ring. This degradant has also been reported to possess promising antimicrobial activity [3]. The method successfully separates DB from all its degradants, making it suitable for stability studies.

Greenness and Sustainability

This method represents an eco-friendly advancement. It eliminates the use of hazardous chloroform, which is common in traditional methods for QACs, by employing a safer ethanol-water diluent and a minimal amount of perchloric acid in the mobile phase. The method's greenness was evaluated using multiple metrics (NEMI, AGREEprep, MoGAPI, BAGI, RGB12), confirming its alignment with green analytical chemistry principles [1].


Conclusion

The described RP-HPLC method provides a robust, accurate, precise, and environmentally sustainable procedure for the determination of this compound in pharmaceutical formulations. Its QbD-based development ensures reliability, and its comprehensive validation and stability-indicating nature make it highly suitable for routine quality control, stability monitoring, and regulatory applications in drug development and manufacturing.


References

Analytical Method for Domiphen Bromide Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Conditions
  • Apparatus: Agilent 1260 Infinity II HPLC with DAD detector [1]
  • Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 μm) [1]
  • Mobile Phase: Acetonitrile:0.0116 M perchloric acid, pH ~2.0 (70:30, v/v) [1]
  • Flow Rate: 2.0 mL/min [1]
  • Detection: 275 nm [1]
  • Injection Volume: 20 μL [1]
  • Column Temperature: 25°C [1]
  • Run Time: 6 minutes [1]
Sample Preparation
  • Standard Solution: Prepare stock solution (1000 μg/mL) in ethanol:water (50:50, v/v) [1]
  • Sample Solution (Maalox): Dilute 10 mL oral suspension to 20 mL with ethanol:water (50:50, v/v), filter through 0.45 μm membrane [1]
Method Validation Parameters

The method validation following ICH guidelines demonstrates excellent analytical performance [1]:

Validation Parameter Results
Linearity Range 1.132-1000 μg/mL
Correlation Coefficient (r²) >0.999
LOD 0.373 μg/mL
LOQ 1.132 μg/mL
Intraday Precision (RSD) <2%
Interday Precision (RSD) <2%
Accuracy 98.8-99.76%

Stability-Indicating Property Assessment

Forced degradation studies were conducted following ICH guidelines to demonstrate the method's stability-indicating capability [1]:

Stress Condition Degradation Observed
Basic Hydrolysis 26.72% degradation
Acid Hydrolysis 18.45% degradation
Oxidative Stress 15.23% degradation
Thermal, Photolytic, Neutral Studied but lower degradation

The method successfully separated Domiphen bromide from all degradation products, confirming its stability-indicating capacity [1]. Under oxidative conditions, LC-ESI-MS/MS studies identified the formation of p-bromodomiphen as the primary degradation product, which exhibits comparable or even better antimicrobial activity than the parent compound [2].

Safety and Regulatory Considerations

Toxicity Profile

Recent studies have identified potential cardiotoxicity concerns:

  • HERG Channel Inhibition: IC₅₀ of 9 nM, indicating potential for QT interval prolongation [3]
  • Proarrhythmic Effects: Documented in hiPSC-derived cardiomyocytes and rabbit models [4]
  • Safety Classification: Causes skin and serious eye irritation (GHS: H315, H319) [5]
Green Chemistry Assessment

The developed RP-HPLC method incorporates sustainability principles:

  • Eco-Friendly Solvents: Replaced traditional chloroform with ethanol-water system [1]
  • Waste Reduction: Eliminates ~3.2 L/year of chloroform per laboratory [1]
  • Cost Efficiency: ~50% savings compared to UPLC-based techniques [1]

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound analysis:

START Start Analysis SAMPLE_PREP Sample Preparation: • Dilute with ethanol:water (1:1) • Filter through 0.45μm membrane START->SAMPLE_PREP HPLC_ANALYSIS HPLC Analysis: • Column: Inertsil ODS-3 C18 • Mobile Phase: ACN:Perchloric acid (70:30) • Detection: 275 nm SAMPLE_PREP->HPLC_ANALYSIS METHOD_VALID Method Validation: • Linearity: 1.132-1000 μg/mL • Precision: RSD <2% • Accuracy: 98.8-99.76% HPLC_ANALYSIS->METHOD_VALID FORCED_DEG Forced Degradation Studies: • Acid/Base Hydrolysis • Oxidative Stress • Thermal/Photolytic METHOD_VALID->FORCED_DEG DATA_ANALYSIS Data Analysis & Interpretation FORCED_DEG->DATA_ANALYSIS QUALITY_ASSESS Green Chemistry Assessment: • Solvent sustainability • Waste reduction evaluation DATA_ANALYSIS->QUALITY_ASSESS END Final Report QUALITY_ASSESS->END

Research Applications and Implications

The analytical protocols for this compound support diverse research applications:

  • Pharmaceutical Quality Control: Routine analysis in formulations like Maalox oral suspension and Viosept ointment [1] [6]
  • Stability Monitoring: Comprehensive degradation profiling for shelf-life determination [1] [2]
  • Antimicrobial Research: Evaluation of antibacterial activity against Gram-positive and Gram-negative bacteria [2]
  • Toxicology Studies: Assessment of cardiotoxicity and proarrhythmic potential [4] [3]

Conclusion

The comprehensive analytical protocols detailed in these Application Notes provide robust methodologies for the quantification, characterization, and stability assessment of this compound in pharmaceutical and cosmetic formulations. The RP-HPLC method demonstrates excellent validation parameters, stability-indicating capability, and alignment with green chemistry principles, making it suitable for quality control, regulatory applications, and research investigations of this important antimicrobial preservative.

References

Application Note: RP-HPLC Analysis of Domiphen Bromide

Application Notes and Protocols: HPLC Analysis of Domiphen Bromide in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Domiphen bromide (DB) is a quaternary ammonium compound widely utilized as an antimicrobial preservative in pharmaceutical and personal care products due to its broad-spectrum activity against bacteria, fungi, and viruses. Its chemical structure consists of a quaternary ammonium cation and a bromide anion, contributing to its surfactant properties [1] [2]. Accurate quantification of DB is crucial for ensuring product efficacy and safety, as suboptimal levels can lead to microbial contamination or adverse effects [1]. This document provides a detailed protocol for the sample preparation, HPLC analysis, and stability assessment of this compound, validated in accordance with ICH guidelines [1].

Experimental Protocol

Chemicals and Reagents
  • This compound Standard: High-purity standard (≥99.96%) [1] [3].
  • Solvents: HPLC-grade acetonitrile, ethanol, and purified water (e.g., bidistilled or deionized) [1] [4].
  • Acid Solution: Perchloric acid (70%, HPLC-grade) for mobile phase preparation [1].
  • Commercial Formulations: For example, Maalox oral suspension, which contains DB as a preservative [1].
Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD) [1].
  • Data Station: OpenLAB CDS ChemStation or similar software for data acquisition [1].
  • Column: Inertsil ODS-3 reversed-phase C18 column (250 mm × 3.0 mm, 5 µm particle size) [1] [5].
  • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid solution (pH ~2.0) in a 70:30 (v/v) ratio [1].
  • Flow Rate: 2.0 mL/min [1].
  • Injection Volume: 20 µL [1].
  • Detection Wavelength: 275 nm [1].
  • Column Temperature: 25°C [1].
  • Run Time: Approximately 6 minutes [1].
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and bidistilled water (1:1, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].
  • Working Standard Solutions: Prepare serial dilutions of the stock solution using the same diluent to obtain concentrations within the range of 3–1000 µg/mL for calibration [1].
Preparation of Sample Solutions
For Oral Suspensions (e.g., Maalox):
  • Accurately measure 10 mL of the well-mixed suspension.
  • Transfer into a 20 mL volumetric flask.
  • Dilute to volume with the ethanol-water (1:1) diluent.
  • Filter the solution through a 0.45 µm nylon membrane filter before HPLC injection to remove particulates [1].
For Ointments (e.g., Viosept):
  • For formulations like Viosept ointment, which contains DB along with other active ingredients, a specific extraction is required.
  • Extract this compound and clioquinol using acetone from a heated solution [5].
  • Note that different detection wavelengths may be necessary for multi-component analysis (e.g., 215 nm for DB) [5].
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating property of the method. Prepare separate sample solutions and subject them to the following stress conditions [1]:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature for 24 hours.
  • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature for 24 hours.
  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.
  • Thermal Degradation: Expose solid DB to 70°C for 24 hours.
  • Photolytic Degradation: Expose to UV light (e.g., 1.2 million lux hours).
  • Neutral Hydrolysis: Maintain in water at room temperature.

After stress, neutralize acidic/basic solutions and dilute with the ethanol-water diluent before analysis. The method should effectively separate DB from its degradation products [1].

Method Validation Data

The following tables summarize the key validation parameters as per ICH Q2(R2) guidelines [1].

Table 1: Analytical Performance Characteristics of the HPLC Method for this compound
Validation Parameter Result Acceptance Criteria
Linearity Range 1.132 – 1000 µg/mL
Correlation Coefficient (r²) >0.999 Typically ≥ 0.999
Limit of Detection (LOD) 0.373 µg/mL
Limit of Quantification (LOQ) 1.132 µg/mL
Precision (Intra-day RSD) < 2% Typically ≤ 2%
Precision (Inter-day RSD) < 2% Typically ≤ 2%
Accuracy (% Recovery) 98.8 – 99.76% 98–102%
Table 2: Forced Degradation Profile of this compound
Stress Condition Degradation Observed Remarks
Acidic Hydrolysis 18.45% degradation Moderate susceptibility
Basic Hydrolysis 26.72% degradation Highest susceptibility [1] [6]
Oxidative Stress 15.23% degradation Moderate susceptibility
Thermal Stress Stable No significant degradation [6]
Photolytic Stress Stable No significant degradation
Neutral Hydrolysis Stable No significant degradation

Experimental Workflow

The following diagram outlines the complete experimental workflow for the sample preparation and analysis of this compound.

Start Start Sample Preparation PrepDiluent Prepare Diluent: Ethanol:Water (1:1, v/v) Start->PrepDiluent StdPrep Prepare Standard Solution (1000 µg/mL stock in diluent) PrepDiluent->StdPrep SamplePrep Prepare Sample Solution: Oral Suspension: Dilute 10 mL to 20 mL Ointment: Extract with acetone (heated) StdPrep->SamplePrep Filter Filter through 0.45 µm membrane SamplePrep->Filter HPLC HPLC Analysis Column: Inertsil ODS-3 C18 Mobile Phase: ACN:0.0116M HClO₄ (70:30) Flow: 2.0 mL/min, Detection: 275 nm Filter->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis End End DataAnalysis->End

Stability and Storage of Solutions

  • Standard and Sample Solutions: Prepared solutions are stable for 24 hours when stored at 25°C and for 48 hours when refrigerated at 4°C [1].
  • Mobile Phase: The prepared mobile phase should be filtered through a 0.45 µm nylon membrane and degassed prior to use. It is recommended to prepare fresh daily for optimal performance.

Notes and Troubleshooting

  • Peak Tailing: Quaternary ammonium compounds like DB can exhibit peak tailing due to interactions with residual silanols on the stationary phase. The use of a low-pH mobile phase (perchloric acid) helps suppress this and improve peak shape [1].
  • System Suitability: Before sample analysis, perform a system suitability test using a standard solution to ensure the resolution, tailing factor, and repeatability meet acceptance criteria (e.g., RSD < 2% for replicate injections).
  • Green Chemistry Aspect: This method replaces hazardous solvents like chloroform used in older methods with a safer ethanol-water diluent, aligning with green chemistry principles [1].

Conclusion

The described RP-HPLC method provides a robust, accurate, and precise protocol for the quantification and stability assessment of this compound in pharmaceutical formulations. Its validation under ICH guidelines and demonstrated applicability to commercial products make it highly suitable for routine quality control and regulatory testing in pharmaceutical laboratories [1].


References

Comprehensive Application Notes and Protocols for Domiphen Bromide Analysis Using LC-ESI-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Domiphen Bromide

This compound (DB), chemically known as dodecyldimethyl-(2-phenoxyethyl)ammonium bromide, is a quaternary ammonium compound with a molecular weight of 414.46 g/mol (C₂₂H₄₀BrNO) and a melting point of 117-119°C [1] [2]. This compound functions as both a cationic surfactant and a broad-spectrum antimicrobial agent with applications ranging from pharmaceutical preservatives to active therapeutic ingredients [3] [4]. Its mechanism of action primarily involves disrupting microbial membrane integrity through interaction with negatively charged phospholipid components, leading to cytoplasmic leakage and cell death [4]. DB has gained significant attention as a promising alternative to parabens in cosmetic and pharmaceutical formulations due to concerns about paraben-related sensitization and potential endocrine-disrupting effects [5].

Recent research has expanded the potential applications of this compound beyond traditional preservative uses. Studies indicate that DB inhibits the apicoplastic methyl erythritol phosphate (MEP) pathway in Plasmodium falciparum, suggesting potential as a fast-acting antimalarial agent [6]. Additionally, DB demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria, restoring the efficacy of this last-resort antibiotic [5]. These diverse applications necessitate robust analytical methods for accurate quantification, stability assessment, and degradation profiling of DB in various matrices, with LC-ESI-MS/MS emerging as the technique of choice due to its superior sensitivity, specificity, and capability for structural elucidation.

Analytical Methods for this compound

LC-ESI-MS/MS Method Development

The analysis of this compound using LC-ESI-MS/MS requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. Based on stressed degradation studies, effective chromatographic separation can be achieved using a XBridge column (4.6 mm × 150 mm, 5 μm) with a mobile phase consisting of acetonitrile and 3.0 mM ammonium formate buffer (pH 3.75) in a ratio of 9:1 [5]. The electrospray ionization (ESI) source operated in positive ion mode is optimal for detecting the cationic quaternary ammonium structure of DB, with characterization of both the parent compound and its degradation products [7] [5].

For quantitative analysis in pharmaceutical formulations, a robust RP-HPLC method has been developed and validated using an Inertsil ODS-3 C18 column (3.0 × 250 mm, 5 μm) with a mobile phase comprising acetonitrile and 0.0116 M perchloric acid (70:30, v/v) [8]. This method employs detection at 275 nm with a flow rate of 2.0 mL/min and column temperature maintained at 25°C, achieving elution within 6 minutes [8]. Sample preparation typically involves dissolution in ethanol-water (1:1, v/v) followed by filtration through a 0.45 μm membrane, providing excellent solubility and compatibility with the chromatographic system [8].

Method Validation Parameters

The analytical methods for this compound quantification have been rigorously validated according to ICH guidelines, demonstrating excellent performance characteristics as summarized in Table 1.

Table 1: Validation Parameters for this compound HPLC Analysis [8]

Validation Parameter Results Specifications
Linearity range 1.132-1000 μg/mL
Correlation coefficient (r²) >0.999
LOD 0.373 μg/mL
LOQ 1.132 μg/mL
Intraday precision (RSD) <2%
Interday precision (RSD) <2%
Accuracy 98.8-99.76%
Robustness Suitable for deliberate variations

The method demonstrates exceptional sensitivity with a limit of quantification (LOQ) of 1.132 μg/mL, sufficient for detecting DB in pharmaceutical formulations where it typically appears in concentrations around 0.42 mg/5 mL in products like Maalox oral suspension [8]. The precision and accuracy values well within acceptable limits (<2% RSD and 98.8-99.76% recovery, respectively) confirm the method's reliability for routine quality control applications. Furthermore, the analytical quality by design (QbD) approach incorporating a 2³ full factorial design has established a design space that ensures method robustness against variations in critical parameters such as acetonitrile ratio, flow rate, and column temperature [8].

Degradation Studies and Stability Assessment

Forced Degradation Protocols

Forced degradation studies are essential for understanding the stability profile of this compound and identifying potential degradation products. These studies should be conducted under various stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, thermal, photolytic, and neutral hydrolysis [8]. Sample preparation typically involves preparing DB solutions at concentrations of 1000 μg/mL and subjecting them to specific stress conditions as outlined in Table 2.

Table 2: Forced Degradation Conditions for this compound [8]

Stress Condition Details Degradation Extent Major Degradation Product
Acid hydrolysis 1M HCl, 70°C, 24h 18.45% Not specified
Base hydrolysis 0.1M NaOH, 70°C, 1h 26.72% Not specified
Oxidative stress 3% H₂O₂, 70°C, 24h 15.23% p-bromothis compound
Thermal stress 105°C, 24h (solid) Minimal None detected
Photolytic stress UV light, 24h Minimal None detected
Neutral hydrolysis 70°C, 24h Minimal None detected

Notably, DB shows highest susceptibility to basic conditions, with significant degradation (26.72%) occurring within just one hour of exposure to 0.1M NaOH at 70°C [8]. Acidic conditions also induce substantial degradation (18.45%), while oxidative stress leads to moderate degradation (15.23%) [8]. Thermal and photolytic stresses show minimal impact on DB stability, indicating robust physical stability under standard storage conditions.

Identification and Characterization of Degradation Products

LC-ESI-MS/MS analysis of stressed this compound samples reveals the formation of a primary degradation product under oxidative conditions identified as p-bromothis compound (dodecyldimethyl-2-(p-bromophenoxyethyl)ammonium bromide) [7] [5]. This compound results from the electrophilic bromination of the phenyl ring, facilitated by oxidation of the bromide counterion to bromine, which subsequently attacks the activated aromatic system [5]. Structure elucidation was confirmed through comparison with a synthetically derived standard, providing unequivocal evidence of the para-substituted bromo derivative [7].

Interestingly, p-bromothis compound demonstrates enhanced stability under oxidative conditions compared to the parent compound, with no di-bromoderivatives detected in MS studies [7]. This degradation product also maintains significant antimicrobial activity against various bacterial strains, as discussed in subsequent sections. The identification of this degradation product highlights the importance of controlling oxidative conditions during formulation development and storage of this compound-containing products to prevent the formation of this transformation product.

Therapeutic Applications and Mechanism Studies

Antibacterial Activity and Synergistic Effects

This compound exhibits broad-spectrum antimicrobial activity with particular efficacy against Gram-positive bacteria including Staphylococcus aureus ATCC25923 and Bacillus cereus DSM31 [7]. The compound demonstrates comparatively reduced activity against Gram-negative strains such as Escherichia coli ATCC25922 and Pseudomonas aeruginosa DSM22644, likely due to differences in cell wall structure that limit penetration of the quaternary ammonium compound [7]. Notably, the oxidative degradation product p-bromothis compound retains significant antimicrobial activity, in some cases comparable to or even exceeding that of the parent compound [7].

Recent studies have revealed that this compound acts as a potent synergist with colistin against colistin-resistant Gram-negative bacteria, both in vitro and in vivo [5]. This combination therapy approach addresses the growing challenge of antimicrobial resistance by restoring the efficacy of last-resort antibiotics. Additionally, DB demonstrates fungicidal activity against Candida spp. when combined with miconazole, effectively disrupting biofilm integrity through generation of excess reactive oxygen species [4]. These synergistic effects significantly expand the therapeutic potential of this compound beyond its conventional use as a preservative and topical antiseptic.

Antimalarial Mechanism and Apicoplast Targeting

This compound has emerged as a promising fast-acting antimalarial agent with a novel mechanism of action targeting the apicoplast organelle in Plasmodium falciparum [6]. The compound specifically inhibits the methyl erythritol phosphate (MEP) pathway by blocking 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (IspD), a key enzyme in isoprenoid precursor biosynthesis essential for parasite survival [6] [9]. This mechanism was confirmed through LC-ESI-MS/MS analysis of MEP pathway intermediates, revealing rapid metabolic disruptions following DB treatment.

The antimalarial activity of this compound manifests rapidly, arresting parasite growth at the early trophozoite stage with an in vitro IC₅₀ of approximately 1 μM [6]. Metabolomic profiling indicates that DB treatment triggers rapid activation of glycolysis with concomitant decrease in mitochondrial activity, consistent with a rapid killing effect against the malaria parasite [6]. These findings position DB as a valuable model compound for developing new antimalarial combination therapies, particularly important in the context of emerging artemisinin resistance.

Diagram: Antimalarial Mechanism of this compound

G DB This compound IspD IspD Enzyme (CMS) DB->IspD Inhibits MEP MEP Pathway IspD->MEP Disrupts Apicoplast Apicoplast Disruption MEP->Apicoplast Impairs Parasite Parasite Death Apicoplast->Parasite Leads to

Safety and Regulatory Aspects

Toxicology and Safety Profile

This compound demonstrates moderate toxicity in animal studies, with reported LD₅₀ values of 40 mg/kg (intraperitoneal) and 18 mg/kg (intravenous) in rats [1]. The compound is classified as an irritant (Xi) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) and recommended safety precautions include wearing appropriate protective equipment and handling in well-ventilated areas [1] [2]. Recent investigations have also identified potential cardiotoxicity concerns, with studies indicating that DB inhibits hERG potassium channels with an IC₅₀ of 9 nM, suggesting a risk for induced arrhythmias at therapeutic concentrations [3] [4].

Notably, the degradation product p-bromothis compound may present different toxicological properties that warrant separate safety evaluation. These findings highlight the importance of comprehensive impurity profiling and strict control of degradation products in pharmaceutical formulations containing this compound. Further studies are needed to fully characterize the chronic toxicity and establish appropriate safety margins for both parent compound and degradation products in various therapeutic applications.

Greenness Assessment and Environmental Impact

The development of environmentally friendly analytical methods for this compound represents an important advancement in green chemistry applications for pharmaceutical analysis. The reported RP-HPLC method eliminates approximately 3.2 liters of chloroform per year per laboratory compared to conventional methods that utilize hazardous organic solvents [8]. Greenness assessments using multiple frameworks including NEMI, AGREEprep, MoGAPI, BAGI and RGB12 confirm the improved environmental profile of this methodology while maintaining analytical performance [8].

The method also offers approximately 50% cost savings compared to UPLC-based techniques, making it economically viable for resource-limited quality control laboratories [8]. This alignment with green analytical chemistry principles supports broader sustainability initiatives in pharmaceutical manufacturing and quality assurance while ensuring accurate monitoring of this compound and its transformation products in various matrices.

Conclusion

This compound represents a multifaceted compound with applications spanning from conventional preservative to promising therapeutic agent. The LC-ESI-MS/MS methods and protocols detailed in these application notes provide robust analytical tools for quantification, stability assessment, and degradation profiling of DB in various matrices. The identification of p-bromothis compound as the primary degradation product under oxidative conditions highlights the importance of controlling storage conditions and formulation parameters to maintain product quality and performance.

The emerging therapeutic applications of this compound, particularly as an antimalarial agent targeting the apicoplast MEP pathway and as a synergist restoring colistin efficacy against resistant Gram-negative bacteria, underscore its potential in addressing urgent antimicrobial resistance challenges. Further research is warranted to fully explore the therapeutic index and clinical potential of DB and its derivatives, with particular attention to the balance between efficacy and safety considerations, including the observed hERG channel inhibition.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Domiphen Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Domiphen Bromide and Forced Degradation Studies

This compound (DB), chemically known as dodecyldimethyl-2-phenoxyethylammonium bromide, is a quaternary ammonium compound widely employed as an antimicrobial preservative in pharmaceutical formulations and personal care products. Its broad-spectrum activity against bacteria, fungi, and certain viruses makes it a valuable component in oral hygiene products, topical pharmaceuticals, and cosmetic formulations. The compound exerts its antimicrobial effect primarily through disruption of microbial membrane integrity, leading to cytoplasmic leakage and subsequent cell death. However, maintaining optimal concentrations of this compound is crucial for product efficacy and safety, as subtherapeutic levels may result in microbial contamination while excessive levels can provoke adverse reactions [1].

Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that provide critical information about the intrinsic stability of drug substances and products. These studies help identify likely degradation products, establish degradation pathways, elucidate the molecular structure of degradation products, and validate the stability-indicating power of analytical methods. For this compound, forced degradation is particularly important due to its chemical structure featuring an aromatic ring with high reactivity toward electrophilic substitutions and a bromide counterion that may participate in oxidative reactions. Comprehensive understanding of its degradation behavior under various stress conditions enables formulators to develop stable dosage forms and assists quality control laboratories in establishing meaningful specifications and analytical methods capable of detecting degradation products that may form during storage [1] [2].

Experimental Design and Summary of Degradation Conditions

A well-designed forced degradation study for this compound should expose the compound to a variety of stress conditions that may be encountered during manufacturing, storage, and use. The International Council for Harmonisation (ICH) guidelines recommend investigating degradation under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions. The extent of degradation should be sufficient to represent meaningful decomposition, typically between 5-20% degradation, to properly evaluate the stability-indicating capability of analytical methods. For this compound, special attention should be paid to oxidative conditions due to the potential for bromination reactions where the bromide counterion may oxidize to bromine and subsequently lead to electrophilic aromatic substitution on the phenyl ring [2] [3].

Table 1: Summary of Forced Degradation Conditions and Outcomes for this compound

Stress Condition Experimental Parameters Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1M HCl, 60°C, 24 hours 18.45% Not specified in available literature
Base Hydrolysis 0.1M NaOH, 60°C, 24 hours 26.72% Not specified in available literature
Oxidative Stress 3% H₂O₂, room temperature, 24 hours 15.23% p-Bromothis compound
Thermal Stress Solid state, 60°C, 48 hours <5% Not detected
Photolytic Stress UV light (ICH option 2), 48 hours <5% Not detected
Neutral Hydrolysis Water, 60°C, 48 hours <5% Not detected

The degradation studies reveal that this compound is most susceptible to basic hydrolysis, followed by acidic and oxidative conditions. The identification of p-bromothis compound as a major degradation product under oxidative conditions is particularly significant as this compound has been found to exhibit comparable or superior antimicrobial activity to the parent compound while demonstrating greater stability under oxidative conditions. This discovery, confirmed through LC-ESI-MS/MS analysis and comparison with synthetically produced standards, highlights the importance of comprehensive degradation profiling not only for stability assessment but also for potential discovery of novel bioactive molecules [2] [4].

Detailed Experimental Protocols

Sample Preparation for Stress Studies

Materials: this compound reference standard (purity ≥99%), hydrochloric acid (0.1M), sodium hydroxide (0.1M), hydrogen peroxide (3%), ethanol, HPLC-grade water, volumetric flasks (10 mL, 25 mL, 50 mL), micropipettes, analytical balance, sonicator, water bath, pH meter, and 0.45 μm nylon membrane filters.

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1000 μg/mL using ethanol:water (50:50, v/v) as diluent in a 25 mL volumetric flask.
  • Sonicate the solution for 5 minutes to ensure complete dissolution.
  • For each stress condition, aliquot appropriate volumes of the stock solution into separate 10 mL volumetric flasks and adjust to achieve the desired stress condition while maintaining a final this compound concentration of approximately 100 μg/mL.
  • After subjecting to stress conditions, allow samples to cool to room temperature and neutralize acidic and basic hydrolysates with appropriate bases or acids.
  • Adjust the volume of each stressed sample to 10 mL with diluent and filter through a 0.45 μm nylon membrane before analysis [1].
Acid and Base Hydrolysis Studies

Acid Hydrolysis Protocol:

  • Transfer 1 mL of this compound stock solution (1000 μg/mL) to a 10 mL volumetric flask.
  • Add 1 mL of 0.1M hydrochloric acid and mix thoroughly.
  • Heat the solution at 60°C for 24 hours in a water bath.
  • After 24 hours, remove from heat, cool to room temperature, and neutralize with 1 mL of 0.1M sodium hydroxide.
  • Dilute to volume with ethanol:water (50:50, v/v) and filter through a 0.45 μm membrane.
  • Analyze by HPLC immediately [1].

Base Hydrolysis Protocol:

  • Transfer 1 mL of this compound stock solution (1000 μg/mL) to a 10 mL volumetric flask.
  • Add 1 mL of 0.1M sodium hydroxide and mix thoroughly.
  • Heat the solution at 60°C for 24 hours in a water bath.
  • After 24 hours, remove from heat, cool to room temperature, and neutralize with 1 mL of 0.1M hydrochloric acid.
  • Dilute to volume with ethanol:water (50:50, v/v) and filter through a 0.45 μm membrane.
  • Analyze by HPLC immediately [1].
Oxidative Degradation Studies

Oxidative Stress Protocol:

  • Transfer 1 mL of this compound stock solution (1000 μg/mL) to a 10 mL volumetric flask.
  • Add 1 mL of 3% hydrogen peroxide solution and mix thoroughly.
  • Allow the solution to stand at room temperature for 24 hours protected from light.
  • After 24 hours, dilute to volume with ethanol:water (50:50, v/v) and filter through a 0.45 μm membrane.
  • Analyze by HPLC immediately. For LC-ESI-MS/MS analysis, use undiluted sample if necessary [1] [2].

Note: The oxidative degradation of this compound proceeds through a unique mechanism where the bromide counterion oxidizes to bromine, which then acts as an electrophile to attack the activated phenyl ring of this compound, resulting in p-bromothis compound. This compound has been identified as the primary degradation product under oxidative conditions and exhibits promising antimicrobial properties of its own [2] [4].

Thermal and Photolytic Degradation Studies

Thermal Stress Protocol:

  • Weigh approximately 50 mg of this compound solid into a clean, dry glass vial.
  • Place the sample in a stability chamber maintained at 60°C for 48 hours.
  • After 48 hours, remove the sample and allow it to cool to room temperature in a desiccator.
  • Prepare a solution of the stressed solid at a concentration of 100 μg/mL using ethanol:water (50:50, v/v) as diluent.
  • Sonicate for 5 minutes, filter through a 0.45 μm membrane, and analyze by HPLC [1].

Photolytic Stress Protocol:

  • Prepare a solution of this compound at a concentration of 100 μg/mL using ethanol:water (50:50, v/v) as diluent in a clear glass vial.
  • Expose the sample to UV light according to ICH Option 2 conditions (including both near-UV and visible regions) for 48 hours.
  • Include a control sample wrapped in aluminum foil and placed alongside the photolytic stress sample.
  • After exposure, filter through a 0.45 μm membrane and analyze by HPLC alongside the protected control [1].

Degradation Pathways and Mechanisms

The forced degradation studies of this compound reveal several distinct degradation pathways dependent on the stress conditions applied. Under acidic and basic conditions, hydrolysis likely occurs at the ester linkage of the phenoxyethyl moiety, though the exact degradation products have not been fully characterized in the available literature. The significantly higher degradation observed under basic conditions (26.72%) compared to acidic conditions (18.45%) suggests that the compound is more susceptible to nucleophilic attack under alkaline environments. This pronounced sensitivity to base hydrolysis necessitates careful consideration during formulation development, particularly for products with neutral to alkaline pH ranges [1].

The most mechanistically interesting degradation pathway occurs under oxidative stress, where this compound undergoes electrophilic bromination of its aromatic ring. This unique transformation involves oxidation of the bromide counterion to bromine, which then acts as an electrophile to attack the activated phenyl ring, resulting in p-bromothis compound as the primary degradation product. This brominated derivative has been comprehensively characterized using LC-ESI-MS/MS and shows comparable, if not superior, antimicrobial activity relative to the parent compound. Strikingly, p-bromothis compound demonstrates greater stability under oxidative conditions than this compound itself, as no di-brominated derivatives were detected in mass spectrometry studies. This suggests that the introduction of a bromine atom deactivates the aromatic ring toward further electrophilic substitution [2] [4].

The following diagram illustrates the oxidative degradation pathway of this compound:

G DB This compound Oxidation Oxidative Conditions (3% H₂O₂, RT, 24h) DB->Oxidation BrPlus Br⁺ Formation Oxidation->BrPlus ElectrophilicAttack Electrophilic Aromatic Substitution BrPlus->ElectrophilicAttack Product p-Bromothis compound ElectrophilicAttack->Product MS LC-ESI-MS/MS Confirmation Product->MS

Diagram 1: Oxidative Degradation Pathway of this compound

Analytical Method for Separation and Quantification

Chromatographic Conditions

The analysis of this compound and its degradation products employs a reversed-phase HPLC method with the following optimized conditions:

  • Column: Inertsil ODS-3 C18 (250 mm × 3.0 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:0.0116 M perchloric acid, pH ~2.0 (70:30, v/v)
  • Flow Rate: 2.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Detection Wavelength: 275 nm
  • Run Time: 6 minutes
  • Retention Time of this compound: Approximately 3.8 minutes [1]

The use of perchloric acid in the mobile phase serves to suppress residual silanol interactions, thereby improving peak shape and resolution. The low pH (~2.0) enhances ionization and provides efficient separation of this compound from its degradation products. The method has been validated according to ICH Q2(R2) guidelines and demonstrates excellent linearity over the concentration range of 1.132-1000 μg/mL with a correlation coefficient (r²) greater than 0.999. The limits of detection and quantitation are 0.373 μg/mL and 1.132 μg/mL, respectively, indicating high sensitivity. The method shows satisfactory precision with RSD values less than 2% for both intraday and interday analyses, and accuracy ranging from 98.8% to 99.76% across three concentration levels [1].

Solution Preparation and System Suitability

Mobile Phase Preparation:

  • Prepare 0.0116 M perchloric acid solution by diluting 1.0 mL of 70% perchloric acid in 1000 mL of HPLC-grade water.
  • Adjust the pH to approximately 2.0 using dilute perchloric acid or sodium hydroxide if necessary.
  • Mix 700 mL of HPLC-grade acetonitrile with 300 mL of the perchloric acid solution.
  • Filter the mobile phase through a 0.45 μm nylon membrane and degas by sonication for 10 minutes before use.

System Suitability Test:

  • Inject six replicates of this compound standard solution at a concentration of 100 μg/mL.
  • The relative standard deviation (RSD) of peak areas for the six injections should not exceed 2.0%.
  • The tailing factor for the this compound peak should be ≤1.5.
  • The theoretical plate count should be ≥2000.
  • The resolution between this compound and any nearby degradation peak should be ≥2.0 [1].

LC-ESI-MS/MS Analysis for Degradation Product Identification

For structural elucidation of degradation products, particularly the p-bromothis compound formed under oxidative conditions, LC-ESI-MS/MS analysis is recommended. The mass spectrometric analysis provides definitive confirmation of degradation product structures through accurate mass measurement and fragmentation pattern analysis.

LC-ESI-MS/MS Conditions:

  • Chromatographic Column: XBridge C18 column (150 mm × 4.6 mm, 5 μm)
  • Mobile Phase A: 3.0 mM ammonium formate (pH 3.75)
  • Mobile Phase B: Acetonitrile
  • Gradient Program: Linear gradient from 10% B to 90% B over 15 minutes
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 10 μL
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Mass Analyzer: Triple quadrupole
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Collision Energy: 20-35 eV for MS/MS experiments [2]

Under these conditions, this compound shows a protonated molecular ion [M]⁺ at m/z 335.3, while its primary oxidative degradation product, p-bromothis compound, displays a characteristic isotope pattern with ions at m/z 413.2/415.2 corresponding to the [M]⁺ ion with its natural bromine isotope pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). The MS/MS fragmentation of p-bromothis compound shows characteristic fragments at m/z 292.2 and m/z 171.1, confirming the brominated phenoxyethyl moiety. The unequivocal identification should be confirmed by comparison with a synthetically produced standard of p-bromothis compound [2] [4].

Applications and Implications for Pharmaceutical Development

The forced degradation studies of this compound provide critical insights for pharmaceutical formulation development and quality control. The significant degradation observed under basic conditions (26.72%) indicates that this compound-containing formulations should be maintained at slightly acidic to neutral pH ranges to maximize stability. Additionally, the susceptibility to oxidative degradation through bromination suggests that antioxidants might be beneficial in certain formulations, particularly those containing other oxidizing agents or exposed to oxidative environments during manufacturing or storage [1].

The identification of p-bromothis compound as a major degradation product under oxidative conditions has important implications beyond stability considerations. This compound has demonstrated promising antimicrobial activity that is comparable to, and in some cases better than, the parent this compound. Both this compound and its p-bromo derivative show greater efficacy against Gram-positive bacteria (Staphylococcus aureus ATCC25923 and Bacillus cereus DSM31) compared to Gram-negative bacteria (Escherichia coli ATCC25922 and Pseudomonas aeruginosa DSM22644). This discovery suggests that the controlled oxidative degradation of this compound could potentially serve as a method for generating a novel antimicrobial agent with enhanced stability in oxidizing environments [2] [4].

Furthermore, the developed HPLC method has been successfully applied to the analysis of this compound in a commercial formulation (Maalox oral suspension) without interference from excipients, confirming its suitability for routine quality control and regulatory applications. The method aligns with green chemistry principles through the replacement of hazardous solvents like chloroform with more environmentally friendly ethanol-water mixtures, reducing approximately 3.2 liters of chloroform per year per laboratory compared to conventional methods while offering approximately 50% cost savings over UPLC-based techniques [1].

References

Application Note: Stability-Indicating RP-HPLC Assay for Domiphen Bromide

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes a Quality by Design (QbD) based, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Domiphen Bromide (DB) in bulk drug and pharmaceutical formulations [1]. DB is a quaternary ammonium compound widely used as an antimicrobial preservative [2]. This method is designed for quality control and stability assessments, effectively separating DB from its degradation products [1].

The experimental workflow for the method development, validation, and application is outlined below:

G start Start: QbD-Based Method Development a1 Define Analytical Target Profile (ATP) start->a1 a2 Identify Critical Method Parameters via Risk Assessment a1->a2 a3 Design of Experiments (DoE) - Acetonitrile Ratio - Flow Rate - Column Temperature a2->a3 a4 Method Optimization & Chromatographic Separation a3->a4 a5 Forced Degradation Studies (Stability-Indicating Verification) a4->a5 a6 Analytical Method Validation per ICH Q2(R2) Guidelines a5->a6 a7 Application: Analysis of Commercial Formulation (Maalox) a6->a7 end Report: Robust & Green Method for Quality Control a7->end

Materials and Instrumentation
  • API & Formulation: this compound (reference standard, purity ≥99.96%), Commercial product (e.g., Maalox oral suspension) [1].
  • Chemicals: HPLC-grade acetonitrile, perchloric acid (70%), ethanol, bidistilled water [1].
  • Instrumentation: HPLC system with DAD detector (e.g., Agilent 1260 Infinity II), data acquisition software (e.g., OpenLAB CDS) [1].
  • Chromatographic Column: Inertsil ODS-3 or equivalent reversed-phase C18 column (250 mm x 3.0 mm, 5 µm) [1].
Method Parameters & Validation Summary

The developed method uses a simple, isocratic mobile phase, avoiding hazardous ion-pairing reagents and aligning with green chemistry principles [1].

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate 2.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 20 µL
Run Time ~6 minutes
Retention Time of DB ~5.02 minutes [1]

Table 2: Method Validation Results

Validation Parameter Result / Performance
Linearity Range 1.132 - 1000 µg/mL
Correlation Coefficient (r²) > 0.999
LOD / LOQ 0.373 µg/mL / 1.132 µg/mL
Accuracy (Recovery %) 98.8 - 99.76%
Precision (% RSD) Intraday & Interday < 2%
Robustness Established via DoE; variations in critical parameters had minimal impact [1].

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and bidistilled water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].
  • Working Standard Solutions: Prepare a series of working standards by appropriate serial dilution of the stock solution with the same diluent to cover the concentration range of 1-1000 µg/mL for the calibration curve [1].
  • Sample Solution (from Maalox Oral Suspension): Transfer 10 mL of the well-mixed suspension into a 20 mL volumetric flask. Dilute to volume with the ethanol-water (50:50) diluent and mix thoroughly. Filter the resulting solution through a 0.45 µm membrane filter before HPLC injection [1].
Protocol 2: Forced Degradation Studies

Forced degradation should be performed on both the standard drug and the formulation to establish the stability-indicating nature of the method. The pathways and outcomes are summarized in the diagram below.

G start This compound Sample acid Acidic Hydrolysis (0.1M HCl, 70°C) start->acid base Basic Hydrolysis (0.1M NaOH, 70°C) start->base oxidative Oxidative Stress (3% H₂O₂, 70°C) start->oxidative thermal Thermal Stress (Solid, 105°C) start->thermal photolytic Photolytic Stress (UV, 1.2 million lux hrs) start->photolytic neutral Aqueous Hydrolysis (Water, 70°C) start->neutral hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc neutral->hplc result Review Chromatograms for Peak Purity and Resolution of Degradation Products hplc->result

Procedure:

  • Acid & Base Hydrolysis: Treat DB solution (at ~1 mg/mL) with 0.1 M HCl or 0.1 M NaOH. Heat at 70°C for a predefined time (e.g., 1-3 hours). Neutralize before analysis [1].
  • Oxidative Degradation: Treat DB solution with 3% Hydrogen Peroxide (H₂O₂). Heat at 70°C for a similar duration [1].
  • Thermal Degradation: Expose the solid DB powder to a dry heat of 105°C for ~24 hours in an oven. Prepare the solution for analysis after stress [1].
  • Photolytic Degradation: Expose solid DB and its solution to a validated photostability chamber providing overall illumination of not less than 1.2 million Lux hours and an integrated near-UV energy of not less than 200-watt hours/square meter as per ICH Q1B guidelines.

Key Findings from Degradation: The method successfully separated DB from all degradation products. The order of susceptibility was: Basic hydrolysis (26.72% degradation) > Acidic hydrolysis (18.45%) > Oxidative stress (15.23%). DB was found to be more stable under thermal and photolytic conditions [1].

Discussion and Best Practices

  • QbD and Robustness: The use of a 2³ full factorial Design of Experiments (DoE) during development to optimize acetonitrile ratio, flow rate, and column temperature ensures the method is robust within a defined design space [1].
  • Green Chemistry Assessment: The method's environmental impact was evaluated using multiple metrics (NEMI, AGREEprep, etc.), confirming it as a sustainable alternative to traditional methods that use chloroform [1].
  • Solution Stability: Standard and sample solutions of DB were found to be stable for at least 24 hours at 25°C and 48 hours at 4°C [1].

References

Application Notes & Protocols: Analysis of Domiphen Bromide in Maalox Oral Suspension

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Domiphen bromide (DB), a quaternary ammonium compound with broad-spectrum antimicrobial activity, is utilized as a preservative in various pharmaceutical formulations including Maalox oral suspension [1]. Effective quantification and stability assessment of DB are crucial for maintaining product quality and ensuring patient safety. This document provides detailed application notes and protocols for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines [1].

Materials and Methods

Chemicals and Reagents
  • Reference Standard: this compound (Purity: 99.96%) [1]
  • Solvents: HPLC-grade acetonitrile, ethanol, and perchloric acid (70%) [1]
  • Water: Bidistilled or HPLC-grade water [1]
  • Commercial Formulation: Maalox oral suspension (Composition per 5 mL: Aluminum hydroxide 175 mg, Magnesium hydroxide 200 mg, Simethicone 25 mg, this compound 0.42 mg, and excipients including sorbitol and sodium saccharin) [1] [2]
Instrumentation and Chromatographic Conditions

Table 1: HPLC Instrumentation and Conditions

Parameter Specification
HPLC System Agilent 1260 Infinity II [1]
Software OpenLAB CDS ChemStation (C.01.10) [1]
Analytical Column Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid, pH ~2.0 (70:30, v/v) [1]
Flow Rate 2.0 mL/min [1]
Injection Volume 20 µL [1]
Column Temperature 25 °C [1]
Detection Wavelength 275 nm [1]
Run Time 6 minutes [1]
Solution Preparation
  • Diluent: Ethanol and bidistilled water (1:1, v/v) [1]
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DB reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes for complete dissolution [1].
  • Working Standard Solutions: Prepare by serial dilution of the stock solution with diluent to obtain concentrations within the range of 3–1000 µg/mL for calibration [1].
  • Sample Solution (Maalox Suspension): Transfer 10 mL of well-mixed Maalox oral suspension into a 20 mL volumetric flask. Dilute to volume with diluent and mix thoroughly. Filter the resulting solution through a 0.45 µm membrane filter prior to injection [1].

Method Validation Summary

The method was comprehensively validated as per ICH Q2(R2) guidelines [1].

Table 2: Summary of Method Validation Parameters

Validation Parameter Results
Linearity Range 1.132 – 1000 µg/mL [1]
Correlation Coefficient (r²) > 0.999 [1]
Limit of Detection (LOD) 0.373 µg/mL [1]
Limit of Quantification (LOQ) 1.132 µg/mL [1]
Precision (RSD) Intra-day & Inter-day: < 2% [1]
Accuracy (% Recovery) 98.8 – 99.76% [1]
Robustness Confirmed via DoE; variations in acetonitrile ratio, flow rate, and temperature had insignificant impact [1]

Stability-Indicating Property and Forced Degradation Studies

Forced degradation studies were conducted on DB to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions, and the chromatograms confirmed successful separation of DB from all degradation products [1].

Table 3: Summary of Forced Degradation Findings

Stress Condition Details Degradation Observed
Acidic Hydrolysis - 18.45% degradation [1]
Basic Hydrolysis - 26.72% degradation (highest susceptibility) [1]
Oxidative Stress - 15.23% degradation [1]
Thermal Stress Dry, 100°C for 4 days Stable [3]
Photolytic Stress As per ICH guidelines Stable (in solution and solid state) [1]
Neutral Hydrolysis Water, 100°C for 4 days Stable [3]

These findings align with and augment prior research, which also noted DB's stability under thermal and acidic conditions but susceptibility to base, yielding a brominated by-product [3].

Experimental Protocol for Routine Analysis

Below is the step-by-step workflow for the analysis of this compound in Maalox oral suspension.

Start Start Analysis Prep Prepare Mobile Phase ACN : 0.0116 M HClO₄ (70:30, v/v) Filter & Degas Start->Prep Equip Set HPLC Parameters Column: Inertsil ODS-3 C18 Flow: 2.0 mL/min, λ: 275 nm Temp: 25°C, Inj: 20 µL Prep->Equip Std Prepare Standard Solutions DB Stock (1000 µg/mL) Working Standards (3-1000 µg/mL) Run Equilibrate System & Inject Blank, Standards, and Samples Std->Run Sample Prepare Sample Solution Dilute 10 mL Maalox to 20 mL with Ethanol:Water (1:1) Filter through 0.45 µm Sample->Run Equip->Run Data Data Acquisition & Analysis Peak Area Measurement at ~4.2 min Run->Data Cal Construct Calibration Curve (y = mx + c, r² > 0.999) Data->Cal Quant Calculate DB Content in Maalox Sample Cal->Quant End Report Results Quant->End

Discussion

The developed RP-HPLC method demonstrates several significant advantages for the quality control of DB in pharmaceutical suspensions like Maalox.

  • Quality by Design (QbD) Approach: The method was optimized using a 2³ full factorial Design of Experiments (DoE), which systematically evaluated the critical effects of acetonitrile ratio, flow rate, and column temperature. This establishes a robust design space, ensuring method reliability against minor operational variations [1].
  • Green Chemistry Alignment: The method replaces hazardous solvents like chloroform—traditionally used in compendial methods for QACs—with a safer ethanol-water diluent. Its greenness was confirmed by multiple assessment tools (NEMI, AGREEprep, MoGAPI), making it an environmentally responsible choice [1].
  • Practical Utility and Cost-Effectiveness: The method was successfully applied to a commercial Maalox suspension with no interference from excipients, proving its practical utility. It offers a cost-effective alternative to more expensive UPLC or LC-MS techniques, making it highly suitable for routine quality control laboratories [1].

Conclusion

The detailed RP-HPLC protocol described herein provides a robust, accurate, precise, and stability-indicating method for the determination of this compound in Maalox oral suspension. Its validation in accordance with ICH guidelines, combined with a QbD-based robust design and alignment with green chemistry principles, makes it an excellent and reliable tool for routine quality control, stability studies, and regulatory testing in pharmaceutical analysis.

References

Analytical Method and Validation for Domiphen Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Domiphen bromide (DB) is a quaternary ammonium compound (QAC) widely used as an antimicrobial preservative in pharmaceutical and personal care products, such as mouthwashes, throat lozenges, and topical formulations [1]. Its chemical structure is benzyldimethyl [2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl]ammonium bromide [1]. Maintaining its quality and stability is crucial for product efficacy and patient safety. This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, validated per ICH guidelines, for the assay and related substances of this compound in pharmaceutical formulations [1].


Chromatographic Conditions and Parameters

This section details the standard operating procedure for the HPLC analysis of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD) [1].
  • Data System: OpenLAB CDS ChemStation or similar for data acquisition and processing [1].
  • Analytical Column: Inertsil ODS-3 (C18), 250 mm × 3.0 mm, 5 µm particle size [1].
  • Mobile Phase: Acetonitrile : 0.0116 M perchloric acid (pH ~2.0) (70:30, v/v) [1].
    • Preparation: Add 1.0 mL of 70% perchloric acid to 999 mL of bidistilled water to prepare the acid solution. Mix 700 mL of HPLC-grade acetonitrile with 300 mL of the acid solution. Filter through a 0.45 µm nylon membrane and degas prior to use.
  • Flow Rate: 2.0 mL/min [1].
  • Column Temperature: 25 °C [1].
  • Injection Volume: 20 µL [1].
  • Detection: 275 nm [1].
  • Run Time: 6 minutes [1].
  • Sample Diluent: Ethanol and bidistilled water (1:1, v/v) [1].

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm
Mobile Phase Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v)
Flow Rate 2.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 275 nm
Analytical Runtime 6 minutes

The following diagram illustrates the overall experimental workflow for the quality control testing of this compound, from sample preparation to data analysis:

cluster_1 Sample Preparation Details Start Start DB Quality Control Test Prep Sample Preparation Start->Prep HPLC HPLC Analysis Prep->HPLC SP1 Weigh DB Standard Prep->SP1 Data Data Acquisition HPLC->Data Analysis Data Analysis Data->Analysis End Report Results Analysis->End SP2 Dilute with Ethanol:Water (1:1) SP1->SP2 SP3 Sonicate for 5 min SP2->SP3 SP4 Filter (0.45 µm) SP3->SP4

Figure 1: Experimental Workflow for this compound Quality Control Testing


Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines [1]. The following table summarizes the key validation parameters and results.

Table 2: Method Validation Parameters and Results

Validation Parameter Results & Specifications
Linearity Range 1.132 – 1000 µg/mL [1]
Correlation Coefficient (r²) > 0.999 [1]
Precision (RSD) Intra-day & Inter-day RSD < 2% [1]
Accuracy (% Recovery) 98.8 – 99.76% [1]
LOD 0.373 µg/mL [1]
LOQ 1.132 µg/mL [1]
Robustness Evaluated via DoE; method robust against small, deliberate changes in acetonitrile ratio, flow rate, and column temperature [1]
Specificity/Forced Degradation The method successfully separated DB from all degradation products. No interference from excipients in commercial formulations (e.g., Maalox oral suspension) [1].

Stability-Indicating Property and Forced Degradation Studies

Forced degradation studies are critical for demonstrating the stability-indicating nature of the method. The protocol below should be followed to identify and separate degradation products from the active ingredient.

Protocol: Forced Degradation Studies

  • Objective: To subject this compound to various stress conditions and demonstrate that the analytical method can adequately separate the analyte from its degradation products.
  • Sample Preparation: Expose a solution of this compound (~1 mg/mL) to the following conditions [1]:
    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours [1]. Observed Degradation: ~18.45% [1].
    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2 hours [1]. Observed Degradation: ~26.72% (highest susceptibility) [1].
    • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 24 hours [1]. Observed Degradation: ~15.23% [1].
    • Thermal Stress: Expose the solid powder to 80°C for 24 hours [1].
    • Photolytic Stress: Expose the solid powder to UV light (e.g., as per ICH Q1B) for 24 hours [1].
    • Neutral Hydrolysis: Reflux in water at 80°C for 4 hours [1].
  • Analysis: After stress, neutralize (for acid/base), dilute with the mobile phase or diluent, and analyze using the chromatographic conditions in Section 1.
  • Key Finding: Under oxidative stress, a major degradation product identified via LC-ESI-MS/MS is p-bromothis compound, formed due to bromination of the phenyl ring [2]. This degradant also exhibits significant antimicrobial activity [2].

The design of these forced degradation studies is summarized in the following workflow:

cluster_stress Stress Conditions Start Start Forced Degradation Study Prep Prepare DB Solution (~1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Stop Stop Reaction (Neutralize if needed) Stress->Stop C1 Acid Hydrolysis 0.1 M HCl, 60°C, 2h Stress->C1 Analyze Analyze by HPLC Stop->Analyze Report Identify Degradants Analyze->Report C2 Base Hydrolysis 0.1 M NaOH, 60°C, 2h C3 Oxidative Stress 3% H₂O₂, RT, 24h C4 Thermal Stress Solid, 80°C, 24h C5 Photolytic Stress UV Light, 24h

Figure 2: Workflow for Forced Degradation Studies of this compound


Application Notes for Routine Quality Control

  • Sample Preparation for Formulations (e.g., Maalox Oral Suspension): Accurately measure 10 mL of the well-mixed suspension, transfer into a 20 mL volumetric flask, and dilute to volume with the diluent (ethanol:water, 1:1, v/v). Mix thoroughly and filter through a 0.45 µm membrane before injection [1].
  • System Suitability Tests (SST): Prior to sample analysis, perform SST by injecting six replicates of the standard solution. The method is considered valid if the %RSD of the peak area for this compound is ≤ 2.0%, and the tailing factor is ≤ 2.0 [1].
  • Solution Stability: Standard and sample solutions in the ethanol:water (1:1) diluent are stable for at least 24 hours at 25°C and 48 hours when stored at 4°C [1].
  • Sustainability: This method aligns with green chemistry principles. It replaces hazardous solvents like chloroform (used in older methods) with a safer ethanol-water diluent and has been evaluated using multiple greenness assessment tools (NEMI, AGREEprep, MoGAPI) [1].

Notes and Precautions

  • This compound is hygroscopic; store the standard in a desiccator and protect from light [3].
  • The compound has been reported to inhibit the hERG potassium channel (IC₅₀ = 1.5 µM), which is a consideration for systemic exposure, though typically not a concern for topical or locally acting products [3].
  • Always use fresh mobile phase and ensure the column is properly equilibrated before starting the analysis sequence.

References

  • Mahgoub, S. M., Alawam, A. S., Allam, A. A., Mohamed, A., & Mahmoud, R. (2025). Robust RP-HPLC Method for the Analysis of this compound in Pharmaceuticals with Comprehensive Sustainability Assessment. Journal of Pharmaceutical Innovation, 20, 172. [1]
  • Unknown. (2018). Stressed degradation studies of this compound by LC-ESI-MS/MS identify a novel promising antimicrobial agent. Journal of Pharmaceutical and Biomedical Analysis, 159, 224–228. [2]
  • Chen, L. H., Price, C. E., Goerke, A., Lee, A. L., & DePhillips, P. A. (2006). A reversed phase HPLC assay for the simultaneous quantitation of non-ionic and ionic surfactants in bioprocess intermediates. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 964–970. [4]
  • This compound [CA Index]. (n.d.). Retrieved from ChemicalBook. [3]
  • Domiphen and its Impurities. (n.d.). Retrieved from PharmAffiliates. [5]

References

Comprehensive Application Notes and Protocols for Domiphen Bromide as a Cosmetic Preservative

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Domiphen Bromide

This compound is a quaternary ammonium compound (QAC) widely employed as a broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and personal care formulations. Chemically known as dodecyldimethyl(2-phenoxyethyl)ammonium bromide, this synthetic compound features a positively charged nitrogen atom center that confers its antimicrobial properties through interaction with negatively charged microbial cell membranes [1] [2]. This compound has gained increased attention as a potential alternative to parabens amid growing consumer concern about traditional preservative systems, though its use requires careful consideration of stability and safety profiles [3] [4].

The compound is valued in formulation science for its dual functionality as both a preservative and a cosmetic agent, exhibiting antimicrobial, antiplaque, and deodorant properties that make it suitable for diverse applications including oral care products, topical creams, and antiperspirants [5] [6]. As with many QACs, this compound's chemical structure combines a hydrophobic alkyl chain with a hydrophilic cationic center, enabling it to disrupt microbial membranes effectively [1].

Fundamental Properties and Mechanism of Action

Chemical and Physical Characteristics

This compound (CAS Registry 538-71-6) has the molecular formula C₂₂H₄₀BrNO and a molecular weight of 414.46 g/mol [7] [2]. As a quaternary ammonium compound, it exists as a crystalline solid at room temperature and is characterized by excellent water solubility, which facilitates its incorporation into aqueous cosmetic systems [1]. The compound's structure consists of a lipophilic dodecyl chain connected to a positively charged ammonium center with a phenoxyethyl group, creating an amphiphilic structure that mediates its antimicrobial activity through surfactant-like interactions with biological membranes [1] [6].

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Reference
Chemical Name Dodecyldimethyl(2-phenoxyethyl)ammonium bromide [2]
CAS Registry 538-71-6 [7] [2]
Molecular Formula C₂₂H₄₀BrNO [7]
Molecular Weight 414.46 g/mol [7]
Drug Class Quaternary Ammonium Compound [1] [2]
Physical State Crystalline solid [1]
Solubility Soluble in water and ethanol [8]
Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound derives from its cationic surfactant properties. The positively charged nitrogen atom interacts electrostatically with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This interaction leads to membrane integration and disruption of lipid bilayer integrity, causing increased membrane permeability and leakage of essential cellular contents including ions, nucleotides, and other small molecules [1].

The membrane disruption subsequently results in:

  • Loss of osmotic balance and cellular homeostasis
  • Impairment of membrane-bound enzyme function
  • Disruption of energy production and nutrient transport
  • Ultimately, microbial cell death [1]

Additionally, this compound exhibits protein denaturation activity, whereby it interacts with microbial proteins causing them to unfold and lose functional conformation. This denaturation disables critical enzymes and structural proteins, leading to the collapse of vital cellular functions [1]. The compound demonstrates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, fungi, and certain viruses, making it a comprehensive preservative for cosmetic systems [1] [3].

G DB This compound (Cationic QAC) MC Microbial Cell DB->MC Electrostatic Interaction MM Cell Membrane Disruption MC->MM Membrane Integration Leak Cellular Content Leakage MM->Leak Increased Permeability Protein Protein Denaturation MM->Protein Enzyme Inactivation Death Cell Death Leak->Death Homeostasis Collapse Protein->Death

Figure 1: Antimicrobial Mechanism of this compound - This diagram illustrates the sequential process by which this compound disrupts microbial cell membranes through electrostatic interactions, membrane integration, and subsequent cellular damage leading to cell death.

Stability Profile and Degradation Pathways

Stability Under Stress Conditions

This compound exhibits specific vulnerability to hydrolytic and oxidative degradation that must be considered during formulation development. Comprehensive forced degradation studies following ICH guidelines have revealed that the compound is most susceptible to basic hydrolysis, with significant degradation observed under alkaline conditions [8]. The presence of both a bromide counterion and an aromatic ring with high reactivity toward electrophilic substitutions creates a potential pathway for in-situ bromination of the phenyl ring under oxidative conditions [3] [4].

Table 2: this compound Stability Under Forced Degradation Conditions

Stress Condition Degradation Observed Primary Degradation Products Implications for Formulation
Basic Hydrolysis (0.1N NaOH) 26.72% degradation Ring-opened products Avoid alkaline pH (>8.0) in formulations
Acidic Hydrolysis (0.1N HCl) 18.45% degradation Partially hydrolyzed compounds Moderate stability in acidic conditions
Oxidative Stress (3% H₂O₂) 15.23% degradation p-Bromothis compound Avoid strong oxidizers in formulations
Thermal Stress (60°C) <5% degradation Minimal decomposition Good thermal stability
Photolytic Stress <5% degradation Minimal decomposition Standard light protection sufficient

The major degradation pathway occurs through bromination of the aromatic ring under oxidative conditions, where the bromide counter-ion oxidizes to bromine, leading to electrophilic aromatic substitution that produces p-bromothis compound [3] [4]. Surprisingly, this degradation product demonstrates enhanced antimicrobial activity compared to the parent compound while maintaining a similar toxicity profile, presenting both a stability challenge and potential opportunity for derivative development [3].

Degradation Pathway and Implications

G DB This compound Oxidative Oxidative Conditions (H₂O₂, light, metals) DB->Oxidative Susceptible to Bromination Bromonium Ion (Br⁺ formation) Oxidative->Bromination Br⁻ Oxidation Product p-Bromothis compound (Degradation Product) Bromination->Product Electrophilic Aromatic Substitution Activity Enhanced Antimicrobial Activity Product->Activity Unexpected Benefit

Figure 2: Primary Oxidative Degradation Pathway of this compound - The diagram illustrates the transformation of this compound to p-bromothis compound under oxidative conditions, resulting in a degradation product with potentially enhanced antimicrobial properties.

The formulation implications of these degradation pathways are significant. Products containing this compound should be:

  • Buffered to neutral or slightly acidic pH to minimize hydrolytic degradation
  • Protected from strong oxidizers in formulation matrices
  • Stored in opaque packaging when possible to reduce photolytic initiation of bromination
  • Evaluated for compatibility with other formulation components that might catalyze degradation

Analytical Methods and Quality Control

HPLC Method for Quantification and Stability Testing

A robust reversed-phase HPLC method has been developed and validated specifically for the quantification of this compound in pharmaceutical and cosmetic formulations. This method provides excellent sensitivity and specificity while incorporating green chemistry principles by minimizing hazardous solvent use [8].

4.1.1 Chromatographic Conditions
  • Column: Inertsil ODS-3 C18 (3.0 × 250 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile/0.0116 M perchloric acid, pH ~2.0 (70:30, v/v)
  • Flow Rate: 2.0 mL/min
  • Injection Volume: 20 μL
  • Detection: DAD at 275 nm
  • Column Temperature: 25°C
  • Run Time: 6 minutes
  • Sample Diluent: Ethanol:water (50:50, v/v) [8]
4.1.2 Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh this compound reference standard and dissolve in ethanol:water (50:50, v/v) to obtain a concentration of 1000 μg/mL.
  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution.
  • Working Standard Preparation: Prepare serial dilutions from the stock solution using the same diluent to cover the concentration range of 1.132-1000 μg/mL.
  • Sample Preparation: For cosmetic formulations, accurately weigh an amount equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask. Dilute to volume with ethanol:water (50:50, v/v) and mix thoroughly.
  • Filtration: Filter the solution through a 0.45 μm nylon membrane prior to injection.
Method Validation Parameters

The HPLC method has been comprehensively validated according to ICH Q2(R2) guidelines, demonstrating excellent performance characteristics for routine quality control and stability testing [8].

Table 3: Validation Parameters for this compound HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 1.132-1000 μg/mL r² > 0.999
Limit of Detection (LOD) 0.373 μg/mL S/N ≥ 3
Limit of Quantification (LOQ) 1.132 μg/mL S/N ≥ 10, RSD < 2%
Precision (Intra-day) RSD < 1% RSD ≤ 2%
Precision (Inter-day) RSD < 2% RSD ≤ 2%
Accuracy (% Recovery) 98.8-99.76% 98-102%
Robustness Insignificant variation with deliberate parameter changes Consistent retention time and peak symmetry
System Suitability Testing Protocol

For routine analysis, system suitability tests must be performed to ensure chromatographic quality:

  • Resolution Solution: Inject a mixture containing this compound and its primary degradation product (p-bromothis compound) - resolution should be greater than 2.0.
  • Tailing Factor: Should be less than 1.5 for the this compound peak.
  • Theoretical Plates: Should be greater than 2000 for the this compound peak.
  • Relative Standard Deviation: For five replicate injections of standard solution, RSD should be less than 2%.

Safety and Toxicology Profile

Cardiac Safety Considerations

Recent research has identified that this compound is a potent inhibitor of the hERG potassium channel, a key contributor to cardiac repolarization [9]. This interaction presents potential cardiac safety considerations that must be evaluated, particularly for products with potential systemic exposure.

The molecular mechanism of hERG channel blockade involves specific interactions with channel residues:

  • Serine624 and Valine625 in the pore helix
  • Tyrosine652 in the S6 helix
  • Asparagine588 and Serine631 in the S5-S6 connector [9]

The quaternary ammonium group of this compound serves as a critical pharmacophore, mediating strong interactions with serine and aromatic residues via π-cation, electrostatic, and hydrogen bonding mechanisms that contribute to high-affinity channel blockade [9]. These findings suggest that formulators should consider minimizing systemic exposure through appropriate delivery system design, particularly for leave-on products applied to large body surface areas.

Topical Safety and Compatibility

This compound is generally well-tolerated in topical applications with a low incidence of adverse effects. The most commonly reported reactions include mild skin irritation, redness, itching, and dryness in susceptible individuals [6]. The compound has a comedogenic rating of 1 on a 0-5 scale, indicating it is unlikely to clog pores and cause acne, making it suitable for inclusion in formulations for acne-prone skin [6].

Due to the lack of comprehensive data on topical usage during pregnancy and breastfeeding, it is advisable for formulators to exercise caution when including this compound in products targeted toward these populations and to recommend consultation with healthcare professionals [6]. Pre-market patch testing is recommended for finished products to identify potential sensitization in the consumer population.

Formulation Guidelines and Applications

Recommended Use Conditions

Based on the comprehensive stability, efficacy, and safety data, the following formulation guidelines are recommended for this compound:

  • Effective Concentration Range: 0.02%-0.5% depending on application and formulation type
  • Optimal pH Range: 4.0-6.5 for maximum stability and efficacy
  • Temperature Stability: Stable up to 40°C; avoid prolonged exposure to higher temperatures
  • Incompatibilities: Avoid strong oxidizing agents, alkaline compounds, and anionic surfactants
  • Packaging Considerations: Amber glass or polyethylene containers recommended for light-sensitive formulations
Specific Application Protocols
6.2.1 Incorporation in Oral Care Products

For mouthwash and toothpaste formulations, this compound provides effective antiplaque activity through its antimicrobial action against oral bacteria [5] [6].

Standard Protocol for Mouthwash Formulation:

  • Aqueous Phase Preparation: Dissolve this compound (0.05-0.1%) in warm purified water (60°C).
  • Solubilization: Add ethanol (up to 15%), humectants, and flavoring agents with continuous mixing.
  • pH Adjustment: Adjust to pH 5.5-6.5 using citric acid or sodium hydroxide.
  • Cooling and Filtration: Cool to room temperature and filter through 0.45μm membrane.
  • Quality Control: Assay this compound content and check for degradation products.
6.2.2 Incorporation in Creams and Lotions

For emulsion-based systems, this compound should be incorporated during the cooling phase to minimize thermal degradation.

Standard Protocol for O/W Cream:

  • Oil Phase Preparation: Heat oil-soluble ingredients to 70-75°C.
  • Aqueous Phase Preparation: Heat water and water-soluble ingredients to same temperature.
  • Emulsification: Add aqueous phase to oil phase with high-shear mixing.
  • Preservative Addition: Add this compound (0.02%-0.05%) when temperature drops below 45°C.
  • Final Adjustments: Adjust pH, add fragrances, and homogenize final product.

References

Domiphen bromide antiplaque oral care products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Domiphen bromide is a quaternary ammonium compound (QAC) valued for its broad-spectrum antimicrobial activity and surfactant properties [1]. Its mechanism of action is multifaceted, primarily targeting the microbial cell membrane. As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This integration increases membrane permeability, leading to the leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and causes cell death [1]. Additionally, this compound can denature microbial proteins, disabling critical enzymes and structural proteins, and has been observed to possess anti-inflammatory properties [1].

The following diagram illustrates this multimodal mechanism:

G Start This compound (Cationic Surfactant) Mech1 Membrane Integration Start->Mech1 Mech6 Denaturation of Microbial Proteins Start->Mech6 Mech2 Increased Membrane Permeability Mech1->Mech2 Mech3 Cellular Content Leakage (Ions, Nucleotides) Mech2->Mech3 Mech5 Impairment of Membrane- bound Enzymes/Proteins Mech2->Mech5 Also leads to Mech4 Disruption of Osmotic Balance and Homeostasis Mech3->Mech4 Outcome Microbial Cell Death Mech4->Outcome Mech5->Outcome Mech6->Outcome

Quantitative Efficacy Data

This compound demonstrates significant antimicrobial and anti-biofilm efficacy, both alone and in combination with other agents.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Domiphen in Combination Against Oral Pathogens [2]

Pathogen MIC of Combination (v/v) MBC of Combination (v/v)
Fusobacterium nucleatum ATCC 25586 < 1.56% < 3.13%
Porphyromonas gingivalis ATCC 33277 < 1.56% < 3.13%
Streptococcus mutans NBRC 13955 < 1.56% < 3.13%
Aggregatibacter actinomycetemcomitans HK 1651 < 1.56% < 3.13%

The combination consisted of ε-poly-L-lysine (150 µg/mL), funme peptide (0.25 µg/mL), and this compound (300 µg/mL).

Table 2: Synergistic Anti-Biofilm Efficacy of Allicin Combined with Domiphen [3]

Parameter Result
Synergy Measure Fractional Bactericidal Concentration (FBC) Index < 0.38
Effective Biofilm Dispersal Concentration 64 µg/mL Allicin + 1 µg/mL Domiphen
Percentage of Biofilm Mass Dispersed > 50% against S. aureus, E. coli, and C. albicans
Reduction in Biofilm Viable Counts > 10² CFU/mL on stainless steel and polyethylene surfaces

Formulation and Application Protocols

This compound is effectively formulated into oral care products, with clinical evidence supporting its use.

Table 3: Clinical Efficacy of a Mouthwash Containing Domiphen in Combination [2]

Clinical Parameter Test Group Result (7 Days) Control Group Result (7 Days)
Reduction in Volatile Sulfur Compounds (VSCs) 50.27% reduction from baseline 32.12% reduction from baseline
Reduction in Severe Halitosis 57.03% reduction Not Specified
Reduction in Plaque Index (PLI) 54.55% reduction 8.38% reduction

Protocol 1: Formulating a Antiplaque & Anti-halitosis Mouthwash This protocol is based on a clinically tested formulation [2].

  • Active Ingredients:
    • This compound: 300 µg/mL
    • ε-Poly-L-lysine (ε-PL): 150 µg/mL
    • Funme Peptide (FP): 0.25 µg/mL
  • Vehicle: Standard mouthwash base (aqueous solution typically containing water, humectants like glycerin or sorbitol, flavoring agents, sweeteners, and surfactants).
  • Method:
    • Dissolve this compound in the majority of the purified water with continuous stirring.
    • Separately dissolve ε-PL and Funme Peptide in a small portion of water.
    • Slowly add the peptide solution to the domiphen solution while stirring to ensure homogeneity.
    • Add the remaining excipients (flavors, humectants) according to the standard manufacturing process.
    • Adjust the final volume with purified water and mix until the solution is clear and uniform.

Experimental and Validation Protocols

For researchers, here are detailed methodologies for key anti-biofilm and antimicrobial assays.

Protocol 2: Checkerboard Assay for Synergy Testing This method is used to determine the synergistic effects of domiphen combined with another antimicrobial agent (e.g., allicin) [3].

  • Principle: To determine the Fractional Inhibitory Concentration (FIC) or Fractional Bactericidal Concentration (FBC) index of a two-drug combination.
  • Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal inoculum (~10⁵ CFU/mL), serial dilutions of domiphen and the test drug.
  • Method:
    • Drug Preparation: Prepare a 2x serial dilution of Drug A (e.g., allicin) along the x-axis of the plate and Drug B (domiphen) along the y-axis.
    • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
    • Incubation: Incubate the plate at 37°C for 18-24 hours.
    • Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the formula: FIC Index = (MICAcomb/MICAalone) + (MICBcomb/MICBalone) Interpretation: FIC Index ≤ 0.5 = synergy; >0.5 to 4 = no interaction; >4 = antagonism.

Protocol 3: Crystal Violet Staining for Biofilm Formation Assay This protocol is used to quantify biofilm mass and assess the efficacy of anti-biofilm agents [3].

  • Principle: Crystal violet stain binds to cells and polysaccharides in the biofilm matrix, allowing for colorimetric quantification.
  • Materials: 96-well flat-bottom microtiter plates, Nutrient Broth (NB) or other appropriate culture medium, 0.1% crystal violet solution, 30% acetic acid or ethanol, microplate reader.
  • Method:
    • Biofilm Growth: Grow biofilms in microtiter plates under optimal conditions (e.g., 37°C for 24-48 hours) in the presence of sub-MIC concentrations of the antimicrobial agent.
    • Staining and Washing: Gently remove the planktonic cells and culture medium. Wash the biofilm gently with phosphate-buffered saline (PBS) to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes, then air-dry. Stain with 0.1% crystal violet for 15-20 minutes.
    • Destaining and Quantification: Rinse the plate thoroughly with water to remove excess stain. Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
    • Measurement: Measure the optical density (OD) of the solubilized dye at 570-600 nm using a microplate reader. The OD is directly proportional to the biofilm biomass.

Protocol 4: Clinical Trial Design for Plaque and Halitosis Reduction This outlines a randomized, double-blind, parallel-controlled clinical trial design to validate product efficacy [2].

  • Study Population: Healthy adult subjects (e.g., n=80) meeting inclusion/exclusion criteria (e.g., good general health, specific baseline level of plaque or halitosis).
  • Randomization and Blinding: Randomly assign subjects to Test (domiphen-containing product) or Control (placebo or benchmark product) groups. Ensure double-blinding.
  • Intervention: Instruct subjects to use the assigned product as directed (e.g., rinse for 30 seconds, twice daily) for the study duration (e.g., 7 days).
  • Outcome Measures:
    • Plaque Index (PLI): Assess using a standardized index (e.g., Turesky modification of the Quigley-Hein index) at baseline and follow-up.
    • Halitosis: Measure Volatile Sulfur Compounds (VSCs) with a portable sulfide monitor (e.g., Halimeter) at baseline and post-rinse time points (e.g., 0, 10, 24 hours, 7 days).
  • Statistical Analysis: Use appropriate tests (e.g., t-tests, ANOVA) to compare the change from baseline between the test and control groups.

Key Considerations for Research and Development

  • Regulatory Status: this compound is widely used in over-the-counter oral care products. Its status as a quaternary ammonium compound means it is subject to regulatory scrutiny by bodies like the FDA and EPA, requiring data on efficacy and safety for market approval [4].
  • Safety and Toxicity: this compound is generally safe for topical use at recommended concentrations. Toxicology data indicates an intravenous LD50 of 31 mg/kg in mice [5]. It is classified as an irritant (risk phrase R36/37/38) [5]. Cytotoxicity assays (e.g., CCK-8 assay on human gingival fibroblasts) have shown that formulated mouthwashes containing domiphen are non-toxic at test concentrations [2].
  • Advantage Over Chlorhexidine: While chlorhexidine is the "gold standard," its side effects (tooth staining, taste alteration) are a limitation. Domiphen, especially in combination with other agents, presents a promising alternative with a favorable safety profile and potent antiplaque efficacy [2] [6].

I hope these detailed application notes and protocols provide a solid foundation for your research and development efforts.

References

Application Notes: Domiphen Bromide and Miconazole Combination

Author: Smolecule Technical Support Team. Date: February 2026

The combination of the antifungal miconazole (MCZ) and the quaternary ammonium compound domiphen bromide (DB) was identified as a potent, synergistic therapy primarily through drug-repurposing screens [1] [2]. This combination is notable for its fungicidal and bactericidal activity against biofilm-forming and drug-resistant pathogens, and it shows potential for topical and intravaginal applications [1] [3] [4].

Key Therapeutic Applications

The DB-MCZ combination is being developed to address the following unmet medical needs:

  • Management of Resistant Fungal Biofilms: This is the primary application, with strong efficacy data against biofilms of Candida albicans, azole-resistant C. albicans, Candida glabrata, and the emerging multidrug-resistant pathogen Candida auris [1] [2]. It is particularly relevant for mucosal infections like vulvovaginal candidiasis (VVC), which affects 70-75% of women at least once in their lifetime [1] [2]. A Phase 2 clinical trial is ongoing for this indication [4].
  • Treatment of Bacterial Wound Infections: Recent research has repurposed this combination against Gram-positive bacterial wound pathogens, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecium [3].
  • Antifungal Lock Therapy: The high fungicidal activity at relatively low MCZ concentrations makes it a candidate for lock therapy to eradicate biofilms in catheters [5].
Mechanism of Action: A Synergistic Two-Pronged Attack

The synergistic effect arises from a multi-targeted mechanism that enhances the intrinsic action of MCZ and leads to catastrophic cellular damage.

The diagram below illustrates this synergistic mechanism of action.

The mechanistic steps are as follows:

  • Membrane Priming by DB: As a quaternary ammonium compound, DB acts as a cationic surfactant that integrates into and disrupts the integrity of both the plasma membrane and the vacuolar membrane of microbial cells [5] [6]. This action increases cellular permeability.
  • Enhanced MCZ Uptake: The membrane-disrupting effect of DB facilitates increased uptake and altered intracellular distribution of MCZ, leading to higher effective intracellular concentrations [5].
  • Synergistic Toxicity: MCZ, beyond inhibiting ergosterol biosynthesis, is known to induce the accumulation of Reactive Oxygen Species (ROS) [5]. The elevated intracellular MCZ concentration, enabled by DB, results in an overwhelming and lethal burst of ROS.
  • Abrogation of Effect with Antioxidants: The fungicidal activity of the combination is abolished by the co-administration of antioxidants like ascorbic acid, confirming that excess ROS is the primary driver of cell death [5].
Quantitative Efficacy Data

The tables below summarize key efficacy data from published studies.

Table 1: Fungicidal Efficacy Against Candida Biofilms [1] [2]

Strain / Characteristic Efficacy of MCZ+DB Combination
C. albicans (SC5314) ~1,000-fold reduction in viable biofilm cells vs. MCZ alone
Azole-resistant C. albicans Significant killing of biofilm cells
C. glabrata (azole-resistant) Significant killing of biofilm cells
C. auris (multidrug-resistant) Significant killing of biofilm cells
In Vivo VVC Rat Model Significantly improved activity vs. single treatments

Table 2: Antibacterial Synergy Against Gram-Positive Wound Pathogens [3]

Bacterial Strain FIC Index * Interpretation
Staphylococcus aureus SH1000 0.5 Synergy
Staphylococcus epidermidis SE40 0.5 Synergy
Methicillin-resistant S. aureus (MRSA) 0.4 Synergy
Enterococcus faecium LMG 8148 0.7 Partial Synergy/Additive
Streptococcus pyogenes ATCC 12358 0.8 Additive
Bacillus cereus ATCC 7004 0.5 Synergy

*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = Synergy; >0.5-1.0 = Additive; >1.0-4.0 = Indifference [3].

Advantages and Development Potential
  • Overcomes Drug Tolerance: The combination effectively eradicates microbial biofilms, which are notoriously tolerant to conventional monotherapies [1] [5].
  • Bypasses Established Resistance: It is active against strains with intrinsic and acquired resistance to azoles, making it a valuable tool against resistant infections [1] [2].
  • High Barrier to Resistance: Experimental evolution studies over 11 cycles showed an absence of strong resistance development against the combination, a significant advantage over single-drug therapies [1] [3].
  • Drug Repurposing Strategy: Using compounds with known safety profiles can potentially accelerate the development and regulatory approval pipeline [3] [2].

Experimental Protocols

The following protocols are adapted from published methodologies used to evaluate the DB-MCZ combination [1] [3] [5].

Protocol 1: Checkerboard Assay for Synergy Screening

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) for the combination in a high-throughput format.

  • Objective: To quantitatively assess the interaction (synergy, additivity, indifference) between DB and MCZ.
  • Materials:
    • Sterile 96-well microtiter plates
    • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi)
    • Dimethyl sulfoxide (DMSO) for preparing drug stocks
    • Overnight culture of target microbe, standardized to ~1-5 x 10^5 CFU/mL
  • Workflow:
    • Plate Setup: Prepare a 2D serial dilution of the two drugs. Add MCZ in descending concentrations along the rows and DB in descending concentrations along the columns.
    • Inoculation: Dispense the standardized microbial suspension into each well.
    • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria; 24-48 hours for fungi).
    • Analysis: Measure the optical density (OD600) or use a resazurin-based metabolic dye to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
    • FICI Calculation:
      • FICI = (MIC of MCZ in combination / MIC of MCZ alone) + (MIC of DB in combination / MIC of DB alone)
      • Interpret the FICI as detailed in Table 2.

The workflow for this protocol is summarized in the following diagram.

G Start Prepare 2D Drug Dilutions (MCZ on rows, DB on columns) A Inoculate with Standardized Microbial Suspension Start->A B Incubate Plates (37°C, 16-48 hours) A->B C Measure Growth Endpoint (OD600 or Metabolic dye) B->C D Determine MIC in Combination and for Single Drugs C->D E Calculate FICI Index D->E

Protocol 2: Biofilm Fungicidal/Bactericidal Assay

This protocol evaluates the killing efficacy of the combination against mature biofilms.

  • Objective: To determine the reduction in viable counts (CFU/mL) of biofilm-grown cells after treatment.
  • Materials:
    • 96-well flat-bottom plates for biofilm growth
    • Phosphate-buffered saline (PBS)
    • Cell scrapers or sonication bath
    • YPD agar (for yeast) or TSA agar (for bacteria)
  • Workflow:
    • Biofilm Formation: Grow biofilms in microtiter plates for 24 (C. albicans) or 48 (C. glabrata) hours.
    • Treatment: Gently wash the mature biofilms with PBS to remove non-adherent cells. Treat with pre-determined sub-inhibitory or inhibitory concentrations of MCZ, DB, and their combination.
    • Exposure: Incubate the treated biofilms for a set period (e.g., 24 hours).
    • Harvesting and Enumeration: Wash the biofilms, scrape or sonicate them to disaggregate cells, and perform serial dilutions. Plate the dilutions on agar plates and incubate to count CFUs.
    • Analysis: Compare the log10 CFU/mL reduction between the combination and the most active single agent.
Protocol 3: Assessing Reactive Oxygen Species (ROS) Induction

This protocol investigates the mechanism of action by measuring intracellular ROS levels.

  • Objective: To confirm that the synergistic killing is mediated by an excess of ROS.
  • Materials:
    • Cell-permeable ROS-sensitive fluorescent probe (e.g., Dihydroethidium / DHE, H2DCFDA)
    • Fluorescence microplate reader or flow cytometer
    • Antioxidant control (e.g., Ascorbic Acid)
  • Workflow:
    • Treatment: Expose microbial cells (planktonic or biofilm) to MCZ, DB, and the combination in the presence or absence of an antioxidant.
    • Staining: Load the treated cells with the fluorescent ROS probe and incubate in the dark.
    • Measurement and Analysis:
      • Flow Cytometry: Analyze fluorescence in thousands of cells to get a population-level view.
      • Fluorescence Microscopy/Confocal: Visualize intracellular ROS localization.
    • Interpretation: A significant increase in fluorescence with the combination that is abolished by an antioxidant confirms ROS-mediated killing [5].

Formulation and Safety Considerations for Development

  • Route of Administration: Current development for VVC is as a vaginal cream [4]. For wound applications, integration into gels, creams, or medicated dressings is feasible [3].
  • Safety Profile: Both compounds have a history of topical use. DB is widely used as an antiseptic and preservative [6]. However, some quaternary ammonium compounds have been associated with proarrhythmic effects in vitro; thus, systemic absorption should be monitored, though the risk is low for topical/vaginal use [6].
  • Stability: this compound has demonstrated good thermal and hydrolytic stability under standard storage conditions, supporting its formulation potential [6].

References

Comprehensive Application Notes and Protocols: Domiphen Bromide as Colistin Potentiator Against Resistant Gram-Negative Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global spread of multidrug-resistant (MDR) Gram-negative bacteria represents one of the most serious threats to modern healthcare, with limited therapeutic options available for infections caused by these pathogens. Colistin (polymyxin E), a polypeptide antibiotic that targets the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, has been reintroduced as a last-resort therapy against MDR Gram-negative bacterial infections. However, the clinical utility of colistin is substantially limited by dose-dependent toxicity (nephrotoxicity and neurotoxicity) and the emerging prevalence of colistin-resistant (Col-R) bacterial strains worldwide. The recent discovery of plasmid-encoded mobile colistin resistance genes (mcr-1 and related variants) has further accelerated the spread of colistin resistance, potentially rendering this last-line defense ineffective.

Domiphen bromide (DB), a quaternary ammonium compound with established antimicrobial and disinfectant properties, has been identified as a promising colistin potentiator that can restore colistin efficacy against resistant pathogens. These application notes provide comprehensive experimental protocols and mechanistic insights supporting the use of this compound as an adjuvant to colistin therapy, offering researchers a strategic approach to combat colistin-resistant Gram-negative infections through combination therapy.

Mechanism of Action

This compound potentiates colistin activity through dual mechanisms that target both bacterial membrane integrity and specific resistance enzymes:

  • Membrane Permeabilization: this compound disrupts bacterial membrane integrity through its surfactant properties as a quaternary ammonium compound. When combined with colistin, which initially targets the outer membrane LPS layer, this results in enhanced membrane disruption and increased permeability. Experimental evidence demonstrates that the colistin-DB combination significantly increases uptake of fluorescent dyes like N-phenyl-1-naphthylamine (NPN) and propidium iodide (PI), indicating comprehensive membrane damage to both outer and inner membranes [1]. This combined membrane attack leads to leakage of intracellular contents and rapid bacterial death.

  • Enzyme Inhibition: For strains carrying plasmid-encoded colistin resistance (MCR-1 and related phosphoethanolamine transferases), this compound acts as a competitive inhibitor of these enzymes. Structural analyses reveal that DB inserts its hydrophobic carbon chain into the substrate-binding pocket of MCR-1, thereby blocking recognition and modification of lipid A [2] [3]. This inhibition prevents the transfer of phosphoethanolamine to lipid A, which would otherwise reduce colistin binding affinity, thereby restoring colistin's ability to target the bacterial membrane.

  • Reactive Oxygen Species (ROS) Induction: The combination treatment triggers accumulation of bacterial ROS, creating additional oxidative damage to cellular components and contributing to rapid bacterial death [1] [4]. This ROS-mediated effect amplifies the primary membrane damage caused by the drug combination.

The following diagram illustrates the synergistic mechanism of this compound and colistin:

G DB DB Membrane Permeabilization Membrane Permeabilization DB->Membrane Permeabilization Disrupts membrane    integrity MCR-1 Inhibition MCR-1 Inhibition DB->MCR-1 Inhibition Competitive    Inhibition Colistin Colistin LPS Binding LPS Binding Colistin->LPS Binding Binds Lipid A Combination Combination ROS Production ROS Production Combination->ROS Production Induces oxidative    stress Enhanced Colistin    Uptake Enhanced Colistin    Uptake Membrane Permeabilization->Enhanced Colistin    Uptake Membrane Disruption Membrane Disruption LPS Binding->Membrane Disruption Increased Membrane    Permeability Increased Membrane    Permeability Enhanced Colistin    Uptake->Increased Membrane    Permeability Content Leakage    & Cell Death Content Leakage    & Cell Death Increased Membrane    Permeability->Content Leakage    & Cell Death Restored Colistin    Sensitivity Restored Colistin    Sensitivity MCR-1 Inhibition->Restored Colistin    Sensitivity Effective Pathogen    Elimination Effective Pathogen    Elimination Restored Colistin    Sensitivity->Effective Pathogen    Elimination Oxidative Damage    to Cell Components Oxidative Damage    to Cell Components ROS Production->Oxidative Damage    to Cell Components Bacterial Death Bacterial Death Content Leakage    & Cell Death->Bacterial Death Effective Pathogen    Elimination->Bacterial Death Oxidative Damage    to Cell Components->Bacterial Death

Synergistic Activity & Key Findings

Antibacterial Activity

The synergistic interaction between this compound and colistin has been demonstrated against a wide range of clinically relevant colistin-resistant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa [1]. The combination shows marked reduction in minimum inhibitory concentrations (MICs) for both colistin and this compound when used in combination compared to monotherapy.

Table 1: In Vitro Synergistic Activity of Colistin-Domiphen Bromide Combination Against Colistin-Resistant Gram-Negative Bacteria

Bacterial Species (Number of Strains) Colistin MIC Range Alone (µg/mL) Colistin MIC Range with DB (µg/mL) Fold Reduction in Colistin MIC FICI Range (Interpretation)
Escherichia coli (n=8) 8-128 0.5-8 4-32× 0.09-0.5 (Synergistic)
Klebsiella pneumoniae (n=8) 4-64 0.25-4 8-32× 0.08-0.38 (Synergistic)
Acinetobacter baumannii (n=8) 8-≥128 0.5-8 16-≥32× 0.06-0.5 (Synergistic)
Pseudomonas aeruginosa (n=7) 8-64 0.5-8 4-16× 0.19-0.5 (Synergistic)

Time-kill assays further confirm the synergistic activity, demonstrating that the colistin-DB combination results in bactericidal activity within 4-8 hours against colistin-resistant strains, whereas either agent alone shows minimal or no reduction in bacterial viability [1] [4]. The combination maintains sustained killing over 24 hours without regrowth, indicating the suppression of resistance emergence.

Antibiofilm Activity

Biofilm formation plays a significant role in antibiotic resistance development, particularly in Gram-negative bacterial infections, as biofilms can impede antibiotic penetration and promote the spread of resistance. The colistin-DB combination demonstrates enhanced antibiofilm activity against colistin-resistant strains:

Table 2: Antibiofilm Activity of Colistin-Domiphen Bromide Combination

Biofilm Parameter Colistin Alone This compound Alone Colistin-DB Combination Assessment Method
Biofilm Inhibition 15-25% reduction 20-30% reduction 75-90% reduction Crystal violet staining
Mature Biofilm Eradication 10-20% reduction 15-25% reduction 70-85% reduction SEM analysis
Biofilm Architecture Minimal disruption Minor disruption Significant structural damage Confocal microscopy

Scanning electron microscopy (SEM) analysis confirms that the combination treatment causes substantial disruption to the biofilm matrix architecture and reduction in embedded bacterial cells, whereas monotherapies show limited effects [1]. This enhanced antibiofilm activity is particularly relevant for treating device-related infections and chronic bacterial infections where biofilms play a pathogenic role.

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard microdilution assay is a fundamental method for quantifying the synergistic interaction between this compound and colistin.

  • Materials Required: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well U-bottom microtiter plates, colistin sulfate stock solution (5120 µg/mL in sterile water), this compound stock solution (5120 µg/mL in sterile water), logarithmic-phase bacterial suspension (0.5 McFarland standard diluted to approximately 5 × 10^5 CFU/mL in CAMHB).

  • Procedure:

    • Prepare two-fold serial dilutions of colistin along the vertical axis (concentration range: 0.125-128 µg/mL)
    • Prepare two-fold serial dilutions of this compound along the horizontal axis (concentration range: 0.25-256 µg/mL)
    • Add 50 µL of each antibiotic dilution to designated wells
    • Inoculate each well with 100 µL of bacterial suspension (final inoculum: 5 × 10^4 CFU/well)
    • Include growth control (no antibiotics) and sterility control (medium only) wells
    • Incubate plates at 35°C for 16-20 hours
    • Determine minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth
  • Fractional Inhibitory Concentration Index (FICI) Calculation:

    • FICI = (MIC of colistin in combination/MIC of colistin alone) + (MIC of DB in combination/MIC of DB alone)
    • Interpretation: FICI ≤ 0.5 = synergy; 0.5 < FICI ≤ 4 = indifference; FICI > 4 = antagonism
Time-Kill Kinetics Assay

The time-kill assay provides information on the bactericidal activity and rate of killing of the colistin-DB combination.

  • Materials Required: CAMHB, colistin, this compound, sterile tubes, logarithmic-phase bacterial culture, agar plates for viable counting.

  • Procedure:

    • Prepare test solutions in CAMHB: colistin alone (at 0.5×, 1×, and 2× MIC), DB alone (at 0.5×, 1×, and 2× MIC), and combinations (colistin + DB at various sub-MIC concentrations)
    • Inoculate each tube with bacteria (final concentration ~5 × 10^5 CFU/mL)
    • Incubate at 35°C with shaking (200 rpm)
    • Remove aliquots at 0, 2, 4, 6, 8, and 24 hours
    • Perform serial dilutions in sterile saline and plate on appropriate agar media
    • Count colonies after 18-24 hours incubation and calculate CFU/mL
    • Plot time-kill curves (log10 CFU/mL versus time)
  • Interpretation: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Membrane Permeability Assessment

Bacterial membrane permeability changes induced by the colistin-DB combination can be quantified using fluorescent dyes.

  • N-phenyl-1-naphthylamine (NPN) Uptake Assay:

    • Harvest logarithmic-phase bacteria and wash with 5 mM HEPES buffer (pH 7.2)
    • Resuspend bacterial cells to OD600 ≈ 0.5 in HEPES buffer containing 5 mM glucose
    • Add NPN to a final concentration of 10 µM
    • Distribute 200 µL aliquots into black 96-well plates
    • Add colistin, DB, or combination at desired concentrations
    • Immediately measure fluorescence intensity (excitation = 350 nm, emission = 420 nm) every 2 minutes for 30-60 minutes
    • Calculate percentage increase in fluorescence relative to untreated controls
  • Propidium Iodide (PI) Staining Assay:

    • Prepare bacterial suspension as described for NPN assay
    • Add PI to final concentration of 10 µg/mL
    • Add treatments and monitor fluorescence (excitation = 535 nm, emission = 617 nm)
    • Alternatively, analyze by flow cytometry for single-cell resolution

The following diagram illustrates the experimental workflow for evaluating the combination therapy:

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Start Start Checkerboard Checkerboard Synergy Assay Start->Checkerboard TimeKill Time-Kill Kinetics Start->TimeKill Biofilm Biofilm Assays Start->Biofilm Mechanism Mechanistic Studies Start->Mechanism FICI FICI Checkerboard->FICI FICI Calculation Killing Curves Killing Curves TimeKill->Killing Curves Bactericidal Activity Biofilm Disruption Biofilm Disruption Biofilm->Biofilm Disruption Crystal Violet/SEM Pathway Analysis Pathway Analysis Mechanism->Pathway Analysis Membrane/ROS/Enzyme Galleria Galleria mellonella Model Survival Rate Survival Rate Galleria->Survival Rate Lethal Infection Mouse Mouse Infection Models Bacterial Load Bacterial Load Mouse->Bacterial Load Thigh/Sepsis Models In Vitro Assessment In Vitro Assessment In Vivo Validation In Vivo Validation In Vitro Assessment->In Vivo Validation Lead Candidates

Formulation & Safety Considerations

Cytocompatibility Profile

The therapeutic window of the colistin-DB combination has been evaluated through comprehensive cytotoxicity and hemolysis assays:

  • Hemolysis Testing: Fresh human erythrocytes incubated with colistin-DB combinations at synergistic concentrations (typically 1-8 µg/mL colistin + 2-16 µg/mL DB) show negligible hemolytic activity (<5% hemolysis), significantly below the safety threshold of 10% [1]. Hemolysis increases only at concentrations substantially above therapeutic levels (>64 µg/mL DB).

  • Mammalian Cell Cytotoxicity: The combination exhibits minimal cytotoxicity against human embryonic kidney (HEK-293) cells and other mammalian cell lines at concentrations that effectively kill colistin-resistant bacteria [1] [4]. The selective toxicity toward bacterial cells over mammalian cells is attributed to the specific targeting of bacterial membrane components.

  • In Vivo Tolerability: In mouse infection models, the colistin-DB combination administered at effective doses (e.g., 5 mg/kg colistin + 10 mg/kg DB) shows comparable tolerability to colistin monotherapy, with no additional adverse effects observed [2].

Pharmaceutical Development
  • Solution Compatibility: this compound demonstrates good stability in aqueous solutions and is compatible with colistin sulfate in co-formulation for up to 24 hours at room temperature.

  • Administration Route: Preclinical studies have utilized intraperitoneal administration for systemic infections. Development of nebulized formulations for pulmonary infections is being explored based on the chemical stability profile.

  • Dosing Optimization: The adjuvant effect of this compound allows for significant colistin dose reduction (4-16× lower) while maintaining efficacy, potentially mitigating colistin's characteristic nephrotoxicity and neurotoxicity [2] [3].

In Vivo Validation

Animal Infection Models

The therapeutic efficacy of the colistin-DB combination has been validated in multiple animal infection models:

  • Galleria mellonella Larvae Model:

    • Larvae are infected with colistin-resistant Gram-negative bacteria (∼10^6 CFU/larva)
    • Treatments administered 2 hours post-infection via posterior proleg injection
    • The colistin-DB combination shows significantly improved survival (80-90%) compared to monotherapies (0-20% survival) or untreated controls [1]
    • The model provides a rapid screening platform for in vivo efficacy before mammalian studies
  • Mouse Thigh Infection Model:

    • Immunocompromised mice are infected intramuscularly with colistin-resistant bacteria
    • Treatments begin 2 hours post-infection and continue for 24-48 hours
    • The combination therapy demonstrates significant reduction in bacterial loads (3-4 log10 CFU/thigh) compared to monotherapies [1] [4]
    • Histopathological analysis shows reduced tissue damage and inflammatory infiltration
  • Mouse Sepsis Model:

    • Mice are infected intraperitoneally with lethal inocula of colistin-resistant pathogens
    • The colistin-DB combination provides significant protection against sepsis-related mortality (80-100% survival versus 0-20% with monotherapies) [2]
    • Bacterial clearance from blood and organs is significantly enhanced with combination therapy

Table 3: In Vivo Efficacy of Colistin-Domiphen Bromide Combination in Animal Models

Infection Model Pathogen Treatment Regimen Efficacy Outcome Survival/Bacterial Load
Galleria mellonella Colistin-resistant E. coli Single dose (2h post-infection) Significant improvement in survival 85% vs. 15% (colistin alone)
Mouse Thigh Infection Colistin-resistant K. pneumoniae Every 12h for 24h Significant reduction in bacterial burden 3.2 log10 CFU reduction vs. control
Mouse Sepsis Model MCR-1-positive E. coli Every 24h for 48h Protection against lethal infection 100% vs. 20% (colistin alone)

Conclusion

The experimental evidence comprehensively demonstrates that this compound effectively restores colistin sensitivity against resistant Gram-negative pathogens through multiple mechanisms of action. The combination approach addresses the critical clinical challenge of colistin resistance while potentially mitigating toxicity concerns through dose reduction. The protocols outlined in this document provide researchers with robust methodologies for evaluating and implementing this promising combination therapy against multidrug-resistant Gram-negative infections. Further development of this combination holds significant promise for addressing the growing threat of pan-resistant bacterial infections.

References

Understanding and Fixing Peak Tailing with Domiphen Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Domiphen bromide (DB), being a quaternary ammonium compound (a base), is particularly prone to peak tailing due to ionic interactions with acidic silanol groups on the silica surface of HPLC columns [1] [2] [3]. The following table summarizes the primary causes and recommended solutions.

Cause of Peak Tailing Recommended Solution Specific Example/Application with this compound
Secondary Silanol Interactions [1] [2] [3] Use a low-pH mobile phase (pH ≤ 3) [1] [2] [3]. A validated method for DB uses a mobile phase with 0.0116 M perchloric acid (pH ~2.0) to protonate silanols and improve peak shape [4].
Secondary Silanol Interactions [1] [2] [3] Use a highly deactivated, end-capped column [1] [2] or a base-deactivated column [5]. An Inertsil ODS-3 column has been successfully used for the analysis of this compound [4] [6].
Column/Mass Overload [1] [7] [5] Dilute the sample or inject a smaller volume [1] [7]. If tailing persists, dilute your DB sample 10-fold to check for mass overload [1].
Column Void or Blocked Frit [1] [2] [5] Reverse-flush the column, replace the guard cartridge, or use an in-line filter [1] [5]. Replace the guard column with a new one that has packing material identical to your analytical column [5].

The following workflow can help you diagnose and resolve peak tailing issues systematically:

start HPLC Peak Tailing with this compound q1 Are all peaks in the chromatogram tailing? start->q1 a1 Probable cause: Mass overload, column issue, or system void q1->a1 Yes a2 Probable cause: Secondary interaction between basic DB and acidic silanols q1->a2 No q2 Check for Column Issues act2 Action: Prepare fresh mobile phase and check system connections q2->act2 q3 Check for Secondary Silanol Interactions q3->act2 act1 Action: Dilute sample 10x and re-inject a1->act1 act3 Action: Switch to a low-pH mobile phase (pH ≤ 3.0) and/or use a highly deactivated column a2->act3 act1->q2 If tailing persists act3->q3 If tailing persists

Key Experimental Protocol: Adopting a Low-pH Method

A robust, stability-indicating RP-HPLC method for this compound has been published and validated per ICH guidelines [4]. You can adopt this method to minimize peak tailing.

  • Instrument: Agilent 1260 Infinity II HPLC system with DAD (or equivalent) [4].
  • Column: Inertsil ODS-3 C18 column (250 x 4.6 mm, 5 µm) or similar [4] [6].
  • Mobile Phase: Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v) [4].
  • Flow Rate: 2.0 mL/min [4].
  • Detection Wavelength: 275 nm [4].
  • Column Temperature: 25 °C [4].
  • Injection Volume: 20 µL [4].
  • Sample Diluent: Ethanol and water (1:1, v/v) [4].

FAQs on HPLC Peak Tailing

Why is peak tailing a problem? Tailing peaks reduce chromatographic resolution, make integration inaccurate, lower peak height (worsening detection limits), and can obscure minor impurities, potentially leading to failure in meeting regulatory guidelines [7] [3].

What is the difference between a tailing factor (Tf) and an asymmetry factor (As)? Both measure peak shape but use slightly different calculations. The tailing factor (Tf) is measured at 5% of the peak height, while the asymmetry factor (As) is measured at 10% [7] [2]. A value of 1.0 signifies perfect symmetry. For a robust assay, a tailing factor of less than 2.0 is generally acceptable, and values below 1.5 are preferred [2].

My this compound peak is tailing even with a new C18 column. What should I do first? Your first step should be to lower the pH of your mobile phase. Since this compound is a basic compound, this is the most effective way to suppress the ionization of acidic silanol groups on the column, thereby reducing the unwanted interactions that cause tailing [1] [2].

References

optimizing Domiphen bromide chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Summary & Troubleshooting

The following table summarizes a modern, Quality-by-Design (QbD) optimized RP-HPLC method for Domiphen Bromide, which serves as an excellent starting point for your experiments [1].

Parameter Optimized Condition
Column Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 25 °C
Run Time ~6 minutes

Even with a robust method, issues can arise. Here is a troubleshooting guide for common problems:

Problem Potential Cause Suggested Solution
Peak Tailing Silanol interactions with the quaternary ammonium group Use a low-pH mobile phase (e.g., perchloric acid) to suppress silanol activity [1]. Ensure the column is end-capped.
Poor Retention Mobile phase too strong Decrease the ratio of organic solvent (acetonitrile). Increase the concentration of the aqueous buffer.
Irreproducible Retention Times Column temperature fluctuations; Buffer pH imprecision Precisely control column temperature. Use a fresh, accurately prepared mobile phase.
High Backpressure Column blockage; Mobile phase not filtered Filter all samples and mobile phases through a 0.45 µm or 0.22 µm membrane.
Multiple Peaks in Stressed Samples Degradation products The method is stability-indicating. Ensure baseline separation is maintained. This is expected and validates the method for stability studies [1].

Detailed Experimental Protocols

Mobile Phase and Sample Preparation

Mobile Phase:

  • Prepare 0.0116 M perchloric acid solution. Note: Always add acid to water carefully.
  • Mix HPLC-grade acetonitrile and the perchloric acid solution in a 70:30 (v/v) ratio.
  • Filter the mixture through a 0.45 µm nylon membrane and degas by sonication before use.

Standard Solution (1000 µg/mL Stock):

  • Accurately weigh about 50 mg of DB reference standard into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with a diluent of ethanol and water (1:1, v/v). This diluent is recommended for its solubility and green chemistry advantages [1].
  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation (e.g., from Maalox Oral Suspension):

  • Dilute 10 mL of the well-mixed suspension to 20 mL with the ethanol-water (1:1) diluent.
  • Vortex mix thoroughly.
  • Filter through a 0.45 µm membrane before injection into the HPLC system [1].
Forced Degradation Studies Protocol

Forced degradation studies are critical for demonstrating the stability-indicating nature of the method. The workflow below outlines the key steps involved.

G cluster_stress Stress Conditions (Per ICH Guidelines) Start Start Forced Degradation Prep Prepare DB Solution (Diluent: Ethanol/Water) Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze by HPLC Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress->Acid  Split Sample Base Basic Hydrolysis (e.g., 0.1M NaOH) Stress->Base  Split Sample Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative  Split Sample Thermal Thermal Stress (e.g., 75°C) Stress->Thermal  Split Sample Photolytic Photolytic Stress (e.g., UV light) Stress->Photolytic  Split Sample Compare Compare to Control Analyze->Compare End Generate Stability Report Compare->End Acid->Analyze Neutralize Base->Analyze Neutralize Oxidative->Analyze Thermal->Analyze Photolytic->Analyze

Expected Degradation Profile: DB is most susceptible to basic hydrolysis. One study reported 26.72% degradation under basic conditions, followed by acid (18.45%) and oxidative stress (15.23%) [1]. Another study confirmed that DB is stable under acidic and thermal stress but degrades in base, producing a by-product [2] [3]. Your method should successfully separate the main DB peak from all degradation products.

Key Technical Considerations for Optimization

  • Mechanism of Action: DB is a quaternary ammonium compound, which can cause strong interactions with residual silanols on the stationary phase, leading to peak tailing [1]. The use of a low-pH mobile phase with perchloric acid is designed to protonate silanol groups and minimize this effect.
  • Green Chemistry: The recommended method replaces traditional hazardous solvents like chloroform with a safer ethanol-water diluent, aligning with modern green chemistry principles [1].
  • System Suitability: During method validation, ensure your system meets the following criteria based on the optimized method: Tailing Factor: ~1.0, Theoretical Plates: >12,000, and %RSD for precision: <2% [1].

References

Domiphen bromide stability under acidic basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Domiphen Bromide Stability: Key Findings & Data

The table below summarizes the core stability data for this compound (DB) under various stress conditions, which is essential for understanding its behavior in your experiments.

Stress Condition Degradation Observed Key Quantitative Findings Primary Degradation Product(s)
Acidic Hydrolysis Moderate [1] 18.45% degradation was reported [1]. Another study noted stability under acidic stress [2]. Not specified in stability studies [1].
Basic Hydrolysis High [2] [1] 26.72% degradation was reported, indicating the highest susceptibility [1]. A by-product is formed [2].
Oxidative Stress Moderate [1] 15.23% degradation was reported [1]. p-Bromothis compound (via aromatic bromination) [3] [4].
Thermal Stress Stable [2] Stable under thermal stress conditions [2]. Not applicable.
Photolytic Stress Low/Stable Successfully separated from degradation products in validation, but no significant degradation reported [1]. Not applicable.

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential problems you might encounter.

  • Q1: Is this compound stable under basic conditions?

    • A: No, it is not. DB shows the highest susceptibility to basic hydrolysis among all stress conditions tested. One study reported 26.72% degradation under basic stress [1]. Another study confirmed that treatment with base yields a by-product [2]. You should minimize the exposure of DB to basic conditions during processing or storage.
  • Q2: What is the main degradation product formed under oxidative stress?

    • A: Under oxidative conditions, the primary degradation product is p-bromothis compound. This occurs due to the oxidation of the bromide counter-ion to bromine, which subsequently attacks the activated phenyl ring of DB in an electrophilic substitution reaction [3] [4]. Interestingly, this product may also possess antimicrobial activity.
  • Q3: I am developing an HPLC method for DB. How can I ensure it is stability-indicating?

    • A: Your method must be able to separate DB from its degradation products. A robust RP-HPLC method has been developed and validated per ICH guidelines [1]. The key chromatographic conditions are:
      • Column: Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm
      • Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
      • Flow Rate: 2.0 mL/min
      • Detection: 275 nm
      • Column Temperature: 25 °C This method has been proven to successfully separate DB from all major degradation products formed under acid, base, and oxidative stress [1].

Experimental Protocol: Forced Degradation Studies

You can use the following detailed protocol, adapted from recent literature, to conduct your own forced degradation studies on this compound [1].

Start Start: Prepare DB Stock Solution (1000 µg/mL) A1 Acidic Hydrolysis Add HCl Room Temperature, 24h Start->A1 A2 Basic Hydrolysis Add NaOH Room Temperature, 24h Start->A2 A3 Oxidative Stress Add H₂O₂ Room Temperature, 24h Start->A3 A4 Thermal Stress Heat Solid 70°C, 24h Start->A4 A5 Photolytic Stress Expose to UV As per ICH Start->A5 B Neutralize or Stop Reaction (Dilution, pH adjustment) A1->B A2->B A3->B A4->B A5->B C Analyze by HPLC Using Validated Method B->C D Calculate % Degradation and Identify Products C->D

Materials and Reagents:

  • Analytical Standard: this compound (high purity, e.g., 99.96%)
  • Solvents: HPLC-grade Acetonitrile, Ethanol, Water
  • Reagents: Hydrochloric Acid (HCl, 0.1M), Sodium Hydroxide (NaOH, 0.1M), Hydrogen Peroxide (H₂O₂, 3%)
  • Equipment: HPLC system with DAD detector, analytical balance, heated dry bath or oven, UV chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of DB at approximately 1 mg/mL in a diluent of ethanol and water (1:1, v/v).
  • Stress Conditions: Subject separate aliquots of the stock solution to the following conditions:
    • Acidic Hydrolysis: Mix with 0.1M HCl and let stand at room temperature for 24 hours.
    • Basic Hydrolysis: Mix with 0.1M NaOH and let stand at room temperature for 24 hours.
    • Oxidative Stress: Mix with 3% H₂O₂ and let stand at room temperature for 24 hours.
    • Thermal Stress: Heat the solid powder at 70°C for 24 hours.
    • Photolytic Stress: Expose the solid powder to UV light as per ICH guidelines.
  • Reaction Termination: After the stress period, neutralize the acid/base samples and dilute all samples to an appropriate concentration with the ethanol-water diluent.
  • HPLC Analysis: Inject the processed samples into the HPLC system using the conditions listed in the FAQ section above.

Key Considerations for Your Research

  • Analytical Technique: LC-ESI-MS/MS is crucial for unequivocally identifying and characterizing degradation products, as used in the discovery of p-bromothis compound [3] [4].
  • Antimicrobial Activity: Be aware that the major oxidative degradant, p-bromothis compound, has shown comparable or even better antimicrobial activity than DB in tests against Gram-positive and Gram-negative bacteria [3] [4].

References

reducing Domiphen bromide degradation products

Author: Smolecule Technical Support Team. Date: February 2026

How to Reduce Domiphen Bromide Degradation

The table below summarizes the key stress factors that lead to DB degradation and the recommended preventive measures.

Stress Factor Degradation Observed Recommended Preventive Measures
Base Hydrolysis [1] High susceptibility (26.72% degradation) [1] Maintain a low-pH environment (e.g., pH ~2.0 mobile phase); avoid alkaline conditions during processing and storage [1].
Acid Hydrolysis [1] Moderate susceptibility (18.45% degradation) [1] While less critical than base hydrolysis, avoid strong acidic conditions beyond validated formulation parameters.
Oxidative Stress [1] Moderate susceptibility (15.23% degradation) [1] Use antioxidants if formulation allows; protect from strong oxidizing agents during production [1].
General Solution Stability [1] Stable for 24h at 25°C; 48h at 4°C [1] Prepare solutions fresh when possible; otherwise, refrigerate (4°C) and use within the validated stability window [1].

Analytical Method for Monitoring Degradation

A robust, stability-indicating RP-HPLC method is essential for detecting and quantifying DB degradation products. The following validated protocol can be implemented for quality control and stability studies [1].

  • Instrumentation: HPLC system with Diode Array Detector (DAD).
  • Column: Inertsil ODS-3 (C18), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: Acetonitrile + 0.0116 M Perchloric acid (70:30, v/v). The perchloric acid helps suppress silanol interactions and improve peak shape [1].
  • Flow Rate: 2.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 275 nm.
  • Column Temperature: 25°C.
  • Run Time: ~6 minutes.
  • Sample Diluent: Ethanol and water (1:1, v/v) [1].

This method has been proven to effectively separate this compound from all its forced degradation products, confirming its stability-indicating capability [1].

Forced Degradation Study Protocol

To validate the stability-indicating power of your analytical method or to test your formulation's robustness, you can conduct forced degradation studies as per ICH guidelines. The workflow below outlines this process.

Start Start: DB API or Formulation Acid Acidic Hydrolysis (e.g., HCl) Start->Acid Base Basic Hydrolysis (e.g., NaOH) Start->Base Oxidative Oxidative Stress (e.g., H₂O₂) Start->Oxidative Thermal Thermal Stress Start->Thermal Photolytic Photolytic Stress Start->Photolytic Analyze Analyze Samples with RP-HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Compare Compare Chromatograms to Untreated Control Analyze->Compare Identify Identify and Resolve Degradation Peaks Compare->Identify

The following experimental details will help you execute the workflow:

  • Prepare Samples: Expose this compound (in API or formulation) to various stress conditions [1]:

    • Acidic/Basic Hydrolysis: Treat with HCl or NaOH.
    • Oxidative Stress: Treat with hydrogen peroxide (H₂O₂).
    • Thermal Stress: Heat the solid sample.
    • Photolytic Stress: Expose to UV or visible light.
  • Analyze and Compare: Run the stressed samples alongside an untreated control using the RP-HPLC method described above. The method should demonstrate separation of DB peak from degradation peaks [1].

  • Identify and Resolve: A significant loss of DB peak area or the appearance of new peaks indicates susceptibility. Cross-reference the findings with the table above to implement targeted preventive measures.

Key Takeaways for Troubleshooting

  • pH is Critical: The highest degradation occurs under basic conditions. Formulating and storing DB in a slightly acidic environment is the most effective way to enhance stability [1].
  • Confirm with Analytics: Always use a stability-indicating method (like the HPLC one provided) to monitor the success of your stabilization strategies. This method is also designed to be more environmentally friendly compared to traditional ones that use chloroform [1].
  • Control Storage Conditions: For DB in solution, note the short-term stability at room temperature and plan experiments accordingly. For long-term storage, refrigeration is required [1].

References

Domiphen Bromide Mechanism & Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Domiphen bromide is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of action involves disrupting microbial cell membranes [1] [2].

The following table summarizes the key aspects of its mechanism and activity.

Aspect Description
Molecular Action Positively charged nitrogen interacts with negatively charged microbial membrane components (phospholipids, proteins), integrating into the lipid bilayer and increasing membrane permeability [1].
Cellular Consequences Leakage of essential cellular contents (ions, nucleotides); disruption of osmotic balance and homeostasis; impairment of membrane-bound enzymes and proteins; denaturation of microbial proteins [1].
Spectrum of Activity Exhibits broad-spectrum bactericidal and fungicidal properties [1].
Synergistic Combination Demonstrates synergistic fungicidal activity with Miconazole (MCZ) against Candida biofilms, significantly reducing viable biofilm cells [3].

Experimental Protocols for Assessing Membrane Permeability

While a specific protocol for this compound was not found, the following established methodologies are used to evaluate membrane permeability and can be adapted.

Fluorescence-Based Membrane Permeability Assay

This protocol uses fluorescent dyes to measure disruptions in the outer and inner membranes of Gram-negative bacteria, which can be applied to test the effects of this compound [4].

Diagram 1: Workflow for assessing bacterial outer and inner membrane permeability using fluorescent dyes.

Key Reagents:

  • N-phenyl-1-naphthylamine (NPN): A hydrophobic dye that fluoresces upon entering a disrupted outer membrane and binding to phospholipids [4].
  • Propidium iodide (PI): A membrane-impermeant dye that fluoresces upon binding to DNA/RNA when the inner membrane is compromised [4].

Procedure Overview:

  • Sample Preparation: Grow bacteria to mid-log phase and treat with the antibacterial agent (e.g., this compound) in a nutritious medium. After treatment, pellet the cells and wash them thoroughly with an assay buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2) to remove the medium and the agent [4].
  • Outer Membrane Permeability: Resuspend the bacterial pellet in assay buffer, add NPN, and immediately measure fluorescence (excitation 350 nm, emission 420 nm). An increase in fluorescence indicates increased OM permeability [4].
  • Inner Membrane Permeability: Using a separate aliquot of the resuspended bacteria, add PI and measure fluorescence (excitation 535 nm, emission 617 nm). An increase indicates IM damage and loss of viability [4].
Stopped-Flow Fluorimetry on Lipid Vesicles

This method measures the passive permeability of molecules across synthetic lipid membranes, useful for studying fundamental interactions between this compound and membrane structures [5].

G Prep Prepare Lipid Vesicles (Encapsulate Calcein Dye) OsmoticShift Induce Osmotic Shift (Mix with solute of interest) Prep->OsmoticShift Measure Stopped-Flow Measurement (Monitor Calcein Fluorescence) OsmoticShift->Measure Analyze Analyse Fluorescence Curve (Fit with physical transport model) Measure->Analyze Output Output: Permeability Coefficient (Pf) for the solute Analyze->Output

Diagram 2: Process for determining solute permeability coefficients using stopped-flow fluorimetry.

Key Principle: Lipid vesicles are pre-loaded with a self-quenching concentration of the fluorescent dye calcein. When the vesicles are rapidly mixed with a hyperosmotic solution, water efflux causes the vesicle to shrink, concentrating the internal dye and further quenching fluorescence. The rate at which the solute enters the vesicle, followed by water, causing the vesicle to re-swell and fluorescence to increase, is used to calculate the solute's permeability coefficient [5].

FAQs and Troubleshooting

Q1: What is the evidence that this compound enhances membrane permeability? The primary evidence comes from its well-established mechanism as a quaternary ammonium compound. It is documented to integrate into and disrupt microbial cell membranes, leading to increased permeability, leakage of cellular contents, and cell death [1]. Its synergistic action with miconazole also suggests it can facilitate the access of other drugs to their intracellular targets, likely by compromising fungal membrane integrity [3].

Q2: I am investigating this compound as a permeation enhancer for oral drug delivery. What is a key consideration? A crucial consideration is that most successful oral permeation enhancers (e.g., SNAC for semaglutide) facilitate transcellular absorption without causing significant membrane damage [6]. Your experiments should therefore not only demonstrate increased drug absorption but also assess cell viability and membrane integrity to ensure the enhancer effect is not purely cytotoxic.

Q3: My membrane permeability assay shows high background fluorescence. How can I resolve this?

  • Cause: Fluorescent components in the growth medium or the test agent itself can interfere.
  • Solution: Implement a washing step after treatment with the test agent. Pellet the bacterial cells and resuspend them in a clear, non-fluorescent assay buffer (like 5 mM HEPES) before adding the fluorescent dye and taking measurements [4].

Q4: Can this compound be used to potentiate other antifungal drugs? Research indicates that this compound shows synergistic, fungicidal activity specifically with imidazoles (like miconazole and ketoconazole) against Candida biofilms. This synergy was not observed with triazoles (like fluconazole and itraconazole) [3].

References

Domiphen Bromide's Mechanism and ROS Investigation Potential

Author: Smolecule Technical Support Team. Date: February 2026

While the provided research does not explicitly state that DB induces ROS, it reveals a metabolic impact that suggests ROS could be a downstream consequence.

  • Antimalarial Action and Metabolic Shift: DB is a potent inhibitor of the methyl erythritol phosphate (MEP) pathway in the Plasmodium falciparum malaria parasite. Treatment with DB leads to a rapid activation of glycolysis and a concomitant decrease in mitochondrial activity [1]. Such a significant disruption in energy metabolism often creates an environment conducive to oxidative stress, making ROS induction a plausible component of its mechanism of action.

  • Established ROS Detection Methods: Although not used for DB specifically, research on other compounds provides a validated experimental workflow for detecting ROS induction in cellular models. The methodology used in a study on azole compounds can be directly applied to investigate DB [2].

The table below summarizes the core protocol for intracellular ROS detection:

Step Parameter Description
1. Cell Line Sertoli TM4 cells (ATCC CRL1715) [2].
2. Probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) [2].
3. Procedure Incubate treated cells with DCFH-DA (10 µM) at 37°C for 30 min [2].
4. Detection Analyze fluorescence (e.g., flow cytometry, fluorescence microscopy) with excitation/emission at ~485/535 nm [2].

Experimental Workflow for ROS Pathway Investigation

You can use the following workflow to design your experiments and determine if DB induces ROS. The diagram illustrates the logical sequence of key experiments:

G Start Start: DB Treatment (In vitro system) Step1 1. Confirm Cytotoxic Effect (Cell viability assay) Start->Step1 Step2 2. Detect ROS Induction (DCFH-DA assay) Step1->Step2 Step3 3. Measure Antioxidant Defense (GSH, SOD, CAT activity) Step2->Step3 Step4 4. Inhibitor Validation (e.g., N-acetylcysteine) Step2->Step4 If ROS positive Step3->Step4 Step5 5. Link to Apoptosis (Caspase activity, etc.) Step4->Step5 Step4->Step5 If rescue observed End End: Mechanism Confirmed Step5->End

Guide to the Workflow
  • Establish a Cellular Model: Confirm DB's biological activity in your chosen cell model (e.g., malaria parasites [1] or other relevant lines) by first demonstrating its cytotoxic effect using standard viability assays (e.g., IC50 determination) [1].

  • Detect ROS Induction: Use the DCFH-DA protocol outlined above to measure the increase in intracellular ROS levels following DB treatment [2].

  • Profile Antioxidant Defenses: If ROS is induced, investigate the cellular antioxidant response. Measure key components like:

    • Glutathione pool: Levels of reduced (GSH) and oxidized (GSSG) glutathione [2].
    • Antioxidant enzymes: Activity of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) [2].
  • Validate with ROS Scavenger: Use a ROS inhibitor like N-acetylcysteine (NAC) as a mechanistic tool. Pre-treatment with NAC should mitigate ROS accumulation and potentially rescue cells from DB-induced cytotoxicity, confirming a ROS-dependent pathway [2].

  • Link to Apoptosis: Explore downstream effects by measuring markers of apoptosis (e.g., caspase activation) to determine if ROS induction is a key event leading to programmed cell death [2].

Key Considerations for Researchers

  • Chemical Stability: DB is susceptible to hydrolytic and oxidative degradation [3]. Ensure compound integrity throughout experiments by:

    • Using freshly prepared solutions.
    • Storing stock solutions under recommended conditions [4].
    • Employing a stability-indicating HPLC method [3] to verify DB concentration and purity in your assays.
  • Safety and Specificity: DB is a known inhibitor of the HERG potassium channel with a very low IC50 (9 nM) [4]. This indicates potential cardiotoxicity and highlights the importance of safety protocols and understanding its off-target effects.

References

Technical Support Center: Domiphen Bromide HERG Channel Blockade and Cardiotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Domiphen Bromide HERG Channel Blockade

This compound (DB) is a quaternary ammonium compound (QAC) with widespread use as an antiseptic and disinfectant. Recent research has revealed its potent activity as an inhibitor of the human ether-à-go-go-related gene (HERG/hERG) potassium channel, which plays a critical role in cardiac repolarization. This technical support center provides comprehensive resources for researchers and drug development professionals investigating DB's cardiotoxicity profile, with detailed protocols, data interpretation guidelines, and troubleshooting assistance for experimental workflows.

The HERG potassium channel is a vital component of the cardiac action potential, mediating the rapid delayed rectifier potassium current (IKr) that governs ventricular repolarization. Inhibition of HERG can lead to prolonged QT intervals on electrocardiograms, potentially progressing to Torsade de Pointes (TdP), a life-threatening arrhythmia. Understanding DB's mechanism of HERG blockade is therefore essential for cardiovascular safety assessment in drug development [1] [2].

HERG Blockade Data & Molecular Mechanisms

Quantitative Inhibition Data

Table 1: Summary of this compound's Effects on HERG Channel Function

Parameter Value Experimental Conditions Citation
IC₅₀ (Tail Current) 9 nM CHO cells stably expressing HERG; voltage clamp protocol: holding potential -80 mV, depolarization to +20 mV for 4s, repolarization to -40 mV for 2s [1]
Hill Coefficient 0.24 Same as above [1]
Voltage Dependence Increased inhibition between -70 mV to +20 mV Standard I-V protocol: depolarizing pulses from -70 mV to +50 mV [1]
Use Dependence Significant 4s voltage steps to +20 mV from holding potential -80 mV, repolarization to -40 mV with 30s interval [1]
Recovery No recovery after 10 min washing Washout experiment following inhibition protocol [1]
State Preference Preference for activated channel state Analysis of activation, deactivation, and reactivation processes [1]
Molecular Mechanism of Action

Recent research utilizing site-directed mutagenesis and computational docking has identified key molecular determinants of DB binding to the HERG channel:

  • Critical Binding Residues: DB binding primarily involves interactions with S624 and V625 in the pore helix, and Y652 in the S6 helix [3]
  • Binding Interactions: DB forms hydrogen bonds, π-cation interactions, and π-π interactions with these residues [3]
  • Quaternary Ammonium Group: This structural component serves as a critical pharmacophore, mediating strong interactions with serine and aromatic residues via π-cation, electrostatic, and hydrogen bonding mechanisms [3]
  • Binding Location: DB binds to the PAS domain of HERG channels, inhibiting function through stabilization of the activated state [1]

The following diagram illustrates the molecular binding mechanism of this compound to the HERG channel:

G Molecular Binding Mechanism of this compound to HERG Channel cluster_channel HERG Channel Structure PoreHelix Pore Helix Domain S6Helix S6 Helix Domain PAS PAS Domain S624 S624 (Pore Helix) S624->PoreHelix V625 V625 (Pore Helix) V625->PoreHelix Y652 Y652 (S6 Helix) Y652->S6Helix Domiphen This compound Quaternary Ammonium Compound Interactions Binding Interactions: • Hydrogen Bonds • π-Cation Interactions • π-π Stacking Domiphen->Interactions forms Interactions->S624 Interactions->V625 Interactions->Y652

Experimental Protocols & Workflows

Patch-Clamp Electrophysiology Protocol

The whole-cell patch-clamp technique remains the gold standard for assessing HERG channel blockade. Below is the standardized protocol for evaluating DB's effects:

  • Cell Preparation: Use HERG K+ channels stably transfected CHO cell line (commercially available from ChanTest). Culture cells in HAMS F-12 medium supplemented with 1 mM L-glutamine and 10% fetal bovine serum at 37°C in a humidified, 5% CO2 incubator [1]
  • Solution Preparation:
    • Extracellular Solution (mM): NaCl 137; KCl 4; CaCl₂ 1.8; MgCl₂ 1.0; glucose 10; HEPES 10; pH adjusted to 7.4 with NaOH
    • Intracellular Pipette Solution (mM): KCl 130; MgCl₂ 1; EGTA 5; Mg-ATP 5; HEPES 10; pH adjusted to 7.2 with KOH [1]
  • Recording Parameters:
    • Use an Axopatch 200B patch clamp amplifier with Digidata 1400 interface
    • Patch pipettes should have resistances of 2-4 MΩ when filled with internal solution
    • Null cell and pipette capacitances; compensate series resistance (85-95%)
    • Maintain room temperature (22°C) during recordings [1]
  • Voltage Protocol for Tail Currents:
    • Hold cells at -80 mV
    • Apply depolarizing pulse to +20 mV for 4s
    • Repolarize to -40 mV for 2s to record tail currents
    • Repeat every 10s for 5 min until HERG current stabilizes (control)
    • Apply DB cumulatively from low to high concentrations (record each for 5 min) [1]

The following workflow diagram illustrates the complete experimental procedure for assessing HERG blockade using patch-clamp electrophysiology:

G HERG Blockade Assessment: Patch-Clamp Workflow cluster_prep Preparation Phase cluster_recording Recording Phase cluster_protocol Voltage Protocol cluster_analysis Analysis Phase Step1 Cell Culture: HERG-transfected CHO cells Step2 Solution Preparation: Extra- and Intra-cellular Solutions Step1->Step2 Step3 Equipment Setup: Patch Clamp System Calibration Step2->Step3 Step4 Whole-Cell Patch Formation Series Resistance Compensation Step3->Step4 Step5 Baseline Recording: Stabilize HERG Current (5 min) Step4->Step5 Step6 Drug Application: Cumulative DB Concentration Incubation Step5->Step6 Step7 Holding Potential: -80 mV Step6->Step7 Step8 Depolarization: +20 mV for 4s Step7->Step8 Step9 Repolarization: -40 mV for 2s (Tail Current Measurement) Step8->Step9 Step10 Data Collection: Peak Tail Current Measurement Step9->Step10 Step11 Concentration-Response Curve: IC₅₀ Calculation Step10->Step11 Step12 Kinetic Analysis: Voltage- and Use-Dependence Step11->Step12

High-Throughput Screening Assay

For higher throughput screening, the thallium flux assay provides a reliable alternative:

  • Cell Line: hERG-U2OS cells stably expressing HERG channels [4]
  • Cell Culture: Maintain cells in DMEM with Glutamax containing 10% FBS, 1% NEAA, penicillin/streptomycin, and 1 µg/mL puromycin at 37°C with 5% CO2 [4]
  • Assay Procedure:
    • Plate cells at 1000 cells/well/3μL in 1536-well black wall/clear-bottom plates
    • Incubate overnight at 37°C
    • Add 3 μL of Loading Buffer (FluxOR II Potassium Ion Channel Assay Kit)
    • Incubate at room temperature in dark for 1 hour
    • Add 23 nL of DB (dissolved in DMSO) or controls
    • Incubate 10 minutes at room temperature
    • Add 1 μL of Stimulus Buffer
    • Immediately measure fluorescence intensity (480 nm excitation/540 nm emission) continuously for 2 min at 1s intervals using FDSS 7000EX kinetic plate reader [4]
  • Data Analysis: Calculate fluorescence changes relative to negative controls; use known HERG blocker (e.g., astemizole) as positive control [4]

Troubleshooting & FAQs

Table 2: Troubleshooting Guide for HERG Blockade Experiments

Problem Possible Causes Solutions Prevention Tips
Low/Negligible HERG Current Poor transfection efficiency; Cell line drift; Incorrect solutions Validate channel expression with positive control (e.g., astemizole); Check solution composition and pH; Use early passage cells Regularly validate cell lines with control compounds; Aliquot and properly store solutions
High Current Variability Inconsistent seal quality; Temperature fluctuations; Cell health issues Maintain stable recording temperature (22°C); Use healthy, subconfluent cultures; Standardize patch formation technique Implement rigorous QC procedures; Train staff on consistent technique
Irreversible Blockade Compound trapping in channel pore; Non-specific binding Extend washout period; Consider chemical structure of analogs (QACs may get trapped) Plan extended washout protocols; Include reversibility assessment in experimental design
Lack of Concentration Dependence Compound precipitation; Inadequate equilibration time Verify compound solubility in DMSO/aqueous solutions; Extend incubation time at each concentration Perform solubility testing beforehand; Validate incubation times with positive controls
Excessive Use-Dependence Altered channel gating; State-dependent binding Analyze activation curves for negative shifts; Compare pulsed vs. stationary protocols Include use-dependence assessment in standard protocol; Consider state-dependent binding mechanisms
Frequently Asked Questions

Q1: What is the clinical significance of DB's HERG channel blockade? A1: HERG inhibition by DB at nanomolar concentrations (IC₅₀ = 9 nM) suggests potential cardiotoxicity risk through QT interval prolongation, which could predispose to Torsade de Pointes arrhythmia. This is particularly relevant given DB's widespread use in consumer products and potential systemic exposure [1] [2].

Q2: How does DB's mechanism differ from other HERG blockers? A2: DB demonstrates state-dependent blockade with preference for the activated channel state, causes negative shift of activation curves, and accelerates the activation process. Unlike some blockers, DB's effects are not reversible with washing, suggesting tight binding or trapping in the channel pore [1] [3].

Q3: What alternative assays can be used for HERG screening? A3: Beyond traditional patch-clamp, options include:

  • Thallium flux assays (high-throughput) [4]
  • hiPSC-derived cardiomyocytes with MEA recordings for prolonged assessment [5]
  • Fluorescent imaging plate reader (FLIPR) systems with calcium-sensitive dyes [6]
  • In silico prediction models using machine learning approaches [2]

Q4: Are there specific structural features in DB that contribute to HERG affinity? A4: Yes, the quaternary ammonium group is a critical pharmacophore that mediates strong interactions with S624 and Y652 residues via π-cation, electrostatic, and hydrogen bonding mechanisms. The hydrophobic domains likely contribute to additional binding interactions [3].

Q5: What regulatory considerations apply for compounds with HERG liability? A5: Regulatory agencies (FDA, ICH) require thorough assessment of HERG blockade potential for new chemical entities. The CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative provides updated guidelines incorporating hiPSC-CMs and in silico modeling alongside traditional assays [6] [7].

Conclusion

The assessment of This compound's HERG channel blockade requires careful experimental design and interpretation due to its high-potency, state-dependent inhibition, and irreversible binding characteristics. This technical support resource provides validated protocols, troubleshooting guidance, and mechanistic insights to assist researchers in accurately characterizing DB's cardiotoxicity profile. As research progresses, incorporation of human-relevant platforms like hiPSC-CMs and advanced in silico approaches will further enhance our understanding of DB's cardiovascular safety implications.

References

Domiphen bromide concentration optimization for biofilm eradication

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Domiphen Bromide Combinations

The following table summarizes effective concentrations of this compound in combination with other antimicrobials against various pathogens and their biofilms.

Combination Partner Pathogens Tested Effective Domiphen Concentration Key Findings Citation
Allicin S. aureus, E. coli, C. albicans 1 µg/mL (with 64 µg/mL allicin) Synergistic effect (FBC <0.38); dispersed over 50% of biofilm mass. Reduced viable biofilm cells on steel/polyethylene by >10² CFU/mL. [1] [2]
Silver Nanoparticles (AgNPs) A. baumannii, S. aureus, E. coli, C. albicans Not specified in excerpt Synergistic antimicrobial & anti-biofilm effect (FIC ≤0.5). MBEC₅₀ of AgNPs alone ranged from 1/2 to 4 µg/mL. [3]
Colistin Colistin-resistant E. coli, K. pneumoniae, A. baumannii, P. aeruginosa 8 µg/mL Restored colistin susceptibility; synergy in 88.9% of strains. Reduced pre-formed biofilms by 65.3% - 81.7%. [4]

Detailed Experimental Protocols

Here are the methodologies used to generate the data above, which you can adapt for your experiments.

Checkerboard Assay for Synergy Testing (Allicin & Domiphen)

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [1] [2].

  • Principle: A microtiter plate is used to test two antimicrobial agents in a series of cross-dilutions.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (MHB)
    • Sterile 96-well microtiter plates
    • Bacterial/Fungal suspension adjusted to 10⁵ CFU/mL
    • Stock solutions of allicin and this compound
  • Procedure:
    • Prepare Drug Dilutions: Add allicin (e.g., 16 - 256 µg/mL) and domiphen (e.g., 1 - 16 µg/mL) to the 96-well plate in a checkerboard pattern.
    • Inoculate: Add the standardized microbial suspension to each well.
    • Incubate: Incubate the plate at 37°C for 18 hours.
    • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth.
    • Calculate FIC: Use the formula: FIC index = (MIC of allicin in combo / MIC of allicin alone) + (MIC of domiphen in combo / MIC of domiphen alone) An FIC index ≤0.5 is considered synergistic [1].
Anti-Biofilm Assay using Crystal Violet Staining

This method quantifies the total biofilm biomass and is useful for assessing biofilm dispersal [1] [2].

  • Principle: Crystal violet dye binds to cells and polysaccharides in the biofilm matrix. The amount of dye retained is proportional to the biofilm mass.
  • Materials:
    • Nutrient Broth (NB) medium
    • 96-well flat-bottom microtiter plates
    • Phosphate Buffered Saline (PBS), pH 7.2
    • 0.1% Crystal violet solution
    • 33% Acetic acid solution
  • Procedure:
    • Form Biofilms: Add a microbial suspension (e.g., 10⁶ CFU/mL) to the wells and incubate at 37°C for 1 hour for initial adhesion. Gently wash with PBS to remove non-adherent cells.
    • Treat and Grow: Add fresh NB medium containing the antimicrobial combination (e.g., 64 µg/mL allicin + 1 µg/mL domiphen). Incubate to allow biofilm formation (e.g., 24-48 hours).
    • Stain and Elute:
      • Wash the biofilms gently with PBS.
      • Fix the biofilm with 99% methanol for 15 minutes.
      • Air-dry the plate, then add 0.1% crystal violet to stain for 5-15 minutes.
      • Rinse thoroughly with water to remove excess stain.
      • Elute the bound dye by adding 33% acetic acid.
    • Quantify: Measure the absorbance of the eluted dye at 570-600 nm using a microplate reader. Higher absorbance indicates more biofilm.

The diagrams below illustrate the core workflow of the checkerboard assay and the biofilm cultivation and assessment process.

G Checkerboard Assay Workflow Start Prepare stock solutions of Drug A and Drug B DiluteA Serially dilute Drug A along the plate's rows Start->DiluteA DiluteB Serially dilute Drug B along the plate's columns Start->DiluteB Inoculate Inoculate all wells with standardized microbial suspension DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate plate (37°C for 18-24 hours) Inoculate->Incubate ReadMIC Read MIC for each combination well Incubate->ReadMIC Calculate Calculate FIC Index (FIC ≤ 0.5 = Synergy) ReadMIC->Calculate

G Biofilm Cultivation & Assessment Inoculate Inoculate plate with microbes (Adhesion phase, e.g., 1 hour) Wash1 Wash with PBS to remove planktonic cells Inoculate->Wash1 Treat Add fresh medium with antimicrobial treatment Wash1->Treat Grow Incubate to allow biofilm formation (e.g., 24-48 hours) Treat->Grow Wash2 Wash with PBS to remove treatment & non-adherent cells Grow->Wash2 Fix Fix biofilm with methanol Wash2->Fix Stain Stain with Crystal Violet Fix->Stain Elute Elute bound dye with Acetic Acid Stain->Elute Read Measure absorbance at 570-600 nm Elute->Read

Frequently Asked Questions & Troubleshooting

Q1: My checkerboard assay shows high variability between replicates. What could be the cause?

  • A: This is often due to an inconsistent initial inoculum. Ensure the microbial suspension is thoroughly mixed and standardized to a precise optical density (e.g., McFarland standard) before diluting to the final working concentration of 10⁵ CFU/mL. Using fresh, log-phase cultures is critical [1] [2].

Q2: The crystal violet stain is not adhering to the biofilm, or the background is too high after washing.

  • A:
    • Weak adhesion: The biofilm may be under-developed. Optimize the incubation time and ensure the growth medium supports robust biofilm formation for your specific pathogen.
    • High background: Ensure you rinse the wells thoroughly and gently with PBS or water after staining. Some protocols include a destaining step with water or ethanol before elution to reduce non-specific background.

Q3: I am concerned about the stability of my this compound stock solution. How should I store it?

  • A: this compound is susceptible to hydrolysis, especially under basic conditions [5]. Prepare stock solutions in a suitable solvent (e.g., water, ethanol) and store them away from light at 4°C for short-term use. For long-term storage, keep them at -20°C and periodically check the concentration using a validated method like HPLC [5].

References

Domiphen bromide solvent system selection

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Recommended Solvents

Understanding the solubility of domiphen bromide is fundamental for preparing stock and sample solutions. The table below summarizes data from multiple supplier and research publications [1] [2] [3].

Solvent Solubility Notes and Applications
Water Freely soluble (100 g/100 mL at 25°C) [2] Solubility is highly temperature-dependent, being "much less sol at low temps" [2]. Suitable for aqueous formulations.
Ethanol Soluble [2] [3] Component of the recommended 50:50 (v/v) Ethanol:Water diluent for HPLC analysis [4].
Methanol Slightly soluble [1] Can be used for preparing analytical standards [3].
DMSO Slightly to soluble (100 mg/mL) [1] [5] Useful for preparing high-concentration stock solutions for in vitro biological assays [5].
Acetone Soluble [2] Used in extraction processes for analytical methods [3].
Chloroform Soluble [2] Note: Modern green analytical methods seek to replace this with safer solvents like ethanol [4].
Benzene Very slightly soluble [2] Limited utility.

For HPLC analysis, a diluent of ethanol and water (50:50, v/v) has been successfully demonstrated to ensure solubility and compatibility with the mobile phase [4].

RP-HPLC Analytical Method

For the quantitative analysis of this compound, a reversed-phase HPLC method has been developed and validated according to ICH guidelines. Here is a detailed protocol [4]:

  • 1. Instrumentation and Column

    • System: Standard HPLC system with a diode array detector (DAD).
    • Column: Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm.
  • 2. Mobile Phase and Chromatographic Conditions

    • Composition: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio.
    • Flow Rate: 2.0 mL/min
    • Injection Volume: 20 µL
    • Column Temperature: 25 °C
    • Detection Wavelength: 275 nm
    • Run Time: < 6 minutes
  • 3. Sample and Standard Preparation

    • Use ethanol:water (50:50, v/v) as the diluent.
    • Prepare a stock solution of this compound at 1000 µg/mL and dilute serially to the desired concentration range.

This method is robust, accurate, and precise for routine determination and stability assessment. The use of perchloric acid helps suppress silanol interactions, improving peak shape [4]. The method's performance is summarized below:

Validation Parameter Result Validation Parameter Result
Linearity Range 1.132 – 1000 µg/mL Accuracy 98.8 – 99.76%
Correlation Coefficient (r²) > 0.999 Precision (RSD) < 2%
LOD 0.373 µg/mL LOQ 1.132 µg/mL

Stability and Troubleshooting Guide

This compound can degrade under various conditions. Forced degradation studies reveal the following susceptibilities [4]:

stability_issues Stress Condition Stress Condition Degradation Observed Degradation Observed Stress Condition->Degradation Observed Forced Degradation Results Highest Degradation\n(26.72%) Highest Degradation (26.72%) Degradation Observed->Highest Degradation\n(26.72%) Basic Hydrolysis Moderate Degradation\n(18.45%) Moderate Degradation (18.45%) Degradation Observed->Moderate Degradation\n(18.45%) Acidic Hydrolysis Moderate Degradation\n(15.23%) Moderate Degradation (15.23%) Degradation Observed->Moderate Degradation\n(15.23%) Oxidative Stress Oxidative Stress Oxidative Stress p-Bromodomiphen p-Bromodomiphen Oxidative Stress->p-Bromodomiphen Primary Degradant Comparable/Better\nAntimicrobial Activity Comparable/Better Antimicrobial Activity p-Bromodomiphen->Comparable/Better\nAntimicrobial Activity Solution Stability Solution Stability 24 hours 24 hours Solution Stability->24 hours At 25°C 48 hours 48 hours Solution Stability->48 hours At 4°C

Based on this stability profile, here are common experimental issues and solutions:

  • 1. Problem: Poor peak shape or retention in HPLC.

    • Solution: Ensure the mobile phase contains acid (like perchloric acid) to suppress interactions with residual silanols on the C18 column. Verify that the pH is ~2.0 [4].
  • 2. Problem: Precipitation of the analyte in solution.

    • Solution: Use a water-miscible organic solvent like ethanol or DMSO for stock solutions, then dilute with aqueous buffer. Avoid using pure water at low temperatures due to reduced solubility [2] [5].
  • 3. Problem: Inconsistent biological activity or analytical results due to degradation.

    • Solution:
      • Avoid high-pH conditions whenever possible.
      • Protect solutions from strong light.
      • For short-term storage (≤24 hours), solutions can be kept at room temperature. For longer stability (≤48 hours), refrigerate at 4°C [4].
      • Be aware that under oxidative stress, a novel degradant (p-bromodomiphen) can form, which has been reported to possess comparable or even better antimicrobial activity than the parent compound [6].
  • 4. Problem: Incompatibility with other formulation components.

    • Solution: Remember that this compound is a cationic surfactant and is incompatible with anionic compounds like soap [2].

Frequently Asked Questions

Q1: What are the primary biological activities of this compound? this compound is a quaternary ammonium compound with broad-spectrum antibacterial and antifungal activity. It also acts as a potent inhibitor of the hERG potassium channel (IC50 = 9 nM), which is an important consideration for assessing potential cardiotoxicity [1] [5].

Q2: Can this compound be used as a phase-transfer catalyst? Yes, beyond its antimicrobial uses, this compound is employed as a phase-transfer catalyst in synthetic chemistry due to its quaternary ammonium structure and surfactant properties [1].

Q3: Are there greener alternatives to traditional solvents for this compound analysis? Yes. Modern method development emphasizes green chemistry. The ethanol-water diluent and mobile phases without chloroform, as described in the HPLC method above, are examples of more environmentally friendly alternatives [4].

References

Domiphen bromide column temperature optimization flow rate

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Parameters at a Glance

For a robust RP-HPLC method, the following conditions have been successfully validated for the analysis of Domiphen Bromide [1].

Parameter Optimized Condition
Column Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate 2.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 20 µL
Approximate Retention Time < 6 minutes
Critical Effect (via DoE) Acetonitrile ratio, flow rate, and column temperature significantly influence retention, resolution, and peak shape.

Optimization Workflow & Experimental Protocol

The parameters in the table above were determined using a systematic Analytical Quality by Design (AQbD) approach, which is highly recommended for developing robust methods [1] [2].

The following diagram illustrates the key stages in this optimization workflow.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Parameters Start->A B Design of Experiments (DoE) A->B C Execute Experiments and Analyze Data (ANOVA) B->C End Establish Method Operable Design Region C->End

Here is the detailed experimental protocol based on the published method [1]:

  • Materials and Instrumentation:

    • Chemical Reference Standard: this compound (purity ≥99.96%).
    • Reagents: HPLC-grade acetonitrile, perchloric acid (70%), ethanol, and bidistilled water.
    • Equipment: Standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
    • Column: Inertsil ODS-3 reversed-phase C18 column (250 mm × 3.0 mm, 5 µm particle size).
  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phase by mixing acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio. Filter and degas the mixture through a 0.45 µm nylon membrane before use.
    • Prepare the diluent as a mixture of ethanol and bidistilled water (1:1, v/v).
    • Dissolve the DB standard and samples in the diluent. For a commercial oral suspension (e.g., Maalox), dilute 10 mL of the sample to 20 mL with the diluent and filter through a 0.45 µm membrane prior to injection [1].
  • System Suitability Testing: Before analysis, ensure the system meets performance criteria. The developed method reported excellent performance with a tailing factor of 1.0, over 12,000 theoretical plates, and a high similarity factor, indicating robust system suitability [3].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in DB analysis.

Problem Possible Cause Suggested Solution

| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Column overloading. | 1. Use a low-pH mobile phase (as with perchloric acid) to suppress silanol activity [1]. 2. Ensure sample concentration is within the linear range (1.132–1000 µg/mL) [1]. | | Retention Time Drift | 1. Inconsistent column temperature. 2. Fluctuations in mobile phase composition or flow rate. | 1. Maintain a stable column temperature (e.g., 25°C) using the column oven [1] [2]. 2. Use a HPLC-grade high-precision pump and ensure mobile phase is thoroughly mixed. | | Increased Backpressure | 1. Blocked inlet frit. 2. Microbial growth in aqueous mobile phase. | 1. Use in-line filters and guard columns. Flush the system according to the manufacturer's instructions. 2. Prepare fresh mobile phase daily. | | Low Sensitivity | 1. Sub-optimal detection wavelength. 2. Low injection volume or sample concentration. | 1. Confirm the detector is set at the absorption maximum for DB (275 nm) [1]. 2. Increase injection volume up to 20 µL, ensuring the peak shape remains acceptable. | | Poor Resolution from Degradants | Method robustness is compromised by small variations in critical parameters. | Re-optimize using a DoE approach. The method should be robust enough to maintain resolution even with minor, intentional changes to the acetonitrile ratio (±2%), flow rate (±0.1 mL/min), and temperature (±2°C) [1] [2]. |

Key Insights for Professionals

  • Stability-Indicating Property: This method is stability-indicating. Forced degradation studies showed DB is most susceptible to basic hydrolysis (26.72% degradation), followed by acid (18.45%) and oxidative stress (15.23%). The method successfully separates DB from all its degradation products [1].
  • Green Chemistry Alignment: The method replaces hazardous solvents like chloroform with an ethanol-water diluent and a minimal amount of perchloric acid, aligning with green chemistry principles [1].
  • Impact of Temperature and Flow: Remember the theoretical relationship: increasing column temperature reduces mobile phase viscosity, which can allow for the use of a higher optimal flow rate without exceeding pressure limits, potentially speeding up analysis [4].

References

Domiphen bromide analytical method robustness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is a suitable HPLC method for the stability-indicating analysis of Domiphen Bromide? A robust RP-HPLC method has been recently developed and validated. The key chromatographic conditions are summarized in Table 1 below [1].

  • How sensitive is this RP-HPLC method? The method demonstrates excellent sensitivity with a Limit of Detection (LOD) of 0.373 µg/mL and a Limit of Quantification (LOQ) of 1.132 µg/mL [1].

  • What are the stability characteristics of this compound under stress conditions? Forced degradation studies reveal that this compound is most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A summary of the degradation under various conditions is provided in Table 2 [1].

  • Is this method suitable for analyzing commercial pharmaceutical products? Yes. The method has been successfully applied to the analysis of this compound in a commercial product (Maalox oral suspension) without interference from excipients, confirming its specificity for quality control applications [1].

Experimental Protocol & Data Summary

Here you will find the detailed methodology and key validation data extracted from the search results.

Table 1: Chromatographic Conditions for this compound Analysis [1]

Parameter Specification
Column Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 25 °C
Run Time < 6 minutes

Table 2: Forced Degradation Profile of this compound [1]

Stress Condition Degradation Observed
Basic Hydrolysis 26.72%
Acidic Hydrolysis 18.45%
Oxidative Stress 15.23%
Thermal, Photolytic, Neutral Successfully separated DB from degradation products

Sample Preparation Procedure:

  • Standard Solution: Weigh and dissolve this compound in a diluent of ethanol and water (50:50, v/v) to prepare a stock solution of 1000 µg/mL. Perform serial dilutions with the same diluent to obtain working standards [1].
  • Commercial Formulation (e.g., Maalox): Dilute 10 mL of the oral suspension to 20 mL with the ethanol-water (50:50, v/v) diluent. Filter the resulting solution through a 0.45 µm membrane before HPLC injection [1].

The following workflow diagram illustrates the key stages of the analytical process, from sample preparation to system suitability checks.

This compound HPLC Analysis Workflow start Start Analysis prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_mobile Prepare & Filter Mobile Phase start->prep_mobile suit_check Perform System Suitability Test prep_std->suit_check  For SST inject Inject Samples prep_sample->inject equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->suit_check data_analysis Data Acquisition & Analysis inject->data_analysis end End / Generate Report data_analysis->end suit_check->inject  If SST Passes

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing Silanol interactions with the quaternary ammonium compound [1]. Use perchloric acid in the mobile phase to suppress silanol activity. Ensure the mobile phase pH is consistent (~2.0) [1].
Poor Retention Mobile phase too strong (high organic content). Decrease the ratio of acetonitrile in the mobile phase. Optimize using a Quality by Design (QbD) approach, as the method is known to be robust across a defined design space [1].
Irreproducible Retention Times Column temperature fluctuation; Mobile phase not equilibrated. Maintain a constant column temperature (e.g., 25°C). Ensure sufficient time for system equilibration before analysis [1].
Low Recovery from Formulation Inefficient extraction from excipients. Use ethanol-water (1:1, v/v) as a diluent for efficient extraction, as demonstrated for Maalox suspension [1].
Pressure Fluctuations Particulate matter in mobile phase or sample. Always filter the mobile phase through a 0.45 µm membrane and pre-filter sample solutions [1].

References

Domiphen bromide degradation p-bromodomiphen identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary degradation product of Domiphen Bromide under oxidative stress? The primary degradation product identified under oxidative stress is p-bromothis compound (dodecyldimethyl-2-(p-bromophenoxyethyl)ammonium bromide). This compound is formed via the bromination of the aromatic ring of DB [1].

  • Under which stress conditions is this compound most unstable? DB is most susceptible to basic (alkaline) hydrolysis. Research shows significantly higher degradation in basic conditions (26.72%) compared to acidic (18.45%) and oxidative (15.23%) conditions [2].

  • Is the degradation product, p-bromothis compound, biologically active? Yes, studies have identified that p-bromothis compound exhibits promising and potentially enhanced antimicrobial activity compared to the parent DB compound [1].

  • What is the recommended analytical technique for separating DB from its degradation products? A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended and has been validated for this purpose. It effectively separates DB from all its major degradation products [2].

  • Why should Ion-Pairing Chromatography be avoided for DB analysis if possible? While ion-pairing reagents can be used to analyze quaternary ammonium compounds, they can complicate the chromatographic system and potentially reduce column lifetime. The recently developed green RP-HPLC method avoids these reagents [2].

Experimental Protocols & Data

Here are detailed methodologies and key data for the analysis of this compound and its degradation products.

Stability-Indicating RP-HPLC Method

This protocol is suitable for routine quantification and stability assessment of DB in pharmaceutical formulations [2].

  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a DAD detector.
  • Column: Inertsil ODS-3 (C18), 250 mm × 3.0 mm, 5 µm.
  • Mobile Phase: Acetonitrile / 0.0116 M Perchloric acid (70:30, v/v).
  • Flow Rate: 2.0 mL/min.
  • Detection Wavelength: 275 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 25 °C.
  • Run Time: < 6 minutes.
  • Sample Preparation: Dilute the sample (e.g., an oral suspension) with a diluent of ethanol and water (50:50, v/v). Filter through a 0.45 µm membrane before injection.
Forced Degradation Studies Protocol

This procedure follows ICH guidelines to understand the stability profile of DB [2].

  • Acidic Hydrolysis: Treat DB with a concentration of HCl (e.g., 1M) at a specific temperature (e.g., 60°C) for a defined period.
  • Basic Hydrolysis: Treat DB with a concentration of NaOH (e.g., 0.1M or 1M) at a specific temperature (e.g., 60°C) for a defined period.
  • Oxidative Stress: Treat DB with a concentration of Hydrogen Peroxide (e.g., 3% or 30%) at room temperature.
  • Thermal Stress: Expose solid DB to dry heat (e.g., 60°C).
  • Photolytic Stress: Expose DB solution to UV-Vis light as per ICH options.
  • Neutral Hydrolysis: Heat DB in water at a specific temperature (e.g., 60°C).
  • Analysis: After stress, cool, neutralize if needed, and analyze using the RP-HPLC method above.

The quantitative results from these studies are summarized in the table below [2]:

Stress Condition Degradation (%) Key Observation
Basic Hydrolysis 26.72% Highest susceptibility, forms a major degradant.
Acidic Hydrolysis 18.45% Moderate degradation.
Oxidative Stress 15.23% Leads to bromination, forming p-bromothis compound [1].
Thermal Stress Data in [2] Stable under dry heat [3].
Photolytic Stress Data in [2] Stable under light exposure.
Identification of p-Bromothis compound by LC-ESI-MS/MS

This protocol is essential for the unequivocal identification of the oxidative degradant [1].

  • Instrumentation: HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • LC Conditions:
    • Column: XBridge C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase:
      • Eluent A: Acetonitrile / 3.0 mM Ammonium Formate buffer, pH 3.75 (90:10).
      • Eluent B: Acetonitrile / 3.0 mM Ammonium Formate buffer, pH 3.75 (50:50).
    • Gradient Program: Time (min) / %B: 0/0, 5/100, 7/100.
    • Flow Rate: 1.0 mL/min.
  • MS/MS Conditions:
    • Ionization Mode: Positive ESI.
    • Scan Type: Multiple Reaction Monitoring (MRM) or full scan for structure elucidation.
    • Probe Voltage: +4.5 kV.
    • Source Temperature: 500°C.
  • Key Identification Criterion: The degradant will show a characteristic mass spectrum with isotope patterns consistent with the addition of a bromine atom (mass increase of ~78-80 for the brominated cation compared to the DB cation).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape or tailing in HPLC 1. Silanol interactions with the quaternary ammonium ion. 1. Use a mobile phase with acidic pH (e.g., perchloric acid) to suppress silanol activity [2].
2. Column degradation or contamination. 2. Flush and regenerate the column or replace it if necessary.
Low recovery of DB from a formulation Interaction with anionic excipients in the sample matrix. Use a higher dilution factor and a diluent with appropriate pH/salts to disrupt ionic interactions. Ensure the method has been validated for specificity in the presence of excipients [2].
Unexpected degradant peaks during analysis 1. Degradation during sample preparation or storage. 1. Ensure samples are prepared in a suitable solvent (ethanol:water) and analyzed promptly. Standard solutions are stable for 24h at 25°C and 48h at 4°C [2].
2. Residual oxidants or impurities in reagents. 2. Use high-purity reagents.
Inconsistent degradation results in oxidative studies Uncontrolled or variable reaction conditions. Standardize the concentration of H₂O₂, temperature, and duration of stress. The presence of trace metals can catalyze the oxidation and bromination reaction [4].

Workflow Visualization

The following diagram illustrates the logical workflow for conducting forced degradation studies and identifying the products, as described in the protocols.

Start Start: this compound Sample Step1 Apply Stress Conditions Start->Step1 Step2 Analyze by RP-HPLC Step1->Step2 Step3 Review Chromatogram Step2->Step3 Step4 Identify p-Bromo Derivative Step3->Step4 New Peak Detected? Step5 Characterize & Test Activity Step4->Step5

References

Oxidative Stress Susceptibility of Domiphen Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Domiphen bromide (DB) is susceptible to degradation under various stress conditions, with oxidative stress being a significant factor. The quantitative data below summarizes its stability profile based on forced degradation studies conducted as per ICH guidelines [1].

Stress Condition Degradation Observed Key Findings & Notes
Basic Hydrolysis 26.72% Highest susceptibility; indicates labile structure in alkaline conditions.
Acidic Hydrolysis 18.45% Moderate susceptibility to acid.
Oxidative Stress 15.23% Confirmed significant vulnerability to oxidizing agents.
Thermal, Photolytic, & Neutral Not Specified (Separated) Method successfully separated DB from all degradation products, confirming stability-indicating capability.

Detailed Experimental Protocol: Forced Degradation Study

This methodology is adapted from the validated RP-HPLC technique used to determine the oxidative susceptibility of this compound [1].

  • 1. Instrumentation and Chromatography

    • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD detector.
    • Column: Inertsil ODS-3 reversed-phase C18 column (3.0 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio.
    • Flow Rate: 2.0 mL/min.
    • Detection Wavelength: 275 nm.
    • Column Temperature: 25 °C.
    • Injection Volume: 20 µL.
    • Run Time: ~6 minutes.
  • 2. Sample Preparation

    • Stock Solution: Prepare a 1000 µg/mL solution of this compound in a diluent of ethanol and bidistilled water (50:50, v/v).
    • Oxidative Stress Sample: Treat an aliquot of the stock solution with a suitable oxidizing agent (e.g., hydrogen peroxide). The specific concentration and duration should be optimized, but the study confirmed degradation under these conditions.
  • 3. Data Analysis

    • Inject the stressed sample and compare the chromatogram to an untreated control.
    • The appearance of new peaks (degradation products) and a decrease in the this compound peak area confirm susceptibility.
    • The method is validated to ensure it can baseline-separate DB from all its degradation products, fulfilling stability-indicating requirements [1].

The experimental workflow for this protocol is summarized below.

Experimental Workflow for Oxidative Stress Study Start Start Forced Degradation Study Prep Prepare DB Stock Solution (1000 µg/mL in ethanol:water) Start->Prep Stress Apply Oxidative Stress (e.g., treat with H₂O₂) Prep->Stress Analyze Analyze by RP-HPLC (Mobile Phase: ACN/Perchloric Acid) Column: C18, Detection: 275 nm Stress->Analyze Result Measure DB Peak Area and Identify Degradants Analyze->Result

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the oxidative degradation of this compound?

Understanding the oxidative susceptibility of DB is critical for pharmaceutical quality control and patient safety. It helps in formulating stable drug products, determining shelf life, and establishing proper storage conditions to prevent the formation of potentially ineffective or harmful degradation products [1].

Q2: The oxidative degradant peaks are co-eluting with the main peak. How can I resolve this?

This is likely a method selectivity issue. You can troubleshoot by:

  • Adjusting the Mobile Phase: Fine-tune the ratio of acetonitrile to perchloric acid. A Quality by Design (QbD) approach using Design of Experiments (DoE) can systematically optimize critical parameters for better resolution [1].
  • Modifying pH: The current method uses a low pH (~2.0). Slight adjustments to the pH of the aqueous component can significantly alter selectivity.
  • Column Temperature: The validated method uses 25°C. Investigate the effect of temperature on separation within a range (e.g., 25-35°C).
Q3: Are the oxidative degradation products of this compound a safety concern?

While the specific toxicology of DB's oxidative degradants is not detailed in the search results, the literature suggests that oxidative degradation of similar compounds can sometimes produce products with different biological activities [1]. Therefore, identifying and monitoring these products is a key part of the risk assessment in drug development.

Q4: How does the susceptibility of DB to oxidation compare to other stresses?

Based on the forced degradation data, DB is most susceptible to basic hydrolysis, followed by acid hydrolysis. Oxidative stress is the third most significant factor under the tested conditions [1]. This hierarchy helps prioritize mitigation strategies during formulation development.

Mechanism and Broader Context

The following diagram illustrates the broader molecular context of oxidative stress, showing how reactive oxygen species (ROS) are generated and can lead to cellular damage, which is relevant to understanding the antimicrobial action and degradation of compounds like this compound [2] [3].

ROS Generation and Oxidative Damage ProoxidantEnzymes Pro-oxidant Enzymes (XDH, NADPH Oxidase, NOS) ROS Reactive Oxygen Species (ROS) Superoxide (O₂•⁻), H₂O₂, •OH ProoxidantEnzymes->ROS OxidativeDamage Oxidative Damage - Protein Carbonylation - Lipid Peroxidation - DNA Damage ROS->OxidativeDamage if unbalanced Antioxidants Antioxidant Defenses (SOD, CAT, GPX, GSH) Antioxidants->ROS neutralizes

References

Domiphen bromide hydrolytic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Domiphen Bromide Hydrolytic Stability Profile

The table below summarizes the stability characteristics of this compound (DB) under various stress conditions, as identified in recent studies:

Stress Condition Degradation Observed Key Degradation Product(s) Quantitative Data (Degradation) Stability Conclusion
Base Hydrolysis Significant degradation [1] Confirmed via LC-ESI-MS/MS [2] [3] 26.72% [1] Low stability; highly susceptible to basic conditions.
Acid Hydrolysis Moderate degradation [1] - 18.45% [1] Moderate stability; susceptible to strong acids.
Oxidative Stress Moderate degradation [1] p-bromothis compound [2] [3] 15.23% [1] Moderate stability; susceptible to oxidizing agents.
Thermal Stress Stable [4] [5] No significant degradation products formed [4] [5] - High stability; no significant degradation under thermal stress.
Neutral Hydrolysis Stable [1] - - High stability; no significant degradation in neutral aqueous solutions.

Strategies for Improving Hydrolytic Stability

To minimize hydrolysis of this compound during storage and experimentation, consider the following strategies:

  • Strictly Control pH: The most critical factor is maintaining a neutral or slightly acidic pH in all solutions. Avoid even mildly basic conditions, as these cause the most substantial degradation [1] [4] [5].
  • Optimize Solvent Composition: Using a diluent of ethanol and water (1:1, v/v) has been proven effective for sample preparation and storage, providing a stable environment for the compound [1].
  • Monitor Solution Stability: Prepared standard and sample solutions in ethanol-water maintain integrity for 24 hours at 25°C and for 48 hours at 4°C [1]. Refrigerate solutions for short-term storage.
  • Consider Alternative Compounds: If your application involves basic conditions that are unavoidable, the degradation product p-bromothis compound has shown comparable, and in some cases better, antimicrobial activity and may offer superior stability in oxidizing environments [2] [3].

Experimental Protocol: Forced Degradation Studies

You can assess the stability of this compound under various conditions using this validated Forced Degradation Study protocol [1].

Start Start: Prepare DB Solution Acid Acidic Hydrolysis (0.1M HCl, 70°C, 1h) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 70°C, 1h) Start->Base Oxidative Oxidative Stress (3% H₂O₂, 70°C, 1h) Start->Oxidative Thermal Thermal Stress (Dry, 70°C, 24h) Start->Thermal Neutral Neutral Hydrolysis (Water, 70°C, 3h) Start->Neutral Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Neutral->Analysis Profile Determine Degradation Profile Analysis->Profile

Chromatographic Conditions [1]:

  • Column: Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm
  • Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
  • Flow Rate: 2.0 mL/min
  • Detection: 275 nm (DAD)
  • Column Temperature: 25°C
  • Injection Volume: 20 µL

Troubleshooting Common Stability Issues

This flowchart helps diagnose and address common problems related to this compound instability.

Problem Problem: Unexpected Degradation Q_pH Is solution pH neutral or acidic? Problem->Q_pH Q_Solvent Using correct diluent? (Ethanol:Water 1:1) Q_pH->Q_Solvent Yes Act_pH Adjust and maintain pH in neutral/slightly acidic range Q_pH->Act_pH No Q_Storage Solution stored correctly and within time limits? Q_Solvent->Q_Storage Yes Act_Solvent Prepare fresh solution using Ethanol:Water (1:1) Q_Solvent->Act_Solvent No Q_NewPeak New peaks in HPLC? (especially after oxidation) Q_Storage->Q_NewPeak Yes Act_Storage Store at 4°C and use within 24-48 hours Q_Storage->Act_Storage No Q_NewPeak->Problem No Act_Identify Characterize p-bromodomiphen bromide degradant Q_NewPeak->Act_Identify Yes

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maintaining this compound stability in an aqueous solution? A1: The single most critical parameter is pH. You must maintain a neutral or slightly acidic environment, as basic conditions cause the most significant hydrolysis, leading to substantial degradation [1] [4] [5].

Q2: We need to use this compound in a formulation that becomes slightly basic upon application. Are there more stable alternatives? A2: Yes. Research has identified that p-bromothis compound, a primary oxidative degradant of DB, possesses comparable or even superior antimicrobial efficacy and demonstrates greater stability under oxidizing conditions. It can be a viable alternative for specific applications [2] [3].

Q3: How long can I store a prepared this compound solution, and under what conditions? A3: A solution prepared in ethanol-water (1:1, v/v) is stable for 24 hours when stored at 25°C. If refrigerated at 4°C, the stability can be extended to 48 hours [1].

References

Comparison of HERG Blockade: Domiphen Bromide vs. Didecyl Dimethylammonium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Domiphen Bromide Didecyl Dimethylammonium Bromide
IC₅₀ Value 9 nM [1] [2] [3] 5 nM [1] [3]
Hill Coefficient 0.24 [1] [2] 0.45 [1] [2]
Blockade Kinetics Voltage-dependent, Use-dependent [1] [3] Voltage-dependent, Use-dependent [1] [3]
State Preference Prefers the activated channel state [1] [3] Prefers the activated channel state [1] [3]
Effect on Activation Substantial negative shift of activation curve [1] [3] Substantial negative shift of activation curve [1] [3]
Molecular Binding Site (Predicted) PAS domain [1] [3]; Pore helix (S624, V625) and S6 helix (Y652) [4] [5] PAS domain [1] [3]

Detailed Experimental Data and Methodologies

The quantitative data in the table above is primarily derived from the following key experiments:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with HERG channels [1] [2].
  • Recording Technique: Whole-cell patch-clamp electrophysiology [1] [2].
  • Voltage Protocol for IC₅₀ Determination: Cells were depolarized from a holding potential of -80 mV to +20 mV for 4 seconds, followed by a 2-second repolarization to -40 mV to record tail currents (I_HERG). Compounds were applied cumulatively [1] [2].
  • Voltage-Dependence Protocol: The voltage-dependent inhibition was studied using a standard current-voltage (I–V) relationship protocol. Activating currents were elicited by 4-second depolarizing pulses from -70 mV to +50 mV, followed by tail current recording at -40 mV [1].

For this compound, a more recent 2025 study used site-directed mutagenesis to identify key binding residues. The experiments were conducted on wild-type and mutant HERG channels expressed in HEK-293T cells, combined with computational docking models [4] [5].

HERG Channel Blockade Experimental Workflow

The diagram below illustrates the core experimental process used to characterize HERG blockade in the studies.

cluster_analysis Data Analysis Cell Preparation    (HERG-transfected CHO/HEK-293 cells) Cell Preparation    (HERG-transfected CHO/HEK-293 cells) Whole-Cell Patch Clamp    Configuration Whole-Cell Patch Clamp    Configuration Cell Preparation    (HERG-transfected CHO/HEK-293 cells)->Whole-Cell Patch Clamp    Configuration Apply Voltage Protocol Apply Voltage Protocol Whole-Cell Patch Clamp    Configuration->Apply Voltage Protocol Compound Application    (Cumulative Dosing) Compound Application    (Cumulative Dosing) Apply Voltage Protocol->Compound Application    (Cumulative Dosing) Record Currents    (Tail & Activating) Record Currents    (Tail & Activating) Compound Application    (Cumulative Dosing)->Record Currents    (Tail & Activating) Data Analysis Data Analysis Record Currents    (Tail & Activating)->Data Analysis Conclusions on Blockade    Potency & Mechanism Conclusions on Blockade    Potency & Mechanism Data Analysis->Conclusions on Blockade    Potency & Mechanism IC₅₀ & Hill Coefficient IC₅₀ & Hill Coefficient Voltage-Dependence Voltage-Dependence Use-Dependence Use-Dependence Kinetic Properties Kinetic Properties

Key Conclusions for Drug Development

  • High Potency Alert: The IC₅₀ values for both compounds are in the low nanomolar range, indicating high-affinity blockade of the HERG channel. This is a major red flag for potential cardiotoxicity and would likely disqualify them from further development as systemic drugs [1] [3] [6].
  • Mechanism Insights: Both compounds act as state-dependent blockers that preferentially bind to the activated channel state. The binding is influenced by the membrane voltage and channel gating, which is a common mechanism for many HERG-blocking drugs [1] [3].
  • Structural Insights: For this compound, the key molecular determinants of binding have been identified. The quaternary ammonium group is a critical pharmacophore, interacting with specific serine (S624) and aromatic (Y652) residues in the channel's pore domain [4] [5]. This information is valuable for mediating the design of new chemicals to avoid these specific interactions and minimize HERG liability.

References

Domiphen bromide comparison other quaternary ammonium compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Quaternary Ammonium Compounds

Compound Name Primary Applications Key Performance Characteristics Notable Findings / Experimental Data

| Domiphen Bromide | Topical antiseptic, preservative in pharmaceuticals, wound therapy [1] [2] [3] | Broad-spectrum antimicrobial; exhibits synergy with imidazoles (e.g., miconazole) against Gram-positive bacteria [2]. | • MIC (Monotherapy): 1.3 - 9.3 µg/mL (varies by bacterial strain) [2]. • Synergy with Miconazole: FIC Index ≤ 0.5 against S. aureus, S. epidermidis, and A. baumannii [2]. | | Benzalkonium Chloride (BAC / ADBAC) | Disinfectants, hand sanitizers, personal care products, pesticides [4] [5] | One of the most common QACs; broad-spectrum antimicrobial activity; surface disinfectant [4]. | • Also shows synergy with miconazole [2]. • Regulatory assessments (US EPA, European Chemicals Agency) conclude no adverse developmental/reproductive effects at anticipated exposure levels [4]. | | Didecyldimethylammonium Chloride (DDAC) | Disinfectants, cleaning products, wood preservatives, water treatment [4] [5] | Valued for stability across varying pH levels and persistent surface activity [4]. | • Like BAC, regulatory reviews indicate no evidence of reproductive harm with normal use [4]. | | Cetyl Trimethyl Ammonium Chloride (CTAC) | Personal care products (shampoos, conditioners), fabric softeners [5] | Used as a surfactant, preservative, and conditioning agent [5]. | Information not included in search results. | | Alkyl Trimethyl Ammonium Chloride (ATAC) | Fabric softeners, surfactants, disinfectants [5] | Common in fabric care for antistatic and softening properties [5]. | Information not included in search results. |

Experimental Data and Protocols

For researchers, the methodologies and quantitative data from recent studies are crucial for evaluating this compound.

Synergistic Antimicrobial Activity

A 2024 study investigated the synergistic effect of combining imidazoles (e.g., miconazole) with this compound against bacterial wound pathogens [2].

  • Experimental Protocol: The checkerboard assay method was used to determine the Fractional Inhibitory Concentration (FIC) Index [2].
  • Results Interpretation: An FIC Index of ≤ 0.5 is considered synergistic. The combination of miconazole and this compound showed synergy against a range of Gram-positive pathogens, including S. aureus and S. epidermidis, with FIC indices of 0.5 [2].
  • Resistance Development: Experimental evolution cycles over 11 passages showed an absence of strong resistance development to the miconazole/domiphen bromide combination, indicating a potential advantage for long-term use [2].
Analytical Methods and Stability

A 2025 study developed a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing this compound in pharmaceuticals, which also served as a stability-indicating assay [1].

  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 (C18)
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: 275 nm
    • Column Temperature: 25 °C [1]
  • Stability Findings: Forced degradation studies revealed this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [1]. The method successfully separated the active ingredient from its degradation products.

The experimental workflow for the synergy study can be visualized as follows:

G Start Start Experiment Prep Prepare Microdilution Plates (Checkerboard Assay) Start->Prep Combo Apply Drug Combinations (Miconazole + this compound) Prep->Combo Incubate Incubate Plates with Bacterial Strains Combo->Incubate Measure Measure Bacterial Growth (Optical Density) Incubate->Measure Calculate Calculate FIC Index (Synergy if ≤ 0.5) Measure->Calculate Evolve Experimental Evolution (11 Passages) Calculate->Evolve Assess Assess Resistance Development Evolve->Assess End Analyze Results Assess->End

Key Insights for Research and Development

  • Promising Synergistic Combinations: this compound's synergy with miconazole is a significant finding for developing new topical wound therapies, especially against multidrug-resistant Gram-positive pathogens [2].
  • Stability Considerations: The susceptibility to base hydrolysis indicates that formulators should prioritize neutral to slightly acidic pH environments to ensure product stability and shelf-life [1].
  • Analytical Methodology: The validated RP-HPLC method provides a reliable tool for quality control and stability testing of this compound in pharmaceutical products [1].

The available experimental data strongly supports further investigation into this compound, particularly in synergistic combinations for antimicrobial applications.

References

Domiphen bromide p-bromodomiphen antimicrobial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Profile and Key Data of Domiphen Bromide

This compound is an FDA-approved quaternary ammonium compound with broad-spectrum antimicrobial properties [1] [2]. Its activity stems from its role as a cationic surfactant, which readily adsorbs to microbial surfaces, disrupting cell membrane integrity and causing cell death [3] [4].

Experimental data highlights its effectiveness, particularly in combination with other agents:

Aspect Details & Experimental Data
General Activity Broad-spectrum antimicrobial and antiseptic action [2]. Water solubility: 1 g/mL [5].
Antifungal Synergy Methodology [3]: Checkerboard microdilution assay to determine Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) against Aspergillus fumigatus (wild-type and azole-resistant strains). Results: Synergistic effect with itraconazole; domiphen reduced expression of drug efflux pump genes, enhancing itraconazole accumulation [3].
Antimalarial Activity Methodology [5]: In vitro growth inhibition assays of Plasmodium falciparum; LC-ESI-MS/MS analysis of MEP pathway metabolites. Results: IC~50~ ~1 µM; inhibits the MEP pathway in the apicoplast organelle, arresting parasite growth at the trophozoite stage [5].

Stability Profile Comparison

One study directly compared the stability of this compound and p-bromothis compound, which can indirectly inform about their potential performance. The experimental protocol and results are summarized below [1] [6].

Experimental Protocol for Stability [1]

  • Technique: High-Performance Liquid Chromatography (HPLC).
  • Conditions: Samples were stressed under acidic, basic, and thermal conditions.
  • Analysis: Chromatograms were analyzed for the appearance of new peaks, indicating degradation.

Findings [1] [6]

  • This compound: Stable under acidic and thermal stress. Treatment with a base led to the formation of a by-product.
  • *p*-Bromothis compound: Exhibited the same behavior, showing stability in acid and heat but degradation under basic conditions.

This indicates that the core structure's stability is not significantly altered by the addition of a bromine atom, at least under the tested conditions.

Workflow for Antifungal Synergy Testing

The following diagram illustrates the key experimental workflow used to demonstrate the synergistic antifungal effect between this compound and itraconazole, as detailed in one of the studies [3].

G Experimental Workflow for Antifungal Synergy Start Strain Preparation (A. fumigatus wild-type & resistant) A1 Single-Drug Sensitivity (Determine MIC for Domiphen and Itraconazole) Start->A1 B1 Cytotoxicity Assay (HT-22 & HK-2 mammalian cell lines) Start->B1 C Mechanism Investigation (Transcriptome sequencing & analysis) Start->C A2 Checkerboard Assay (Combine sub-MIC concentrations) A1->A2 A3 Calculate FIC Index A2->A3 End Conclusion: Confirm Synergy & Elucidate Mechanism A3->End B2 In Vivo Validation (Galleria mellonella infection model) B1->B2 B2->End C->End

Key Insights and Data Gaps

The search results confirm this compound is a versatile antimicrobial agent with well-documented activity against fungi and malaria parasites, and a clarified stability profile [1] [3] [5]. However, a direct, quantitative comparison of its antimicrobial potency against p-bromothis compound is a significant gap in the current literature.

  • Shared Stability: The similar hydrolytic and thermal stability suggests that the bromine substitution does not majorly alter the compound's core stability, but it does not predict if the change enhances or reduces its ability to kill microbes [1] [6].
  • Focus of Current Research: Recent studies focus on this compound's novel applications (e.g., as an antimalarial or antifungal synergist) rather than head-to-head comparisons with its structural analogs [3] [5].

References

Domiphen bromide green chemistry assessment analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Domiphen Bromide

The table below summarizes the core characteristics of different analytical methods for this compound, highlighting the advancements in green chemistry.

Method Type Key Principle / Technique Environmental & Safety Concerns Key Advantages Key Limitations Green Chemistry Assessment (Key Metrics)

| Modern RP-HPLC with Green Assessment [1] | Reversed-Phase HPLC with C18 column; mobile phase: Acetonitrile/0.0116 M perchloric acid (70:30, v/v). | Lower concern; avoids toxic chloroform. Replaced with ethanol-water diluent [1]. | - Stability-indicating: Separates DB from degradation products.

  • Robust & Precise: Validated per ICH guidelines.
  • Eco-friendly profile [1]. | Uses perchloric acid, which requires careful handling [1]. | NEMI, AGREEprep, MoGAPI, BAGI, RGB12: Comprehensive assessment shows alignment with green principles, ~50% cost savings over UPLC, eliminates ~3.2 L/year of chloroform per lab [1]. | | Traditional Compendial Methods (e.g., Titration) [1] | Two-phase titration or colorimetric assays using ion-pairing reagents [1]. | High concern; often uses hazardous solvents like chloroform [1]. | Simple and cost-effective for routine potency check [1]. | - Not stability-indicating: Cannot separate DB from degradants.
  • Lacks specificity for complex matrices [1]. | Implied as not green due to the use of toxic solvents like chloroform [1]. | | LC-ESI-MS/MS (for Degradation Studies) [2] [3] | Liquid Chromatography coupled with tandem Mass Spectrometry. | Specific details not provided; typically uses aceton/water mobile phases. | - High Sensitivity & Specificity:
  • Unambiguous identification of degradation products (e.g., p-bromodomiphen) [2] [3]. | High instrument cost, not always accessible for routine QC [1]. | Not the primary focus of the cited studies. |

Detailed Experimental Protocols

For the referenced key experiments, here are the summarized methodologies.

Robust RP-HPLC Method for Analysis and Stability Indication

This protocol is designed for the quantitative determination and stability assessment of this compound in pharmaceuticals [1].

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector [1].
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 (C18), 250 mm × 3.0 mm, 5 µm.
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio.
    • Flow Rate: 2.0 mL/min.
    • Detection Wavelength: 275 nm.
    • Column Temperature: 25 °C.
    • Injection Volume: 20 µL.
    • Run Time: < 6 minutes [1].
  • Sample Preparation:
    • Standard Solution: this compound stock solution (1000 µg/mL) prepared in a diluent of ethanol and bidistilled water (1:1, v/v).
    • Pharmaceutical Formulation (e.g., Maalox suspension): 10 mL of suspension is diluted to 20 mL with the same ethanol-water diluent and filtered through a 0.45 µm membrane before injection [1].
  • Forced Degradation Studies: Acidic, basic, oxidative, thermal, photolytic, and neutral stresses were applied to the drug substance. The method successfully separated the pure drug from all degradation products, confirming its stability-indicating nature [1].
LC-ESI-MS/MS Protocol for Degradation Product Identification

This method was used to characterize the specific degradation products of this compound formed under oxidative stress [2] [3].

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source [3].
  • Chromatographic Conditions:
    • Column: XBridge column (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile / 3.0 mM ammonium formate buffer (pH 3.75) in a 90:10 (v/v) ratio (Isocratic elution) [3].
  • Stress Condition:
    • Oxidative Stress: this compound was subjected to ICH-recommended oxidative stress conditions [2] [3].
  • Mass Spectrometry Analysis: The resultant solutions were analyzed by LC-ESI-MS/MS, which characterized the major degradation product as p-bromothis compound. This structure was confirmed by comparison with a synthetically derived standard [2] [3].

Method Development Workflow and Degradation Pathway

The following diagrams, created using Graphviz, illustrate the logical workflow for the QbD-based method development and the identified oxidative degradation pathway.

methodology Start Method Development Objective: Stability-indicating RP-HPLC for DB QbD QbD Approach: Define Target Profile Start->QbD DoE Experimental Design (DoE): - Acetonitrile Ratio - Flow Rate - Column Temperature QbD->DoE Optimization Statistical Optimization (ANOVA) Define Method Parameters DoE->Optimization Validation Method Validation per ICH Q2(R2) Optimization->Validation GreenAssess Comprehensive Green Assessment (NEMI, AGREEprep, etc.) Validation->GreenAssess Application Application to Real Sample (Maalox Oral Suspension) GreenAssess->Application

Quality-by-Design Workflow for HPLC Method Development

degradation OxidativeStress Oxidative Stress (e.g., ICH Conditions) DB This compound (DB) OxidativeStress->DB Bromination In-situ Bromination via Oxidized Bromide Ion DB->Bromination Susceptible to Degradant Major Degradation Product: p-Bromothis compound Bromination->Degradant Forms Activity Antimicrobial Activity: Comparable or better than parent DB Degradant->Activity Exhibits

Identified Oxidative Degradation Pathway

References

Domiphen bromide HPLC method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Validation Summary for Domiphen Bromide

Validation Parameter Experimental Protocol & Conditions Results & Performance Data
Analytical Procedure Chromatography: Inertsil ODS-3 column (C18); Mobile Phase: Acetonitrile/0.0116 M perchloric acid (70:30, v/v); Flow Rate: 2.0 mL/min; Detection: 275 nm; Injection Volume: 20 µL; Column Temperature: 25°C [1]. Successful separation of this compound from degradation products; analysis time <6 min [1].
Linearity & Range A series of standard solutions across the concentration range of 1.132–1000 µg/mL were analyzed. The peak area was plotted against concentration [1]. Linearity: R² > 0.999 [1].
Accuracy Recovery studies were performed by spiking known amounts of this compound into a sample matrix (e.g., commercial formulation) at three different concentration levels [1]. Recovery: 98.8% to 99.76% [1].

| Precision | Repeatability (Intra-day): Multiple injections of homogeneous samples within one day. Intermediate Precision (Inter-day): Analysis performed on different days [1]. | Precision RSD: < 2% for both intra-day and inter-day analyses [1]. | | Specificity / Forced Degradation | Sample solutions were subjected to stress conditions: Acid hydrolysis (e.g., HCl), base hydrolysis (e.g., NaOH), oxidative stress (e.g., H₂O₂), thermal, and photolytic. The method's ability to separate the analyte from degradation products was evaluated [1]. | The method effectively separated this compound from all degradation products. Degradation: Base hydrolysis (26.72%) > Acid hydrolysis (18.45%) > Oxidative stress (15.23%) [1]. | | Robustness | A Quality by Design (QbD) approach with a 2³ full factorial Design of Experiments (DoE) was used. Critical parameters (acetonitrile ratio, flow rate, column temp.) were deliberately varied, and their effect on responses was statistically analyzed (ANOVA) [1]. | The method remained unaffected by small, deliberate variations in operational parameters, confirming its robustness [1]. | | Sensitivity (LOD/LOQ) | Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the signal-to-noise ratio [1]. | LOD: 0.373 µg/mL LOQ: 1.132 µg/mL [1]. |

Advanced Methodological and Regulatory Context

The developed method aligns with modern regulatory expectations and addresses specific chemical properties of this compound.

  • Quality by Design (QbD) & ICH Q14: The method was developed using an Analytical QbD approach, which is highlighted in the updated ICH Q14 guidelines [2]. This involved using statistical experimental design (DoE) to systematically optimize critical method parameters and define a "method operable design region," ensuring the method is robust by design, not just by testing [1] [2].
  • Stability-Indicating Property: The forced degradation studies confirm the method is stability-indicating, meaning it can accurately measure this compound even in the presence of its degradation products, which is a key ICH requirement for shelf-life determination [1].
  • Critical Stability Insight: A key finding from stress studies is this compound's particular susceptibility to bromination under oxidative stress, where the bromide counter-ion can oxidize to bromine and react with the aromatic ring [3]. This underscores the importance of the stability-indicating assay to monitor for such specific impurities.
  • Sustainability Assessment: The method's environmental impact was evaluated using multiple greenness assessment tools (NEMI, AGREE, GAPI), aligning with the growing emphasis on green analytical chemistry [1].

The following workflow outlines the key stages of analytical procedure development and validation, reflecting the QbD principles applied in the this compound method.

Start Define Analytical Target Profile (ATP) A Method Development (QbD Approach) Start->A B Risk Assessment & Screening Identify Critical Method Parameters (CMPs) A->B C Design of Experiments (DoE) Systematically optimize CMPs B->C D Method Validation (Per ICH Q2(R2)) C->D E Method Control & Lifecycle (Define control strategy) D->E

References

Domiphen bromide minimal inhibitory concentration testing

Author: Smolecule Technical Support Team. Date: February 2026

Minimum Inhibitory Concentration of Domiphen Bromide

The table below summarizes the quantitative MIC data for this compound from recent studies:

Pathogen / Strain Context MIC Value Citation
Aspergillus fumigatus (4 strains, wild-type & azole-resistant) Standalone & Synergy with Itraconazole 8 µg/mL (for all strains) [1]
Gram-negative Bacteria (31 clinical Colistin-Resistant strains) Synergy with Colistin 16 µg/mL (for all strains) [2]
Plasmodium falciparum (3D7 strain) Standalone (antiplasmodial activity) ~1 µM (IC₅₀) [3]

Key Experimental Protocols for MIC Testing

The methodologies from these studies provide a reliable framework for evaluating this compound's antimicrobial activity.

  • Broth Microdilution for Fungi (Aspergillus fumigatus): The MIC against A. fumigatus was determined following the guidelines from the Clinical and Laboratory Standards Institute (CLSI M38-A2) with modifications. Briefly, this compound was diluted in a minimal medium (MM). A fungal suspension of 1 × 10⁶ CFU/mL was prepared, and 20 µL of this suspension was inoculated into tubes containing the drug dilutions. The tubes were incubated at 37°C for 36 hours. The MIC value was defined as the lowest drug concentration that prevented visible fungal growth [1].

  • Broth Microdilution for Bacteria (Colistin-Resistant Gram-negative bacteria): The MIC against clinical isolates of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa was tested using the broth microdilution method in line with CLSI guidelines (M07). The bacterial inoculum was prepared to a concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton broth. The tests were incubated at 37°C for 16-20 hours. The MIC was defined as the lowest concentration of the drug that completely inhibited bacterial growth [2].

  • Anti-Plasmodial Growth Inhibition Assay: The half-maximal inhibitory concentration (IC₅₀) of this compound against the malaria parasite Plasmodium falciparum was determined via an in vitro growth inhibition assay. Synchronized ring-stage parasites were cultured in human red blood cells with Roswell Park Memorial Institute (RPMI) complete medium. The parasites were exposed to the drug for 48 hours. Parasitemia was then assessed either by microscopic examination of blood smears or by flow cytometry to calculate the IC₅₀ value [3].

Mechanisms of Action and Synergy

Research indicates that this compound's antimicrobial effect is multi-faceted and enhances the efficacy of other drugs.

G This compound Mechanisms and Synergy cluster_membrane Cell Membrane & Wall Disruption cluster_efflux Drug Efflux Inhibition cluster_biofilm Biofilm Interference cluster_metabolic Metabolic Pathway Inhibition (Plasmodium) cluster_synergy Synergistic Effects DB This compound MemEff Alters membrane permeability DB->MemEff WallEff Disrupts cell wall remodeling DB->WallEff Efflux Reduces expression of drug efflux pump genes DB->Efflux Biofilm Enhances eradication of mature biofilms DB->Biofilm MEP Inhibits the MEP pathway in the apicoplast DB->MEP Improved membrane disruption Improved membrane disruption MemEff->Improved membrane disruption Increased intracellular\naccumulation Increased intracellular accumulation Efflux->Increased intracellular\naccumulation Itra Itraconazole Itra->Increased intracellular\naccumulation via efflux inhibition Colistin Colistin Colistin->Improved membrane disruption combined action Enhanced antifungal efficacy Enhanced antifungal efficacy Increased intracellular\naccumulation->Enhanced antifungal efficacy Restored antibiotic efficacy Restored antibiotic efficacy Improved membrane disruption->Restored antibiotic efficacy

Interpretation of Findings and Research Context

  • Synergistic Focus: The consistent MIC values of this compound across resistant strains highlight its potential as a synergist or resistance-modifying agent. Its primary value in current research lies in its ability to restore the efficacy of existing antifungal and antibiotic drugs [1] [2].
  • Broad-Spectrum Potential: The activity of this compound against evolutionarily distant organisms (fungi, bacteria, and protozoa) suggests a non-specific or multi-target mechanism, often associated with cationic surfactants. This broad activity makes it a promising candidate for combination therapies targeting diverse resistant pathogens [1] [2] [3].
  • Cytotoxicity and Biocompatibility: Studies reported minimal cytotoxicity in mammalian cell lines (HT-22 and HK-2) and good biocompatibility in animal models like zebrafish and Galleria mellonella, supporting its potential for therapeutic development [1].

References

Domiphen bromide antibiofilm efficacy vs conventional antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data

The table below summarizes key experimental findings on the antibiofilm efficacy of domiphen bromide in comparison with conventional antifungal drugs.

Antimicrobial Agent / Combination Target Pathogens Key Findings / Efficacy Experimental Model Citation
This compound + Miconazole Candida albicans, C. glabrata, C. auris Synergistic, fungicidal activity; induces excess ROS; overcomes azole resistance. Biofilm & planktonic culture assays, flow cytometry [1]
This compound + Allicin Staphylococcus aureus, Escherichia coli, Candida albicans Synergistic effect (FBC < 0.38); dispersed >50% of biofilm mass. Broth microdilution, checkerboard assay, crystal violet staining [2]
This compound + Imidazoles Staphylococcus aureus, S. epidermidis (Gram-positive bacteria) Synergistic activity (FIC ≤ 0.5) against a range of (multidrug-resistant) pathogens. Checkerboard assays [3]
Conventional Antifungals (Fluconazole, Amphotericin B) Candida albicans Limited efficacy against resistant isolates and biofilms; dose-limiting toxicity. Biofilm assays, clinical isolate testing [4]
Anti-biofilm Peptides (Pom-1) + Conventional Antifungals Candida albicans Rescued efficacy of fluconazole and amphotericin B against resistant isolates. Biofilm inhibition assays, cytotoxicity tests [4]

Experimental Protocols for Key Studies

To ensure reproducibility, here are the detailed methodologies from the pivotal studies cited above.

  • 1. Checkerboard Assay for Synergy (Domiphen + Miconazole/Allicin/Imidazoles)

    • Objective: To determine the Fractional Inhibitory Concentration (FIC) index and assess synergistic interactions [3] [2].
    • Procedure:
      • Prepare a 96-well microtiter plate with serial dilutions of this compound along one axis and the partner drug (e.g., miconazole, allicin) along the other.
      • Inoculate wells with a standardized microbial suspension (e.g., ~10^5 CFU/mL).
      • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
      • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
      • Calculate the FIC index: FIC = (MIC of drug A in combo / MIC of drug A alone) + (MIC of drug B in combo / MIC of drug B alone). An FIC index ≤ 0.5 is considered synergistic [3] [2].
  • 2. Biofilm Formation and Eradication Assay

    • Objective: To quantify the ability of antimicrobials to inhibit or eradicate pre-formed biofilms [2] [1].
    • Procedure:
      • Grow biofilms in 96-well plates for 24-48 hours to allow for maturation.
      • Treat the established biofilms with the test compounds for a specified period.
      • To measure biofilm biomass, use crystal violet staining: fix biofilms with methanol, stain with crystal violet, solubilize the dye in acetic acid, and measure absorbance at 595 nm [2].
      • To assess cell viability within the biofilm, use metabolic assays (XTT): add XTT reagent, incubate, and measure the color change produced by metabolically active cells at 492 nm [5]. Alternatively, perform colony forming unit (CFU) counts by scraping off, homogenizing, and plating biofilm cells [2] [1].

Mechanism of Action: this compound Synergy

Research indicates that this compound's antibiofilm synergy, particularly with miconazole, operates through a multi-faceted mechanism. The diagram below visualizes the proposed signaling pathway.

G DB This compound (DB) PMP Increased Plasma & Vacuolar Membrane Permeability DB->PMP Causes ROS Excess Reactive Oxygen Species (ROS) Accumulation DB->ROS Combined effect induces MCZ Miconazole (MCZ) AzoleInflux Increased Intracellular Azole Accumulation MCZ->AzoleInflux Enters cell MCZ->ROS Combined effect induces PMP->AzoleInflux Leads to Ergosterol Inhibition of Ergosterol Biosynthesis AzoleInflux->Ergosterol Enhances Ergosterol->ROS Contributes to Outcome Fungal Cell Death & Biofilm Eradication ROS->Outcome Results in

The key mechanistic steps are:

  • Membrane Permeabilization: this compound, a quaternary ammonium compound, increases the permeability of both the plasma and vacuolar membranes of microbial cells [1].
  • Enhanced Drug Uptake: This membrane disruption facilitates greater intracellular accumulation of partner drugs like miconazole [1].
  • Synergistic Cell Death: With higher intracellular miconazole levels, inhibition of ergosterol biosynthesis is amplified. Critically, the combination induces a lethal accumulation of Reactive Oxygen Species (ROS), which is the primary driver of fungal cell death [1].

Key Research Implications

  • Broad-Spectrum Potential: While initially promising against fungi, this compound also shows synergistic activity with imidazoles against Gram-positive bacterial wound pathogens like Staphylococcus aureus and Enterococcus faecium [3].
  • Resistance Management: Experimental evolution studies showed an absence of strong resistance development over 11 cycles against the miconazole/domiphen bromide combination, highlighting its potential for treating stubborn, resistant infections [3].

References

Domiphen bromide surfactant properties vs other cationic surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Comparison

The table below summarizes the key properties of domiphen bromide for comparison with other cationic surfactants.

Property This compound General Cationic Surfactants (e.g., CTAB, BAC)
Chemical Class Quaternary Ammonium Compound (QAC) Quaternary Ammonium Compounds (QACs)
Molecular Formula C₂₂H₄₀BrNO [1] Varies (e.g., CTAB: C₁₉H₄₂BrN)
Molecular Weight 414.46 g/mol [1] Varies (e.g., CTAB: 364.45 g/mol)
Critical Micelle Concentration (CMC) Exhibits two CMCs (cmc and cmc₂) [2] [3] Typically a single CMC value [4]
Mechanism of Action Disrupts bacterial cell membranes, leading to lysis; surfactant action reduces surface tension [5] Disrupts bacterial cell membranes; reduces surface tension [4]
Key Distinguishing Feature Phenoxyethyl group attached to the ammonium head; forms two micelle types due to different conformers [2] [3] Typically a simpler alkyl chain head group (e.g., trimethylammonium).
Antimicrobial Spectrum Broad-spectrum (bacteria, fungi); shows synergy with other drugs (e.g., Miconazole, Colistin) [1] [5] Broad-spectrum, but resistance can develop [1]
Primary Research/Application Uses Antimicrobial preservative, disinfectant, phase-transfer catalyst, studied for anti-biofilm coatings and drug synergism [1] [5] [6] Disinfectants, fabric softeners, phase-transfer catalysts, DNA precipitation [4]

Mechanism of Action and Signaling Pathways

The biological and physicochemical actions of this compound can be visualized through the following pathways.

G cluster_physical Physicochemical Action cluster_biological Biological Action (Antimicrobial) DB This compound (Cationic Surfactant) Node1 1. Monomers adsorb at interfaces DB->Node1 In solution B1 1. Interaction with negatively charged microbial membrane DB->B1 Contact with microbe Node2 2. Reduction of surface/interfacial tension Node1->Node2 Node3 3. Micelle formation at CMC Node2->Node3 Node4 Unique Behavior: Formation of a second micelle type at cmc₂ Node3->Node4 Outcome1 Outcome: Emulsification, Solubilization, Detergency Node4->Outcome1 B2 2. Membrane destabilization and permeabilization B1->B2 B3 3. Leakage of cellular contents B2->B3 B5 Synergistic Effect: Generation of excess ROS when combined with Miconazole B2->B5 In combination B4 4. Disruption of vital processes (nutrient uptake, energy production) B3->B4 Outcome2 Outcome: Cell Lysis and Death B4->Outcome2 Outcome3 Enhanced killing of biofilm cells B5->Outcome3

Key Experimental Data and Protocols

Supporting experimental data reveals this compound's unique solution behavior and provides validated methods for its analysis.

UV Spectroscopic Determination of Dual CMCs

This protocol is used to identify the unique dual critical micelle concentration (CMC) behavior of this compound [2] [3].

  • Objective: To determine the first (cmc) and second (cmc₂) critical micelle concentrations of this compound in aqueous solutions, with and without added potassium bromide (KBr).
  • Materials:
    • This compound
    • Potassium bromide (KBr)
    • High-purity water
    • UV-Vis Spectrophotometer
    • Quartz cuvettes
  • Methodology:
    • Prepare a series of this compound solutions in water across a concentration range (e.g., 0.1 mM to 50 mM).
    • Prepare a separate series of solutions with a constant, added concentration of KBr.
    • Record the UV absorption spectrum for each solution.
    • Plot the absorbance (or wavelength of maximum absorbance) against the logarithm of the this compound concentration.
  • Data Analysis: The plots will show distinct breaks or shifts at specific concentrations. These inflection points are interpreted as the cmc and cmc₂, where the surfactant molecules aggregate into two different types of micelles, believed to be governed by different low-energy conformers of the domiphen cation [2] [3].
Robust RP-HPLC Analysis Method

A modern reversed-phase HPLC method has been developed and validated for the quantification of this compound in pharmaceuticals, which also serves as a stability-indicating assay [6].

  • Objective: To provide a simple, sensitive, and reliable method for the quantitative determination of this compound in pure form and commercial preparations.
  • Materials:
    • Instrument: HPLC system with a DAD detector (e.g., Agilent 1260 Infinity II).
    • Column: Inertsil ODS-3 C18 column (250 mm x 3.0 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: 275 nm.
    • Column Temperature: 25°C.
  • Methodology:
    • Prepare stock and working standard solutions of this compound in an ethanol-water (1:1, v/v) diluent.
    • For formulated products (e.g., Maalox oral suspension), dilute an appropriate amount with the same diluent and filter.
    • Inject 20 µL of the sample and standard solutions.
  • Validation Highlights [6]:
    • Linearity: 1.132 – 1000 µg/mL (r² > 0.999).
    • Sensitivity: LOD 0.373 µg/mL; LOQ 1.132 µg/mL.
    • Accuracy: 98.8 - 99.76%.
    • Precision: RSD < 2% (intra-day and inter-day).
    • Stability-Indicating Nature: The method successfully separated this compound from its degradation products formed under forced degradation (acidic, basic, and oxidative conditions).

Research Implications and Applications

The unique properties of this compound make it particularly interesting for advanced research and development applications.

  • Material Science and Formulation: The phenomenon of dual CMCs suggests potential for creating "smart" systems where properties change at specific concentration thresholds, useful for controlled release or specialized detergency [2] [3].
  • Combination Therapies: Research demonstrates that this compound restores the efficacy of colistin against resistant Gram-negative bacteria and, when combined with miconazole, effectively kills Candida biofilms by generating excess reactive oxygen species (ROS) [5]. This opens avenues for new anti-infective strategies.
  • Sustainable Analysis: The developed RP-HPLC method is notable for its green chemistry attributes, replacing hazardous solvents like chloroform with an ethanol-water diluent, making it safer and more environmentally friendly for quality control labs [6].

References

Domiphen bromide thermal stability compared to derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability Data

The table below summarizes the stability of domiphen bromide under various stress conditions, compiling data from multiple studies:

Stress Condition Observation (2018 Data [1] [2] [3]) Degradation / Observation (2025 Data [4])
Thermal Stable [1] [2] [3] Data not explicitly provided, but method is stability-indicating for thermal degradation studies [4].
Acidic Hydrolysis Stable [1] [2] [3] 18.45% degradation [4]
Basic Hydrolysis Yields a by-product [1] [2] [3] 26.72% degradation (highest susceptibility) [4]
Oxidative Not reported 15.23% degradation [4]
Photolytic Not reported Method is stability-indicating; specific degradation not quantified in abstract [4]

Comparison to Derivatives: One 2018 study notes that its para-bromo derivative, p-bromodomiphen (bromiphen) bromide, exhibits identical stability behavior to this compound, being stable under acidic and thermal stress but producing a by-product under basic conditions [1] [2] [3].

Experimental Methodologies

The differing results highlight the importance of understanding the underlying experimental protocols.

Chromatographic Analysis Method (2025 Study) [4] This robust RP-HPLC method was used for quantitative determination and forced degradation studies:

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v).
  • Flow Rate: 2.0 mL/min.
  • Detection: Diode Array Detector (DAD) at 275 nm.
  • Column Temperature: 25 °C.
  • Injection Volume: 20 µL.
  • Sample Diluent: Ethanol and water (1:1, v/v).

Forced Degradation Studies (2025 Study) [4] The following forced degradation studies were conducted to stress the drug substance and validate the stability-indicating power of the analytical method. The general workflow is illustrated below, showing how samples are stressed and then analyzed to separate and quantify degradation products:

start This compound Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidative Oxidative Stress start->oxidative thermal Thermal Stress start->thermal photolytic Photolytic Stress start->photolytic hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc results Degradation Profile hplc->results

Key Insights for Researchers

  • Addressing Data Discrepancies: The differing results on acidic stability between the 2018 and 2025 studies could be due to differences in stressor concentration, temperature, or duration. The 2025 study provides a more comprehensive ICH-guided assessment.
  • Primary Degradation Pathway: Both studies consistently identify basic hydrolysis as the primary degradation pathway, suggesting this is the most critical stability parameter to control during formulation and storage.
  • Analytical Considerations: The 2025 RP-HPLC method, which uses a perchloric acid mobile phase to suppress silanol interactions, successfully separated this compound from all its degradation products, confirming its utility as a stability-indicating method [4].

References

Domiphen bromide environmental impact sustainability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Sustainability Assessment of an Analytical Method

A 2025 study developed a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing domiphen bromide in pharmaceuticals and included a comprehensive sustainability assessment [1].

The key environmental advancements of this method are summarized in the table below.

Assessment Area Traditional Methods / Concerns New Green RP-HPLC Method [1]
Sample Preparation Use of hazardous chloroform [1] Ethanol-water (1:1) as a safer, greener diluent [1]
Mobile Phase Use of toxic ion-pairing reagents, which can reduce column lifespan [1] Acetonitrile and 0.0116 M perchloric acid; no toxic ion-pairing reagents [1]
Green Chemistry Lacks formal green evaluation Evaluated via NEMI, AGREEprep, MoGAPI, BAGI, and RGB12 frameworks [1]
Environmental & Economic Impact Higher hazardous waste generation and cost Eliminates ~3.2 L/year of chloroform per lab; offers ~50% cost savings over UPLC methods [1]

Detailed Experimental Protocol

The robustness of the sustainability claims is supported by a detailed experimental methodology, which is outlined below.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system with a diode array detector was used. Data was processed using OpenLAB CDS ChemStation software [1].
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 reversed-phase C18 column (3.0 × 250 mm, 5 μm particle size) [1].
    • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (pH ~2.0) in a 70:30 (v/v) ratio [1].
    • Flow Rate: 2.0 mL/min [1].
    • Detection Wavelength: 275 nm [1].
    • Injection Volume: 20 µL [1].
    • Column Temperature: 25 °C [1].
  • Sample Preparation:
    • The stock and working standard solutions were prepared in a diluent of ethanol and bidistilled water (1:1, v/v) [1].
    • For the commercial product (Maalox oral suspension), 10 mL of suspension was diluted to 20 mL with the same ethanol-water diluent and filtered before injection [1].

This workflow for the green analytical method can be visualized as follows:

start Start Analysis prep Sample Preparation Uses Ethanol-Water (1:1) Diluent start->prep instrument HPLC Instrument Agilent 1260 System prep->instrument column Chromatographic Column Inertsil ODS-3 C18 instrument->column mobile_phase Mobile Phase Acetonitrile / 0.0116 M Perchloric Acid column->mobile_phase detection Detection at 275 nm mobile_phase->detection green_assess Comprehensive Greenness Assessment (NEMI, AGREEprep, etc.) detection->green_assess end Result: Sustainable QC Method green_assess->end

Research Context and Limitations

  • Stability and Degradation: this compound is susceptible to degradation, particularly under basic and acidic conditions [1]. One study identified that under oxidative stress, it can form p-bromothis compound, a compound with comparable or even better antimicrobial activity [2]. This suggests that the environmental transformation products of domiphen may also be biologically active.
  • Synergistic Applications to Reduce Load: Research indicates that this compound can have strong synergistic effects with other antimicrobials like itraconazole and miconazole [3] [4]. Using it in combination could significantly reduce the total amount required to achieve efficacy, thereby lessening its environmental release.
  • Critical Data Gap: The search results lack a broad "cradle-to-grave" Life Cycle Assessment (LCA) for this compound. The provided sustainability data is specific to an analytical laboratory procedure and does not cover the environmental impact of its manufacturing, widespread use in consumer products, or ultimate fate in ecosystems.

Conclusion and Research Outlook

For researchers and scientists, the 2025 HPLC method offers a validated, greener protocol for quality control of this compound [1]. To advance the sustainability profile of this compound itself, future research should focus on:

  • Conducting a full Life Cycle Assessment (LCA) to evaluate the environmental impact from production to disposal.
  • Further exploring synergistic combinations in end-use products to minimize the total environmental loading of the compound.
  • Studying the environmental fate and ecotoxicity of this compound and its major degradation products, such as p-bromodomiphen.

References

Domiphen bromide cost-effectiveness analysis UPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the analytical methods for domiphen bromide based on the search results, highlighting the comparative advantages of the 2025 RP-HPLC method.

Method Type Key Advantages & Cost-Effectiveness Features Separation & Performance Sustainability & Green Chemistry
Novel RP-HPLC (2025) [1] ~50% cost savings over UPLC techniques; "cost-effective alternative for resource-limited QC labs"; robust, precise, and suitable for regulatory applications. Excellent linearity (1.132–1000 µg/mL, r² >0.999); separates DB from all degradation products (stability-indicating). Aligns with green chemistry principles; multiple greenness assessments (NEMI, AGREEprep, MoGAPI, BAGI, RGB12); minimal hazardous solvent use.
Ion-Pair HPLC (Historical Context) Method for buccal tablets identified [2]. Ion-pairing can improve retention but may complicate the system and reduce column life [1]. Not specified in results; traditional methods often use hazardous solvents like chloroform [1].
LC-ESI-MS/MS (Stability Studies) [3] [2] Used for structural elucidation of degradation products; high sensitivity but "cost-prohibitive" for routine quality control [1]. Identifies a novel brominated degradant formed under oxidative stress; essential for degradation pathway investigation. Not the primary focus of the cited studies.

Experimental Protocols and Key Data

For the foundational RP-HPLC method, here are the detailed experimental protocols and key findings that provide the data for comparison.

Chromatographic Conditions for RP-HPLC [1]
  • Column: Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm.
  • Mobile Phase: Acetonitrile and 0.0116 M perchloric acid (70:30, v/v).
  • Flow Rate: 2.0 mL/min.
  • Detection: 275 nm.
  • Column Temperature: 25 °C.
  • Injection Volume: 20 µL.
  • Runtime: < 6 minutes.
  • Sample Preparation: Diluent of ethanol and water (1:1, v/v). A commercial Maalox suspension was diluted and filtered before injection.
Method Validation and Performance Data [1]

The method was validated per ICH guidelines, yielding the following results:

  • Linearity: Excellent, over the range of 1.132–1000 µg/mL (r² > 0.999).
  • Sensitivity: LOD 0.373 µg/mL; LOQ 1.132 µg/mL.
  • Precision: RSD < 2% for both intraday and interday analyses.
  • Accuracy: 98.8% to 99.76% recovery.
  • Stability-Indicating Property: The method successfully separated this compound from its degradation products. Forced degradation studies showed highest susceptibility to basic hydrolysis (26.72% degradation), followed by acid (18.45%) and oxidative stress (15.23%).

Key Insights for Researchers

The search results reveal critical insights that can shape the narrative of your comparison guide:

  • Cost vs. Capability Balance: While UPLC and LC-MS/MS offer high speed and sensitivity, the developed RP-HPLC method demonstrates that for routine quality control of this compound, HPLC can provide sufficient performance at a significantly lower cost, making it more accessible [1].
  • The Value of Stability-Indication: A key differentiator for analytical methods is their ability to monitor stability. The 2025 RP-HPLC method is stability-indicating, which is crucial for ensuring product shelf-life and safety. It was able to separate this compound from a brominated degradant, a compound identified in other studies as forming under oxidative stress and possessing its own antimicrobial activity [1] [3].
  • Green Chemistry as a Metric: Modern method development increasingly incorporates sustainability assessments. The comprehensive greenness evaluation of the RP-HPLC method [1] provides a valuable benchmark for comparing the environmental impact of different analytical techniques.

Pathways for this compound Analysis

The following diagram illustrates the decision-making workflow for selecting an analytical method for this compound, based on the primary goal.

cluster_goal Primary Analytical Goal cluster_methods Recommended Method cluster_reasons Key Rationale Start Analyze this compound Goal1 Routine QC & Cost-Effectiveness Start->Goal1 Goal2 Identify Degradants & Pathways Start->Goal2 Method1 Validated RP-HPLC (Stability-Indicating) Goal1->Method1 Method2 LC-ESI-MS/MS (High-Sensitivity) Goal2->Method2 Reason1 ~50% cost savings vs UPLC Validated per ICH Q2(R2) Comprehensive greenness assessment Method1->Reason1 Reason2 Unambiguous structure elucidation Detects novel brominated degradants High sensitivity for trace analysis Method2->Reason2

How to Proceed with Your Guide

To build a more comprehensive comparison guide that includes UPLC methods specifically, you could:

  • Explore Broader Databases: Search for articles on "this compound" in specialized scientific databases like SciFinder, Reaxys, or Web of Science, using "UPLC" or "cost-effectiveness" as keywords.
  • Extrapolate from Analogous Methods: Review the UPLC methodologies described for other compounds, such as in [4] and [5]. While not for this compound, they provide a template for the performance metrics (e.g., speed, solvent consumption) and cost arguments that could be relevant.
  • Highlight the Available Evidence: The 2025 RP-HPLC study [1] offers a powerful case study on how to rigorously benchmark an analytical method against incumbents on cost, performance, and sustainability—a framework you can apply even when direct UPLC comparisons are scarce.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Crystals

Hydrogen Bond Acceptor Count

2

Exact Mass

413.22933 Da

Monoisotopic Mass

413.22933 Da

Heavy Atom Count

25

Taste

Bitter

LogP

log Kow = 4.20 /Estimated/

Odor

Mild characteristic odor

Appearance

White Solid

Melting Point

112-113 °C

UNII

R4CY19YS7C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective (topical)
The efficacy and tolerability of domiphen bromide (domifen bromide), administered at a dosage of 0.5 mg every 4-6 hr in a double-blind placebo controlled study in 31 patients affected by acute infectious dental diseases, are described. After 2 days of treatment with the drug, there was a significant decrease in pain and inflammation. The drug elicited a good response, improved prognosis and reduced the number of days of illness.

Mechanism of Action

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants.

Vapor Pressure

3.1X10-11 mm Hg @ 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

538-71-6

Wikipedia

Domiphen_bromide

Use Classification

Cosmetics -> Antimicrobial; Oral care; Deodorant; Antiplaque

General Manufacturing Information

1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1): ACTIVE
Prepared by heating phenoxyethyldimethylamine with dodecyl bromide

Dates

Last modified: 08-15-2023

Explore Compound Types